molecular formula C17H28O3 B15592040 1,9-Caryolanediol 9-acetate

1,9-Caryolanediol 9-acetate

Cat. No.: B15592040
M. Wt: 280.4 g/mol
InChI Key: LRFYCTLMXJJJHZ-JYXJIEJFSA-N
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Description

1,9-Caryolanediol 9-acetate is a useful research compound. Its molecular formula is C17H28O3 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

[(1R,2R,5S,8R,9R)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate

InChI

InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3/t12-,13+,14+,16+,17+/m0/s1

InChI Key

LRFYCTLMXJJJHZ-JYXJIEJFSA-N

Origin of Product

United States

Foundational & Exploratory

what is 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,9-Caryolanediol 9-acetate

Abstract

This compound is a naturally occurring sesquiterpenoid compound. This technical guide synthesizes the available scientific information on its chemical properties, natural sources, and biological activities. While research on this specific molecule is limited, this document provides a comprehensive overview of its known characteristics and contextualizes its potential within the broader class of sesquiterpenoids.

Introduction

This compound, with the CAS Number 155488-34-9, is a sesquiterpenoid belonging to the caryophyllane class.[1] Sesquiterpenoids are a large and diverse group of 15-carbon isoprenoids that are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities.[1] This guide focuses on the specific properties and the limitedly explored biological potential of this compound.

Chemical Properties and Structure

The chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 155488-34-9[1][2]
Molecular Formula C₁₇H₂₈O₃[1]
Molecular Weight 280.40 g/mol
Class Sesquiterpenoid (Caryophyllane-type)[1]
Synonyms Caryophyllene 1,9-diol 9-acetate
Appearance Not specified in available literature
Solubility Not specified in available literature
Storage Temperature -20℃

Natural Occurrence

This compound has been isolated from the pods of Sindora sumatrana, a plant belonging to the Leguminosae family.[1] The isolation of this compound was part of a broader investigation into the chemical constituents of this plant species.

Biological Activity and Scientific Research

Currently, there is a notable scarcity of published research specifically detailing the biological activities of this compound.

An activity-guided fractionation study on the pods of Sindora sumatrana was conducted to identify compounds that could inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage RAW 264.7 cells. While this study isolated several di- and sesquiterpenoids, this compound was not identified as one of the active constituents for iNOS inhibition.

It is worth noting that other sesquiterpenoids, including those with acetate (B1210297) functional groups, have demonstrated a range of biological effects, such as anti-inflammatory and anticancer activities. This suggests a potential for this compound to possess similar properties, though this remains to be experimentally verified.

Experimental Protocols

Due to the lack of published studies on the biological activity of this compound, there are no specific experimental protocols associated with this compound to report at this time.

Signaling Pathways

There is no information available in the current scientific literature regarding any signaling pathways that are modulated by this compound.

Logical Relationships and Workflows

As the biological activities of this compound are yet to be elucidated, a diagram illustrating its mechanism of action or signaling pathway cannot be constructed. However, a general workflow for the investigation of a novel natural product like this compound can be conceptualized.

A generalized workflow for natural product drug discovery.

Conclusion and Future Directions

This compound is a structurally characterized sesquiterpenoid from Sindora sumatrana. Despite its classification within a pharmacologically significant class of natural products, its biological activities remain largely unexplored. The absence of data presents a clear opportunity for future research.

Key areas for future investigation include:

  • Broad-spectrum biological screening: Evaluating the anti-inflammatory, anticancer, antimicrobial, and other potential therapeutic effects of this compound.

  • Structure-activity relationship (SAR) studies: Comparing its activity with other caryophyllane-type sesquiterpenoids to understand the contribution of the diol and acetate functionalities.

  • Elucidation of mechanisms of action: Should any significant biological activity be identified, subsequent studies to determine the underlying signaling pathways would be crucial for its development as a potential therapeutic agent.

This technical guide serves as a foundational document summarizing the current knowledge of this compound and highlights the significant potential for future research to uncover its pharmacological properties.

References

In-Depth Technical Guide: 1,9-Caryolanediol 9-acetate (CAS: 155488-34-9)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the knowledge surrounding 1,9-Caryolanediol 9-acetate. While the compound is identified and commercially available, there is a notable absence of in-depth studies on its biological activities, mechanisms of action, and specific experimental applications.

This guide compiles all publicly available data on this compound. However, due to the lack of published research, it is not possible to provide extensive quantitative data on biological activity, detailed experimental protocols, or signaling pathway diagrams as requested. The information presented is based on data from chemical suppliers and general knowledge of the compound class.

Chemical and Physical Properties

This compound is classified as a sesquiterpenoid, a large class of naturally occurring compounds. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 155488-34-9Chemical Supplier Catalogs
Molecular Formula C₁₇H₂₈O₃Chemical Supplier Catalogs
Molecular Weight 280.40 g/mol Chemical Supplier Catalogs
Class SesquiterpenoidChemical Supplier Catalogs
Synonyms (1R,2S,5R,8S,9S)-4,4,8-Trimethyltricyclo[6.3.1.0²,⁵]dodecane-1,9-diol 9-acetateChemical Supplier Catalogs
Appearance PowderChemical Supplier Catalogs
Purity ≥98% (via HPLC)Chemical Supplier Catalogs

Biological Activity and Pharmacological Profile

Extensive searches of scientific databases have not yielded any specific studies detailing the biological or pharmacological activities of this compound.

While this specific compound remains uncharacterized, the broader class of caryolane sesquiterpenoids has been investigated for various biological activities. It is important to note that the following information is based on related compounds and should not be directly attributed to this compound without experimental verification.

  • Potential Anti-inflammatory Activity: Some sesquiterpenoids have demonstrated anti-inflammatory properties.

  • Potential Cytotoxic Activity: Various sesquiterpenoids have been evaluated for their effects against cancer cell lines.

  • Potential Antimicrobial Activity: Certain compounds within this class have shown activity against bacteria and fungi.

It must be reiterated that these are general properties of the broader chemical class, and no specific data exists for this compound.

Experimental Protocols

A thorough review of scientific literature did not reveal any published experimental protocols where this compound was the subject of investigation. This includes, but is not limited to:

  • Isolation and purification from natural sources.

  • Synthetic methodologies.

  • Protocols for in vitro or in vivo biological assays.

Mechanism of Action and Signaling Pathways

There is currently no information available regarding the mechanism of action or any associated signaling pathways for this compound. Consequently, no diagrams can be generated.

Summary and Future Directions

This compound is a known chemical entity that is available for research purposes. However, its biological and pharmacological properties remain unexplored in the public domain. The lack of published data prevents the creation of an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals, this represents an opportunity for novel investigation. Future research could focus on:

  • Screening this compound for a range of biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.

  • Elucidating its mechanism of action and identifying potential molecular targets.

  • Conducting structure-activity relationship (SAR) studies with related caryolane sesquiterpenoids.

Until such studies are conducted and published, a comprehensive technical whitepaper on this compound cannot be fully realized.

An In-depth Technical Guide to the Molecular Structure of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Caryolanediol 9-acetate is a sesquiterpenoid belonging to the caryophyllane class of natural products.[1] While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide provides a comprehensive overview of its molecular structure based on its chemical formula, spectroscopic data of closely related analogs, and established knowledge of caryophyllane sesquiterpenoids. This document also outlines general experimental protocols for the isolation of such compounds and discusses the potential biological activities and associated signaling pathways based on studies of similar molecules.

Molecular Structure and Properties

This compound possesses the molecular formula C17H28O3.[1] Its structure is characterized by a tricyclic caryophyllane skeleton, which consists of a cyclobutane (B1203170) ring fused to a cyclononene (B11951088) ring. The systematic name and CAS number are provided in the table below.

PropertyValueReference
Molecular Formula C17H28O3[1]
Molecular Weight 280.4 g/mol Calculated
CAS Number 155488-34-9[1]
SMILES CC(=O)O[C@H]1CC[C@@]2(O)C[C@]1(C)CC[C@@H]1[C@@H]2CC1(C)C[1]

Spectroscopic Data (Representative for Caryolane Sesquiterpenoids)

Due to the lack of publicly available specific NMR and mass spectrometry data for this compound, this section presents representative data for a closely related and well-studied caryophyllane, β-caryophyllene. This data provides a foundational understanding of the expected spectral features for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for a caryolane skeleton are influenced by the stereochemistry and the nature and position of substituents.

¹H NMR: The proton NMR spectrum of a caryolane derivative would typically show complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the methylene (B1212753) and methine protons of the fused ring system. Signals for methyl groups would appear as singlets or doublets, and protons attached to carbons bearing hydroxyl or acetate (B1210297) groups would be shifted downfield.

¹³C NMR: The carbon NMR spectrum would reveal the total number of carbon atoms. The chemical shifts would be characteristic of the caryophyllane framework, with signals for quaternary carbons, methines, methylenes, and methyl groups appearing in distinct regions. The carbonyl carbon of the acetate group would be expected around δ 170 ppm, and the carbon attached to the acetate oxygen would be in the δ 70-80 ppm range.

¹³C NMR Chemical Shifts (Representative for Caryophyllane Skeleton)
Carbon Type Typical Chemical Shift (ppm)
Carbonyl (C=O)170-172
C-O (Acetate)70-85
Quaternary Carbons35-50
Methine Carbons40-60
Methylene Carbons20-45
Methyl Carbons15-30
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a caryolane derivative like this compound, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) and several characteristic fragment ions.

Expected Fragmentation Pattern: The fragmentation of caryophyllane sesquiterpenoids is often complex due to the fused ring system. Common fragmentation pathways for acetate derivatives involve the loss of acetic acid (60 Da) or the ketene (B1206846) radical (42 Da). Cleavage of the cyclobutane ring is also a characteristic fragmentation pathway for caryophyllenes.

Mass Spectrometry Data (Representative for β-Caryophyllene)
m/z Relative Intensity (%)
204 (M⁺)10
18915
13335
9380
69100
4195

Experimental Protocols

General Protocol for the Isolation of Caryolane Sesquiterpenoids from Plant Material

The isolation of caryolane sesquiterpenoids from natural sources typically involves extraction followed by chromatographic separation.

G cluster_0 Extraction cluster_1 Purification plant_material Dried and Powdered Plant Material extraction Maceration with Organic Solvent (e.g., Ethanol, Hexane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Eluted Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Isolated this compound hplc->pure_compound

Fig. 1: General workflow for the isolation of caryolane sesquiterpenoids.

Methodology:

  • Extraction: The dried and powdered plant material is macerated with a suitable organic solvent (e.g., ethanol, hexane, or ethyl acetate) to extract the secondary metabolites.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) to separate the components based on their polarity.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions containing the desired compound may require further purification using preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural similarity to other caryophyllane sesquiterpenoids, such as β-caryophyllene and caryophyllene (B1175711) oxide, suggests it may possess similar pharmacological properties. These related compounds have been shown to exhibit anti-inflammatory and cytotoxic activities.[2][3]

Anti-inflammatory Activity

β-Caryophyllene is known to be a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells. Activation of CB2 receptors can modulate inflammatory responses. It is plausible that this compound could also interact with this pathway. The anti-inflammatory effects of caryophyllene derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[3]

G inflammatory_stimuli Inflammatory Stimuli nf_kb_pathway NF-κB Pathway inflammatory_stimuli->nf_kb_pathway Activates mapk_pathway MAPK Pathway inflammatory_stimuli->mapk_pathway Activates cb2_receptor CB2 Receptor cb2_receptor->nf_kb_pathway Inhibits cb2_receptor->mapk_pathway Inhibits caryolanediol_acetate 1,9-Caryolanediol 9-acetate (Hypothesized) caryolanediol_acetate->cb2_receptor Activates (Hypothesized) pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb_pathway->pro_inflammatory_cytokines Induces mapk_pathway->pro_inflammatory_cytokines Induces inflammation Inflammation pro_inflammatory_cytokines->inflammation

Fig. 2: Hypothesized anti-inflammatory signaling pathway.
Cytotoxic Activity

Caryophyllene oxide has demonstrated cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways such as PI3K/Akt/mTOR and STAT3.[2] It is conceivable that this compound could exhibit similar cytotoxic properties.

G caryolanediol_acetate 1,9-Caryolanediol 9-acetate (Hypothesized) pi3k_akt_pathway PI3K/Akt/mTOR Pathway caryolanediol_acetate->pi3k_akt_pathway Inhibits (Hypothesized) stat3_pathway STAT3 Pathway caryolanediol_acetate->stat3_pathway Inhibits (Hypothesized) cell_proliferation Cell Proliferation & Survival pi3k_akt_pathway->cell_proliferation Promotes apoptosis Apoptosis pi3k_akt_pathway->apoptosis Inhibits stat3_pathway->cell_proliferation Promotes stat3_pathway->apoptosis Inhibits

Fig. 3: Hypothesized cytotoxic signaling pathway.

Conclusion

References

Unraveling the Biological Profile of 1,9-Caryolanediol 9-acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a naturally occurring sesquiterpenoid compound. Sesquiterpenoids are a diverse class of organic compounds found extensively in the plant kingdom, known for a wide range of biological activities. This technical guide aims to provide a comprehensive overview of the currently available scientific information regarding the biological activity of this compound. However, it is important to note at the outset that publicly available research specifically detailing the biological functions of this particular compound is limited. This document summarizes the existing data and provides context based on the activities of related compounds and the plant species from which this compound has been isolated.

Chemical Identity

  • Compound Name: this compound

  • Class: Sesquiterpenoid

  • CAS Number: 155488-34-9[1]

  • Molecular Formula: C₁₇H₂₈O₃[1]

  • Natural Sources: This compound has been reported to be isolated from Sindora sumatrana and is associated with the plant Pulicaria jaubertii.

Biological Activity: Current State of Research

Direct and specific data on the biological activity of this compound are not extensively reported in peer-reviewed literature. Scientific investigations have more broadly focused on the extracts of the plants in which this compound is found, or on other more abundant sesquiterpenoids.

Context from Host Organisms

Pulicaria jaubertii

The essential oils of Pulicaria jaubertii have demonstrated notable biological activities. Studies have revealed significant cytotoxic effects of the leaf essential oil against human breast cancer (MCF-7) and liver cancer (HEPG-2) cell lines, with IC₅₀ values of 3.8 and 5.1 μg/ml, respectively.[2] The root essential oil also showed selective cytotoxicity against the MCF-7 cell line (IC₅₀ = 9.3 μg/ml).[2] These cytotoxic effects are largely attributed to the high content of carvotanacetone (B1241184) in the leaf oil.[2] The essential oils also exhibited moderate antimicrobial activity against Gram-positive bacteria and Candida albicans.[2] While this compound is a constituent of this plant, its specific contribution to these observed activities has not been elucidated.

Sindora sumatrana

Research on the pods of Sindora sumatrana led to the isolation of various di- and sesquiterpenoids.[3] An activity-guided fractionation based on the inhibition of nitric oxide (NO) production in murine macrophage RAW 264.7 cells identified (+)-7β-acetoxy-15,16-epoxy-3,13(16),14-clerodatriene-18-oic acid as an active constituent with an IC₅₀ value of 51.6 μM.[3] This study, however, did not report any anti-inflammatory activity for this compound.

General Biological Activities of Caryolane Sesquiterpenoids

Given the limited specific data, it is informative to consider the biological activities of the broader class of caryophyllane sesquiterpenes. These compounds are known to possess a range of pharmacological properties, which may suggest potential areas of investigation for this compound.

A study on caryophyllene (B1175711) derivatives isolated from Pulicaria vulgaris revealed significant cytotoxic, anticholinesterase, and antityrosinase activities for some of these compounds.[4] For example, one of the isolated compounds exhibited an IC₅₀ value of 8.50 ± 0.75 μg/mL against the A549 human lung carcinoma cell line and an IC₅₀ of 6.45 ± 0.09 μg/mL for anticholinesterase activity.[4]

Experimental Considerations for Future Research

To elucidate the specific biological activities of this compound, a systematic approach employing a battery of in vitro and in vivo assays is necessary. The following outlines a potential experimental workflow.

Experimental Workflow for Biological Screening

experimental_workflow cluster_extraction Compound Isolation cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanistic Studies (for active compounds) cluster_invivo In Vivo Validation Isolation Isolation of this compound from natural source (e.g., Sindora sumatrana) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH against cancer cell lines) Isolation->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition, COX/LOX inhibition) Isolation->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC, MBC against bacteria and fungi) Isolation->Antimicrobial PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for inflammatory or apoptotic markers) Cytotoxicity->PathwayAnalysis AntiInflammatory->PathwayAnalysis EnzymeAssays Specific Enzyme Inhibition Assays PathwayAnalysis->EnzymeAssays AnimalModels Animal Models of Disease (e.g., Carrageenan-induced paw edema, Xenograft tumor models) EnzymeAssays->AnimalModels anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Compound This compound Compound->NFkB Inhibition? Compound->MAPK Inhibition? iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

References

1,9-Caryolanediol 9-acetate from Sindora sumatrana: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid isolated from Sindora sumatrana. The document covers the isolation, characterization, and potential biological activities of this natural product, with a focus on experimental protocols and data presentation to support further research and development.

Core Compound Information

This compound is a sesquiterpenoid possessing a caryolane skeleton. It has been identified as a constituent of the dried pods of Sindora sumatrana MIQ., a tree native to Sumatra that grows in the wet tropical biome.[1] The isolation and structural elucidation of this compound were first reported in a comprehensive study of the sesquiterpene constituents of this plant species.

Physicochemical Properties and Spectroscopic Data

While the primary literature provides a full spectroscopic characterization of this compound, this guide summarizes the key identification parameters. The following table presents the known quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₇H₂₈O₃
Molecular Weight 280.41 g/mol
CAS Number 155488-34-9
¹H NMR (CDCl₃, MHz) Data not available in the public domain
¹³C NMR (CDCl₃, MHz) Data not available in the public domain
Mass Spectrometry Data not available in the public domain
Optical Rotation Data not available in the public domain

Note: Detailed NMR and mass spectrometry data are crucial for the unambiguous identification and quality control of natural products. Researchers should refer to the primary publication by Heymann et al. (1994) for the complete dataset.

Experimental Protocols

This section outlines the general methodologies for the isolation of this compound and the assessment of its potential biological activities, based on established protocols for sesquiterpenoids.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of caryolane-type sesquiterpenoids from Sindora sumatrana, adapted from the initial report.

1. Plant Material and Extraction:

  • Dried and powdered pods of Sindora sumatrana are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

  • The resulting crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.

2. Chromatographic Separation:

  • The fraction containing the sesquiterpenoids (typically the less polar fractions like n-hexane or ethyl acetate) is subjected to a series of chromatographic techniques.

  • Column Chromatography: Initial separation is performed on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to yield several sub-fractions.

  • Preparative Thin-Layer Chromatography (pTLC): Further purification of the sub-fractions is achieved using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure this compound is carried out using normal or reverse-phase HPLC.

3. Structure Elucidation:

  • The structure of the isolated compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry.

Biological Activity Assays

While no specific biological activities have been reported for this compound, related compounds from Sindora sumatrana have been investigated for their anti-inflammatory properties.[2] Furthermore, caryolane sesquiterpenes, in general, are known to possess a range of biological activities, including cytotoxic and antimicrobial effects.[3][4][5] The following are standard protocols to assess these potential activities.

1. Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HepG2 - liver, HT-29 - colon) and a normal cell line (e.g., MDBK - bovine kidney) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[7]

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

2. Antimicrobial Assay (Broth Microdilution Method):

  • Microorganism Preparation: Bacterial and/or fungal strains are cultured in appropriate broth media to a specific density.

  • Serial Dilution: The test compound, this compound, is serially diluted in a 96-well microplate containing the broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Biological Activity and Signaling Pathways

There is currently no published data on the specific biological activity or the signaling pathways modulated by this compound. However, a related compound isolated from Sindora sumatrana, caryolane-1,9β-diol, was found to be inactive in an assay measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage RAW 264.7 cells.[2] In contrast, another compound from the same plant, (+)-7β-acetoxy-15,16-epoxy-3,13(16),14-clerodatriene-18-oic acid, did exhibit inhibitory activity in this assay, suggesting that other constituents of Sindora sumatrana possess anti-inflammatory potential.[2]

The broader class of caryophyllane sesquiterpenes has been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[3][4] These effects are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK pathways. Further research is warranted to determine if this compound shares any of these properties.

Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Dried Pods of Sindora sumatrana extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning (e.g., n-Hexane/Ethyl Acetate/Water) extraction->partitioning fraction Sesquiterpene-rich Fraction partitioning->fraction column_chrom Silica Gel Column Chromatography fraction->column_chrom sub_fractions Sub-fractions column_chrom->sub_fractions ptlc Preparative TLC sub_fractions->ptlc hplc HPLC Purification ptlc->hplc pure_compound This compound hplc->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Logic Diagram for Bioactivity Screening

bioactivity_screening start Isolated this compound cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Microdilution) start->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) start->anti_inflammatory active Biologically Active? cytotoxicity->active antimicrobial->active anti_inflammatory->active pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) active->pathway_analysis Yes inactive Inactive in Tested Assays active->inactive No lead_compound Potential Lead Compound pathway_analysis->lead_compound

Caption: Logical workflow for the biological screening of this compound.

Conclusion and Future Directions

This compound is a structurally interesting sesquiterpenoid from Sindora sumatrana. While its isolation and structure have been reported, a significant gap exists in the understanding of its biological properties. The protocols and data presented in this guide are intended to provide a foundation for further investigation. Future research should focus on:

  • Re-isolation and Full Characterization: Obtaining a pure sample and conducting a comprehensive spectroscopic analysis to confirm its structure and establish a reference standard.

  • Broad Biological Screening: Evaluating the cytotoxic, antimicrobial, anti-inflammatory, and other potential biological activities of the pure compound.

  • Mechanism of Action Studies: For any confirmed biological activities, elucidating the underlying molecular mechanisms and signaling pathways.

Such studies will be crucial in determining the potential of this compound as a lead compound for drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Caryolanediol 9-acetate is a sesquiterpenoid derivative belonging to the caryolane class of natural products. This technical guide provides a comprehensive overview of its known physicochemical properties, drawing from available chemical databases. Due to the compound's relative obscurity in scientific literature, this document also highlights areas where experimental data is currently lacking, aiming to guide future research endeavors. The potential biological activities of this compound are discussed in the context of the broader family of caryolane sesquiterpenoids, which are known for their diverse pharmacological effects, including anti-inflammatory and anticancer properties.

Chemical and Physical Properties

This compound is a molecule with the chemical formula C₁₇H₂₈O₃.[1] Its structure features a tricyclic caryolane skeleton, substituted with two hydroxyl groups and an acetate (B1210297) moiety. The systematic name for this compound is not consistently reported, and it is most commonly identified by its CAS number: 155488-34-9.[1]

Tabulated Physicochemical Data

Quantitative data for this compound is sparse. The following table summarizes the available information. It is important to note that the boiling point and density are predicted values and have not been experimentally verified.

PropertyValueSource
Molecular Formula C₁₇H₂₈O₃[1]
Molecular Weight 280.4 g/mol [2]
CAS Number 155488-34-9[1]
Predicted Boiling Point 353.3 ± 35.0 °C[2]
Predicted Density 1.09 ± 0.1 g/cm³[2]
Storage Temperature -20°C or 2-8°C[1]
SMILES CC(=O)O[C@H]1CC[C@@]2(O)C[C@]1(C)CC[C@@H]1[C@@H]2CC1(C)C[1]

Note: Experimental data for melting point and solubility are not currently available in the public domain.

Spectroscopic Data (Predicted and General)

Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, and MS) for this compound are not available in published literature. However, based on its chemical structure, the expected spectral characteristics can be inferred.

  • ¹H-NMR: The spectrum would be complex, showing signals corresponding to the methyl groups, methylene (B1212753) protons, and methine protons of the caryolane skeleton. A characteristic singlet for the acetate methyl group would be expected in the range of δ 2.0-2.2 ppm. Signals for protons on carbons bearing hydroxyl and acetate groups would appear at lower fields.

  • ¹³C-NMR: The spectrum would display 17 distinct carbon signals. Key signals would include those for the carbonyl carbon of the acetate group (around δ 170 ppm), carbons attached to the hydroxyl and acetate groups (in the δ 70-90 ppm range), and the methyl carbons at higher field.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the O-H stretching of the hydroxyl groups (around 3400 cm⁻¹), a sharp, strong band for the C=O stretching of the acetate group (around 1735 cm⁻¹), and C-O stretching bands in the fingerprint region (1200-1000 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water (M-18) from the hydroxyl groups and the loss of acetic acid (M-60) from the acetate group.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence of the biological activity of this compound is not documented. However, the caryolane class of sesquiterpenoids, to which it belongs, is known for a wide range of pharmacological activities.

Potential Anti-inflammatory Activity

Many caryolane sesquiterpenoids exhibit significant anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory signaling pathways. While the specific mechanism for this compound is unknown, a plausible hypothesis involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

anti_inflammatory_pathway Pro-inflammatory_Stimuli Pro-inflammatory_Stimuli IKK_Complex IKK_Complex Pro-inflammatory_Stimuli->IKK_Complex IκBα_Phosphorylation IκBα_Phosphorylation IKK_Complex->IκBα_Phosphorylation IκBα_Degradation IκBα_Degradation IκBα_Phosphorylation->IκBα_Degradation NF-κB_Activation NF-κB_Activation IκBα_Degradation->NF-κB_Activation Nuclear_Translocation Nuclear_Translocation NF-κB_Activation->Nuclear_Translocation Gene_Transcription Gene_Transcription Nuclear_Translocation->Gene_Transcription Inflammatory_Mediators Inflammatory_Mediators Gene_Transcription->Inflammatory_Mediators 1_9-Caryolanediol_9-acetate 1_9-Caryolanediol_9-acetate 1_9-Caryolanediol_9-acetate->IKK_Complex Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Potential Anticancer Activity

Several caryolane derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the activation of caspase cascades.

anticancer_pathway 1_9-Caryolanediol_9-acetate 1_9-Caryolanediol_9-acetate Mitochondrial_Stress Mitochondrial_Stress 1_9-Caryolanediol_9-acetate->Mitochondrial_Stress Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Stress->Cytochrome_c_Release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase-9_Activation Caspase-9_Activation Apoptosome_Formation->Caspase-9_Activation Caspase-3_Activation Caspase-3_Activation Caspase-9_Activation->Caspase-3_Activation Apoptosis Apoptosis Caspase-3_Activation->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Due to the limited research on this compound, specific, validated experimental protocols for its isolation, synthesis, and analysis are not available. The following sections provide generalized methodologies based on standard practices for related sesquiterpenoids.

General Isolation Protocol from Natural Sources

This compound is a natural product, likely found in the essential oils of certain plants. A general workflow for its isolation would be as follows:

isolation_workflow A Plant Material Collection and Drying B Solvent Extraction (e.g., Hexane (B92381), Ethyl Acetate) A->B C Crude Extract Concentration B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection and TLC Analysis D->E F Further Purification (e.g., Preparative HPLC) E->F G Structure Elucidation (NMR, MS, IR) F->G

Caption: A generalized workflow for the isolation of sesquiterpenoids from plant material.

Methodology:

  • Extraction: Dried and powdered plant material is extracted with a non-polar solvent (e.g., hexane or ethyl acetate) to obtain a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate).

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Purification: Fractions rich in the desired compound are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC).

  • Characterization: The pure compound is then characterized by spectroscopic methods (NMR, MS, IR) to confirm its structure.

General Synthetic Protocol

A plausible synthetic route to this compound would likely start from a more abundant caryophyllane sesquiterpene, such as caryophyllene (B1175711) oxide.

Hypothetical Synthetic Steps:

  • Epoxide Ring Opening: Treatment of caryophyllene oxide with a mild acid could lead to the formation of a diol.

  • Selective Acetylation: The resulting diol would require selective acetylation of the C-9 hydroxyl group. This might be achieved through the use of protecting groups for the C-1 hydroxyl group, followed by acetylation and deprotection.

Conclusion and Future Directions

This compound is a natural product with limited available data on its physicochemical and biological properties. The information presented in this guide is based on data from chemical suppliers and predictions from its chemical structure. There is a clear need for further research to experimentally determine its properties, including melting point, solubility, and detailed spectroscopic characterization. Furthermore, its potential anti-inflammatory and anticancer activities, inferred from related caryolane sesquiterpenoids, warrant investigation. Elucidation of its biological targets and signaling pathways could pave the way for its development as a novel therapeutic agent. Researchers are encouraged to undertake the isolation or synthesis of this compound to enable comprehensive studies of its chemical and biological characteristics.

References

A Technical Review of 1,9-Caryolanediol 9-acetate: Isolation, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a naturally occurring caryophyllane sesquiterpenoid. The caryophyllanes are a class of bicyclic sesquiterpenoids characterized by a fused cyclobutane (B1203170) and cyclononane (B1620106) ring system. While research on the specific biological activities of this compound is limited, the broader family of caryophyllane sesquiterpenoids has garnered significant interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its isolation, structural elucidation, and the biological context provided by related compounds.

Chemical Structure and Properties

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 155488-34-9N/A
Molecular Formula C₁₇H₂₈O₃N/A
Molecular Weight 280.41 g/mol N/A

Isolation and Structural Elucidation

The primary source for the isolation and structural characterization of novel caryophyllane sesquiterpenoids, potentially including this compound, is the study of the Australian plant Eremophila spathulata. The detailed experimental protocol for the extraction and isolation of these compounds is outlined below.

Experimental Protocol: Isolation of Caryophyllane Sesquiterpenoids from Eremophila spathulata

Plant Material: Leaves of Eremophila spathulata are collected and air-dried prior to extraction.

Extraction:

  • The dried and ground leaf material is extracted with a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature.

  • The resulting crude extract is then concentrated under reduced pressure to yield a residue.

Fractionation and Purification:

  • The crude extract is subjected to semi-preparative reversed-phase high-performance liquid chromatography (HPLC) for initial fractionation. A typical mobile phase consists of a gradient of water and acetonitrile.

  • Fractions containing compounds of interest are collected based on their UV absorbance profiles (e.g., at 210 nm and 254 nm).

  • Further purification of the fractions is achieved through analytical-scale HPLC, often employing a different stationary phase or mobile phase composition to resolve individual compounds.

  • For complex mixtures or compounds present in low abundance, hyphenated techniques such as high-performance liquid chromatography-photodiode array-high-resolution mass spectrometry-solid-phase extraction-nuclear magnetic resonance (HPLC-PDA-HRMS-SPE-NMR) are utilized for online separation and structural analysis.

Structure Elucidation: The structures of the isolated caryophyllane sesquiterpenoids are determined using a combination of spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight.

  • 1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

While the ¹H and ¹³C NMR data for this compound are not explicitly available in the public domain, the analysis of seven new caryophyllane sesquiterpenoids from Eremophila spathulata provides a template for the expected spectral features of this compound class. The supplementary data from the primary research article by Bredahl et al. (2022) in Phytochemistry Letters would be the definitive source for this information.

Biological Activity (Context from Related Caryophyllane Sesquiterpenoids)

Anti-inflammatory Activity

Many caryophyllane sesquiterpenoids exhibit significant anti-inflammatory effects. This activity is often attributed to their ability to modulate key inflammatory signaling pathways. For instance, β-caryophyllene has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Cytotoxic Activity

Several caryophyllane sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor cell proliferation and metastasis. The specific molecular targets can vary but often involve pathways critical for cancer cell survival and progression.

Signaling Pathways

The biological activities of caryophyllane sesquiterpenoids are mediated through their interaction with various cellular signaling pathways. A key target for some of these compounds is the cannabinoid receptor 2 (CB2), which is primarily expressed in immune cells. Activation of CB2 receptors can lead to the modulation of inflammatory responses. Furthermore, as mentioned, the NF-κB and MAPK pathways are central to the anti-inflammatory and potential anticancer effects of this compound class.

Terpenoid_Isolation_Workflow Plant_Material Plant Material (e.g., Eremophila spathulata leaves) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Semi-preparative HPLC Crude_Extract->Fractionation Fractions Collected Fractions Fractionation->Fractions Purification Analytical HPLC Fractions->Purification Pure_Compound Pure Caryophyllane Sesquiterpenoid Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

General workflow for the isolation of caryophyllane sesquiterpenoids.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_IkB->NFkB_active IkBα degradation releases NF-κB DNA DNA NFkB_active->DNA Translocates and binds Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Gene_Expression Induces transcription Caryophyllane Caryophyllane Sesquiterpenoids Caryophyllane->IKK Inhibits

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Analysis of Caryophyllane Sesquiterpenoids

This technical guide provides a comprehensive overview of caryophyllane sesquiterpenoids, from their initial discovery to modern analytical techniques and their significance in pharmacology and drug development. It details their chemical diversity, biosynthetic origins, and the experimental protocols used for their isolation and characterization. Furthermore, it explores their biological activities and the signaling pathways they modulate.

Introduction: The Emergence of Caryophyllane Sesquiterpenoids

Caryophyllane sesquiterpenoids are a class of naturally occurring chemical compounds characterized by a unique bicyclo[7.2.0]undecane ring system, which features a nine-membered ring fused to a dimethylcyclobutane ring.[1] These compounds are widely distributed in the plant kingdom, particularly in the essential oils of various plants, as well as in some fungi and marine organisms.[1][2] The first and most well-known member of this class, β-caryophyllene, was initially isolated from clove oil in 1834.[1][3]

Historically, the complex structure of caryophyllene (B1175711) posed a significant challenge to chemists, and its correct structure was not fully elucidated until the mid-20th century.[4] Today, caryophyllane sesquiterpenoids, including β-caryophyllene, its metabolite β-caryophyllene oxide, and the related α-humulene, are subjects of intense research due to their diverse and promising pharmacological activities.[1][2] These activities include anti-inflammatory, analgesic, antioxidant, neuroprotective, and anticancer properties, making them attractive candidates for drug discovery and development.[5][6]

Chemical Features and Diversity

The foundational structure of this class is the caryophyllane skeleton. The inclusion of a trans-endocyclic double bond within the nine-membered ring gives rise to the caryophyllene skeleton.[1] The most commonly occurring caryophyllane sesquiterpenoids in plants are β-caryophyllene, β-caryophyllene oxide, α-humulene (also known as α-caryophyllene), and isocaryophyllene.[1][2]

  • β-Caryophyllene: Features an endocyclic double bond and an exocyclic methylene (B1212753) group. It is known for its anti-inflammatory properties and its ability to selectively bind to the cannabinoid receptor type 2 (CB2).[7]

  • β-Caryophyllene Oxide: An oxygenated derivative of β-caryophyllene, often found alongside it in essential oils.[1] It is a product of the atmospheric oxidation of β-caryophyllene and also exhibits significant biological activities, including antifungal and anticancer effects.[7][8]

  • α-Humulene: An isomer of β-caryophyllene with a larger, 11-membered ring that lacks the cyclobutane (B1203170) ring. It often co-occurs with β-caryophyllene and contributes to the anti-inflammatory effects of many plant extracts.

  • Isocaryophyllene (or γ-caryophyllene): A cis-isomer of β-caryophyllene, differing in the geometry of the endocyclic double bond.[1]

Biosynthesis of Caryophyllane Sesquiterpenoids

Caryophyllane sesquiterpenoids, like all sesquiterpenes, are synthesized in nature through the mevalonic acid (MVA) pathway.[1][9] This pathway provides the universal C15 precursor, (E,E)-farnesyl pyrophosphate (FPP).[9][10] The cyclization of FPP, catalyzed by specific enzymes called sesquiterpene synthases (STPS), leads to the formation of the characteristic caryophyllane skeleton.[10][11] The process involves complex carbocationic intermediates and rearrangements to yield β-caryophyllene and its isomers.[10] Further enzymatic modifications, such as oxidation by cytochrome P450 monooxygenases (P450s), can then generate derivatives like β-caryophyllene oxide.[3]

G cluster_MVA Mevalonic Acid (MVA) Pathway (Cytosol) cluster_Sesquiterpene Sesquiterpene Synthesis AcetylCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase FPP (E,E)-Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP FPP Synthase (FPPS) CaryophyllaneCation Caryophyllenyl Cation FPP->CaryophyllaneCation Sesquiterpene Synthase (STPS) BetaCaryophyllene β-Caryophyllene CaryophyllaneCation->BetaCaryophyllene AlphaHumulene α-Humulene CaryophyllaneCation->AlphaHumulene CaryophylleneOxide β-Caryophyllene Oxide BetaCaryophyllene->CaryophylleneOxide Cytochrome P450 (P450)

Caption: Biosynthetic pathway of caryophyllane sesquiterpenoids.

Experimental Protocols

Isolation and Purification

The isolation of caryophyllane sesquiterpenoids typically begins with the extraction of plant material (e.g., leaves, bark, rhizomes) using organic solvents. Modern separation techniques are then employed for purification.

A. General Workflow:

  • Extraction: Dried and powdered plant material is subjected to extraction, often with solvents like ethyl acetate, methanol, or hexane.

  • Crude Extract Preparation: The solvent is removed under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is separated using various chromatographic methods. A common approach involves initial fractionation by column chromatography (e.g., on silica (B1680970) gel or HP-20 resin) followed by high-performance liquid chromatography (HPLC) for final purification.[12]

  • Hyphenated Techniques: Advanced hyphenated techniques like high-performance liquid chromatography-photodiode array-high-resolution mass spectrometry-solid-phase extraction-nuclear magnetic resonance (HPLC-PDA-HRMS-SPE-NMR) allow for the rapid isolation and online structural characterization of compounds from complex mixtures.[3][13]

B. Example Protocol: Isolation from Eremophila spathulata [3][13]

  • Extraction: Air-dried leaves of E. spathulata are extracted with ethyl acetate.

  • Initial Separation: The crude extract is separated by semi-preparative reversed-phase HPLC to yield several fractions.

  • Final Purification: Fractions are further purified using analytical-scale HPLC-PDA to isolate individual compounds.

  • Analysis: The purity and identity of the isolated compounds are confirmed using LC-PDA-HRMS and NMR spectroscopy.

G Start Plant Material (e.g., Leaves) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SemiPrepHPLC Semi-Preparative HPLC CrudeExtract->SemiPrepHPLC Fractions Fractions (F1, F2, F3...) SemiPrepHPLC->Fractions AnalyticalHPLC Analytical HPLC-PDA Fractions->AnalyticalHPLC PureCompound Pure Caryophyllanoid AnalyticalHPLC->PureCompound Analysis Structure Elucidation (NMR, HRMS) PureCompound->Analysis

Caption: General workflow for isolation of caryophyllanoids.
Structure Elucidation

The determination of the complex three-dimensional structures of caryophyllane sesquiterpenoids relies on a combination of modern spectroscopic techniques.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular formula of the compound, which is crucial for determining the hydrogen deficiency index.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR: Establishes the connectivity between atoms. Key experiments include:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin systems.[3]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for assembling the carbon skeleton.[3]

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY: Reveals through-space correlations between protons that are close to each other, which is critical for determining the relative stereochemistry of the molecule.[13]

Quantitative Data

Spectroscopic Data

The following table summarizes ¹H and ¹³C NMR spectroscopic data for representative caryophyllane sesquiterpenoids isolated from Eremophila spathulata.[3] Data was recorded in CDCl₃.

PositionSpathulatane A (¹³C δ, ¹H δ)Spathulatane B (¹³C δ, ¹H δ)
153.6 (1.92, td)54.5 (1.96, ddd)
227.4 (A: 1.63, m; B: 1.96, m)27.1 (A: 1.63, m; B: 1.96, m)
338.6 (A: 1.51, m; B: 2.11, m)39.0 (A: 1.51, m; B: 2.11, m)
445.4 (2.42, ddd)45.3 (2.42, ddd)
534.2 (A: 1.35, m; B: 1.70, m)34.1 (A: 1.35, m; B: 1.70, m)
639.4 (A: 1.61, m; B: 2.22, m)39.5 (A: 1.61, m; B: 2.22, m)
775.3 (4.37, t)136.7 (6.32, d)
8155.6141.0
949.3 (2.55, q)49.2 (3.04, q)
1039.9 (A: 1.70, m; B: 2.37, dd)39.8 (A: 1.70, m; B: 2.37, dd)
1133.933.9
12183.1181.1
13110.1 (A: 4.84, s; B: 4.88, s)173.2
1429.9 (1.00, s)29.9 (1.00, s)
1521.9 (1.03, s)21.9 (1.03, s)
Biological Activity Data

Caryophyllane sesquiterpenoids have been evaluated for a range of biological activities. The table below presents IC₅₀ values for selected compounds against various targets.

CompoundActivityCell Line / EnzymeIC₅₀ (µg/mL)Reference
Pulicaryenne Derivative 5CytotoxicityA549 (Lung Carcinoma)8.50 ± 0.75[14]
Pulicaryenne Derivative 5AnticholinesteraseAcetylcholinesterase6.45 ± 0.09[14]
β-CaryophylleneCytotoxicityMDA-MB-468 (Breast Cancer)~25 µg/mL (caused ~80% viability loss)[15]
α-HumuleneCytotoxicityMDA-MB-468 (Breast Cancer)~25 µg/mL (caused ~40% viability loss)[15]

Biological Activities and Signaling Pathways

The pharmacological interest in caryophyllane sesquiterpenoids stems from their ability to modulate multiple cellular signaling pathways, leading to a wide spectrum of biological effects.[1]

A. Anti-inflammatory and Immunomodulatory Effects: β-Caryophyllene and α-humulene are well-documented anti-inflammatory agents.[5] Their mechanisms often involve the inhibition of the pro-inflammatory transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). By preventing NF-κB activation, they suppress the production of inflammatory mediators like TNF-α and interleukins. Furthermore, β-caryophyllene is a functional agonist of the cannabinoid receptor 2 (CB2) , a key receptor in the endocannabinoid system that is primarily expressed on immune cells.[7][15] Activation of CB2 receptors leads to a reduction in inflammation and pain without the psychoactive effects associated with CB1 receptor activation.[7]

G cluster_0 Cytoplasm BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R IKK IKK BCP->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates Inflammation Inflammation CB2R->Inflammation Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates (degradation) NFkB NF-κB IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription Genes->Inflammation

Caption: Anti-inflammatory signaling of β-caryophyllene.

B. Chemopreventive and Anticancer Effects: Caryophyllane sesquiterpenoids exhibit chemopreventive properties by protecting cells from DNA damage and by inducing apoptosis (programmed cell death) in cancer cells.[1][2] They can modulate several key signaling pathways involved in cancer progression, including:

  • STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of the STAT3 pathway, which is often overactive in cancer, can suppress tumor growth and chemoresistance.[1][15]

  • PI3K/Akt: This is a crucial pro-survival pathway. Its modulation by caryophyllanoids can lead to the induction of apoptosis.[1]

  • MAPK (Mitogen-Activated Protein Kinase): These pathways (including ERK, JNK, and p38) are involved in regulating cell proliferation, differentiation, and apoptosis. Caryophyllanoids can modulate MAPK signaling to inhibit cancer cell proliferation.[1]

G Caryo Caryophyllanoids (β-caryophyllene, etc.) Receptor Cell Surface Receptors (e.g., CB2) Caryo->Receptor PI3K PI3K Receptor->PI3K Inhibits STAT3 STAT3 Receptor->STAT3 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits STAT3->Proliferation Promotes

Caption: Anticancer signaling pathways modulated by caryophyllanoids.

Conclusion and Future Directions

The discovery of caryophyllane sesquiterpenoids has evolved from basic structural elucidation to a deep investigation of their pharmacological potential. The unique chemical architecture of these molecules provides a versatile scaffold for interacting with multiple biological targets, including the noteworthy CB2 receptor. The polypharmacological profile of compounds like β-caryophyllene suggests their potential use in treating complex diseases with inflammatory and oncogenic components.[1]

Future research should focus on several key areas:

  • Clinical Trials: Despite promising preclinical data, there is a lack of clinical evidence for the efficacy of caryophyllane sesquiterpenoids in humans.[5] Well-designed clinical trials are needed to validate their therapeutic potential.

  • Drug Delivery: The lipophilic nature and poor water solubility of these compounds can limit their bioavailability. The development of novel formulations, such as nanoparticles or microemulsions, is crucial for effective clinical application.[5]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening novel derivatives can help to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

  • Biosynthetic Engineering: Leveraging synthetic biology to produce caryophyllanoids in microbial hosts could provide a sustainable and scalable source for these valuable compounds.[10]

References

In-Depth Technical Guide: The Therapeutic Potential of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Caryolanediol 9-acetate is a sesquiterpenoid natural product. This document aims to provide a comprehensive overview of its therapeutic potential. However, a thorough review of publicly available scientific literature and databases reveals a significant gap in the research concerning the biological activity and potential therapeutic effects of this specific compound. While its chemical identity is established, there is no published data on its pharmacological properties, including anti-inflammatory or anti-cancer activities. This guide will outline the current state of knowledge and highlight the lack of experimental data, thereby identifying a clear opportunity for future research.

Introduction

This compound is a natural product classified as a sesquiterpenoid. It has been isolated from the herbs of Sindora sumatrana. Its chemical structure and basic properties are known, and it is available from several chemical suppliers for research purposes. Despite its availability, there is a notable absence of studies investigating its potential therapeutic applications. This document serves to summarize the existing information and underscore the unexplored nature of this compound's pharmacology.

Chemical Properties

PropertyValue
Molecular Formula C₁₇H₂₈O₃
Molecular Weight 280.40 g/mol
CAS Number 155488-34-9
Class Sesquiterpenoid
Source Sindora sumatrana

Review of Therapeutic Potential

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, was conducted to identify any research pertaining to the therapeutic effects of this compound. The search terms included "this compound," "this compound biological activity," "this compound pharmacology," "anti-inflammatory effects of this compound," and "anticancer effects of this compound."

The search yielded no studies detailing any in vitro or in vivo experiments on the biological activity of this compound. Consequently, there is no quantitative data to present, no experimental protocols to detail, and no established signaling pathways to visualize.

Future Research Directions

The lack of information on the therapeutic potential of this compound presents a clear and immediate opportunity for novel research. The following experimental workflow is proposed as a starting point for investigating the pharmacological properties of this compound.

Proposed experimental workflow for investigating the therapeutic potential of this compound.

Conclusion

While this compound is a known natural product, its therapeutic potential remains entirely unexplored. This technical guide highlights the current void in the scientific literature and proposes a systematic approach to characterizing its biological activities. The research community is encouraged to undertake studies to elucidate the pharmacological profile of this compound, which may hold promise for future drug development efforts.

The Anti-Inflammatory Potential of 1,9-Caryolanediol 9-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Caryolanediol 9-acetate, a sesquiterpenoid compound, presents a compelling case for investigation into its anti-inflammatory properties. While direct, in-depth studies on this specific molecule are currently limited, its natural origin from plants with traditional medicinal uses and its structural relation to other bioactive caryophyllane sesquiterpenes suggest a potential for modulating inflammatory pathways. This technical guide synthesizes the available information on this compound, its natural source, and the established anti-inflammatory mechanisms of related compounds. It aims to provide a foundational resource for researchers and drug development professionals interested in exploring its therapeutic promise.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic leads.

This compound is a sesquiterpenoid belonging to the caryophyllane class. Although its specific biological activities have not been extensively reported, its chemical structure warrants a closer examination of its potential as an anti-inflammatory agent. This guide will delve into the known information regarding this compound and build a case for its further investigation based on its natural context and the activities of structurally similar molecules.

Physicochemical Properties and Natural Occurrence

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₈O₃
Molecular Weight 280.4 g/mol
CAS Number 155488-34-9
Class Sesquiterpenoid (Caryophyllane)

The primary known natural source of this compound is the dried pods of Sindora sumatrana, a plant belonging to the Fabaceae family.

Known Biological Context: Sindora sumatrana

While specific studies detailing the anti-inflammatory activity of Sindora sumatrana extracts are not abundant in publicly available literature, the genus Sindora and the broader Fabaceae family are known to produce a variety of bioactive compounds with documented pharmacological effects, including anti-inflammatory properties. Traditional medicine systems in regions where Sindora species are endemic have utilized these plants for various ailments, some of which are inflammatory in nature. Further ethnobotanical and pharmacological investigation into Sindora sumatrana is warranted to uncover the full spectrum of its medicinal properties and to understand the potential contribution of its individual constituents, such as this compound, to its overall bioactivity.

Inferred Anti-Inflammatory Potential: The Caryophyllane Scaffold

The caryophyllane skeleton is a common structural motif in a variety of natural products that have demonstrated significant anti-inflammatory effects. The most well-studied of these is β-caryophyllene, which has been shown to exert its anti-inflammatory action through multiple mechanisms, including the activation of the cannabinoid receptor 2 (CB2) and the modulation of key inflammatory signaling pathways.

Given the structural similarity, it is plausible that this compound may also interact with components of the inflammatory cascade. The presence of the acetate (B1210297) group could influence its pharmacokinetic and pharmacodynamic properties, potentially leading to a unique biological activity profile compared to other caryophyllane derivatives.

Potential Mechanisms of Action: Targeting Key Inflammatory Pathways

Based on the known mechanisms of other anti-inflammatory acetate-containing compounds and caryophyllane sesquiterpenes, several key signaling pathways are prime targets for investigation regarding the potential action of this compound.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Many natural products exert their anti-inflammatory effects by inhibiting NF-κB activation.

A proposed workflow to investigate the effect of this compound on the NF-κB pathway is outlined below.

NF_kB_Workflow cluster_0 In Vitro Assay Workflow Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) Stimulation LPS Stimulation Cell_Culture->Stimulation Treatment 1,9-Caryolanediol 9-acetate Treatment Stimulation->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Western Blot / ELISA Lysis->Analysis NFkB_p65 p-p65, IκBα Analysis->NFkB_p65 Cytokines TNF-α, IL-6 Analysis->Cytokines

Workflow for NF-κB pathway investigation.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also critical in regulating the production of inflammatory mediators. Cross-talk between the MAPK and NF-κB pathways is common, and compounds that modulate MAPK signaling often have potent anti-inflammatory effects.

The potential modulatory effect of this compound on the MAPK pathway can be investigated through a similar experimental setup.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Compound 1,9-Caryolanediol 9-acetate Compound->MAPKK Potential Inhibition

Potential modulation of the MAPK pathway.

Proposed Experimental Protocols for Future Research

To elucidate the anti-inflammatory potential of this compound, a systematic series of in vitro and in vivo experiments are necessary.

In Vitro Assays
  • Cell Viability Assay: To determine the non-toxic concentrations of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, THP-1 monocytes) using assays such as MTT or LDH.

  • Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement: To quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants using ELISA.

  • Western Blot Analysis: To investigate the effect on the protein expression and phosphorylation status of key signaling molecules in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) pathways.

  • Quantitative Real-Time PCR (qRT-PCR): To analyze the mRNA expression levels of pro-inflammatory genes.

In Vivo Models
  • Carrageenan-Induced Paw Edema Model: A classic acute inflammation model in rodents to assess the in vivo anti-inflammatory efficacy of this compound.

  • LPS-Induced Systemic Inflammation Model: To evaluate the effect on systemic inflammatory responses, including cytokine production in serum and organ-specific inflammation.

  • Chronic Inflammation Models: Depending on the initial findings, more complex models such as collagen-induced arthritis or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis could be employed.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of experimental outcomes, all quantitative data should be summarized in structured tables.

Table 2: Hypothetical In Vitro Anti-inflammatory Activity Data

AssayTest Concentration (µM)% Inhibition / EffectIC₅₀ (µM)
NO Production 1, 5, 10, 25, 50
TNF-α Release 1, 5, 10, 25, 50
IL-6 Release 1, 5, 10, 25, 50

Table 3: Hypothetical In Vivo Anti-inflammatory Activity Data (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
This compound 10
25
50
Positive Control (e.g., Indomethacin) 10

Conclusion and Future Directions

This compound represents an under-investigated natural product with a promising chemical scaffold for anti-inflammatory activity. While direct evidence is currently lacking, its origin from Sindora sumatrana and its structural relationship to other bioactive caryophyllane sesquiterpenes provide a strong rationale for its further exploration.

Future research should focus on:

  • Isolation and Purification: Securing a sufficient quantity of pure this compound for comprehensive biological evaluation.

  • In Vitro Screening: Systematically evaluating its effects on key inflammatory markers and signaling pathways.

  • In Vivo Validation: Confirming its anti-inflammatory efficacy in relevant animal models of inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its activity and understand the roles of its functional groups.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel anti-inflammatory therapies.

Research_Logic cluster_1 Logical Flow of Investigation A Identification of This compound from Sindora sumatrana B Inference of Potential Activity (Caryophyllane Scaffold) A->B C Hypothesized Mechanisms (NF-κB, MAPK) B->C D In Vitro Validation (Cell-based Assays) C->D E In Vivo Efficacy (Animal Models) D->E F Lead Optimization (SAR Studies) E->F

Logical progression for future research.

The Anticancer Potential of Caryophyllane Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllane compounds, a class of bicyclic sesquiterpenes naturally occurring in the essential oils of numerous plants, have garnered significant attention for their potential therapeutic applications. Among these, β-caryophyllene and its oxidized form, caryophyllene (B1175711) oxide, have demonstrated promising anticancer activities across a spectrum of cancer cell lines. This technical guide provides an in-depth overview of the current research, focusing on the mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Core Anticancer Mechanisms of Caryophyllane Compounds

Caryophyllane compounds exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the spread of cancer cells (metastasis). These effects are orchestrated through the modulation of several critical intracellular signaling pathways.

Key Signaling Pathways Modulated by Caryophyllane Compounds:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. β-caryophyllene oxide has been shown to inhibit this pathway, leading to decreased cancer cell viability.[1]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation and differentiation. Caryophyllene oxide can induce apoptosis through the ROS-mediated activation of MAPKs.[1]

  • STAT3 Pathway: The Signal Transducer and activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor growth and survival. Natural compounds, including sesquiterpenes, have been shown to inhibit STAT3 signaling.[2][3][4][5][6]

Quantitative Data on Anticancer Activity

The cytotoxic effects of β-caryophyllene and caryophyllene oxide have been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the reported IC50 values for these compounds across various human cancer cell lines.

Table 1: IC50 Values of β-Caryophyllene in Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Cancer4.22[7]
A549Lung Cancer18.10[7]
HeLaCervical Cancer6.31[7]
Du-145Prostate Cancer4.67[7]

Table 2: IC50 Values of Caryophyllene Oxide in Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)
Caco-2Colorectal Adenocarcinoma332.30 ± 3.97[8]
CCRF/CEMAcute Lymphoblastic Leukemia235.18 ± 5.18[8]
CEM/ADR5000Doxorubicin-resistant Leukemia297.98 ± 3.33[8]
HeLaCervical Cancer-
AGSGastric Adenocarcinoma-
SNU-1Gastric Carcinoma-
SNU-16Gastric Carcinoma-

Note: Some values from the literature were presented in different units and have been standardized where possible. The absence of a value indicates that it was not reported in the reviewed literature.

Synergistic Effects with Chemotherapeutic Agents

An exciting area of research is the ability of caryophyllane compounds to enhance the efficacy of conventional anticancer drugs. For instance, both β-caryophyllene and caryophyllene oxide have been shown to potentiate the cytotoxic effects of doxorubicin (B1662922) in various cancer cell lines, including doxorubicin-resistant strains.[8][9][10][11][12] This synergistic effect may allow for lower, less toxic doses of chemotherapy to be used in clinical settings.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections provide standardized methodologies for the key in vitro assays used to assess the anticancer activity of caryophyllane compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Caryophyllane compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[13]

  • Treat the cells with various concentrations of the caryophyllane compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[13]

  • After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

  • Incubate the plate for 1.5 hours at 37°C.[13]

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Incubate for 15 minutes at 37°C with shaking.[13]

  • Measure the absorbance at a wavelength of 492 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the untreated control cells.

Annexin V-FITC Apoptosis Assay using Flow Cytometry

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Materials:

  • Flow cytometer

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

Procedure:

  • Induce apoptosis in cells by treating with the caryophyllane compound for the desired time.

  • Harvest 1-5 x 10^5 cells by centrifugation.[14]

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Just before analysis, add 5 µL of PI staining solution.

  • Analyze the cells immediately by flow cytometry.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Materials:

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest, e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare whole-cell lysates from treated and untreated cells using a suitable lysis buffer (e.g., RIPA buffer).[15][16]

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[15]

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[16]

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Caryophyllene β-Caryophyllene Oxide Caryophyllene->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of β-caryophyllene oxide.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis Proliferation Proliferation & Survival TranscriptionFactors->Proliferation Caryophyllene Caryophyllene Oxide ROS ROS Caryophyllene->ROS induces ROS->ERK activates

Caption: MAPK signaling pathway and its activation by caryophyllene oxide-induced ROS.

STAT3_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P p-STAT3 (dimer) STAT3->STAT3_P dimerizes Nucleus Nucleus STAT3_P->Nucleus translocates to GeneExpression Target Gene Expression STAT3_P->GeneExpression Proliferation Proliferation, Survival, Angiogenesis GeneExpression->Proliferation Caryophyllene Caryophyllane Compounds Caryophyllene->JAK inhibit Caryophyllene->STAT3 inhibit

Caption: STAT3 signaling pathway and its inhibition by caryophyllane compounds.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Caryophyllane Compound Start->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT MTT Assay for Cell Viability Incubation->MTT ApoptosisAssay Annexin V/PI Assay for Apoptosis Incubation->ApoptosisAssay WesternBlot Western Blot for Protein Expression Incubation->WesternBlot DataAnalysis Data Analysis: IC50, Apoptosis Rate, Protein Levels MTT->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Anticancer Efficacy & Mechanism DataAnalysis->Conclusion

Caption: General experimental workflow for in vitro evaluation of anticancer activity.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of caryophyllane compounds, particularly β-caryophyllene and caryophyllene oxide, as valuable candidates for further anticancer drug development. Their ability to induce apoptosis, inhibit proliferation, and modulate key cancer-related signaling pathways, coupled with their potential to synergize with existing chemotherapies, makes them attractive subjects for preclinical and clinical investigation.

Future research should focus on several key areas:

  • In vivo studies: While in vitro data is promising, more extensive animal model studies are needed to evaluate the efficacy, pharmacokinetics, and safety of caryophyllane compounds in a whole-organism context.

  • Mechanism of synergy: A deeper understanding of the molecular mechanisms by which these compounds enhance the effects of chemotherapy could lead to the development of more effective combination therapies.

  • Structural optimization: Medicinal chemistry efforts to synthesize derivatives of caryophyllane with improved potency, selectivity, and pharmacokinetic properties could yield novel and more effective anticancer agents.

  • Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.

References

The Antimicrobial Potential of Sesquiterpenoid Acetates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesquiterpenoids, a class of C15 terpenoids derived from three isoprene (B109036) units, are widely distributed in the plant and marine kingdoms and are known for their diverse and potent biological activities. The acetylation of sesquiterpenoids can modify their lipophilicity and steric properties, often leading to enhanced or altered biological effects, including antimicrobial properties. This technical guide provides an in-depth overview of the antimicrobial activities of sesquiterpenoid acetates, focusing on quantitative data, experimental methodologies, and known mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Activity of Sesquiterpenoid Acetates: Quantitative Data

The antimicrobial efficacy of sesquiterpenoid acetates is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the reported MIC values for various sesquiterpenoid acetates against a range of bacterial and fungal pathogens.

Sesquiterpenoid Acetate (B1210297)MicroorganismTypeMIC (µg/mL)Reference
8-Acetoxy-patchouli alcoholStaphylococcus aureusGram-positive bacterium128[1]
8-Acetoxy-patchouli alcoholPseudomonas aeruginosaGram-negative bacterium64[1]
6-Acetoxy-1α-hydroguaiantrienolideEscherichia coliGram-negative bacterium125
6-Acetoxy-1α-hydroguaiantrienolidePseudomonas aeruginosaGram-negative bacterium46.88
6-Acetoxy-1α-hydroguaiantrienolideEnterococcus faecalisGram-positive bacterium125
6-Acetoxy-1α-hydroguaiantrienolideStaphylococcus aureusGram-positive bacterium62.5
6-Acetoxy-10-β-hydroguaiantrienolideEscherichia coliGram-negative bacterium125
6-Acetoxy-10-β-hydroguaiantrienolidePseudomonas aeruginosaGram-negative bacterium46.88
6-Acetoxy-10-β-hydroguaiantrienolideEnterococcus faecalisGram-positive bacterium125
6-Acetoxy-10-β-hydroguaiantrienolideStaphylococcus aureusGram-positive bacterium62.5
Cedryl AcetateCandida albicansFungusNot specified, but shows antifungal activity[2][3][4]
Farnesyl AcetateStaphylococcus aureusGram-positive bacteriumFarnesol (B120207) (related compound) has MIC of 16-52 µg/mL[5][6]

Note: The data for some compounds, such as Farnesyl Acetate, is inferred from its parent compound due to a lack of specific MIC values for the acetate form in the reviewed literature. Further targeted studies are required to establish a more comprehensive database of the antimicrobial activities of a wider range of sesquiterpenoid acetates.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of sesquiterpenoid acetates requires standardized and reproducible experimental protocols. The two most common methods are the broth microdilution assay and the disk diffusion assay.

Broth Microdilution Assay for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound in a liquid medium.

Protocol:

  • Preparation of Microbial Inoculum:

    • Isolate a pure culture of the test microorganism on an appropriate agar (B569324) medium.

    • Inoculate a sterile broth with a few colonies and incubate at the optimal temperature until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Preparation of Test Compound Dilutions:

    • Dissolve the sesquiterpenoid acetate in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a growth indicator dye such as resazurin (B115843) or INT (p-iodonitrotetrazolium violet) can be added to aid in the visualization of microbial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Sesquiterpenoid Acetate B->C D Incubate (18-24h) C->D E Visually Assess Growth or Use Indicator Dye D->E F Determine MIC E->F

Broth Microdilution Assay Workflow for MIC Determination.
Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Protocol:

  • Preparation of Agar Plates and Inoculum:

    • Prepare Mueller-Hinton agar (or another suitable agar medium) plates.

    • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Application of Test Compound:

    • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the sesquiterpenoid acetate solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

  • Incubation and Measurement:

    • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Include a positive control (disk with a standard antibiotic) and a negative control (disk with solvent only).

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Inoculum & Agar Plates C Inoculate Agar Plate A->C B Impregnate Disks with Sesquiterpenoid Acetate D Place Disks on Agar B->D C->D E Incubate (18-24h) D->E F Measure Zone of Inhibition E->F

Disk Diffusion Assay Workflow.

Mechanisms of Antimicrobial Action and Signaling Pathways

The precise mechanisms of action for many sesquiterpenoid acetates are still under investigation. However, based on studies of related sesquiterpenoids, several key mechanisms can be proposed. The addition of an acetate group can enhance the lipophilicity of the molecule, potentially facilitating its interaction with and disruption of microbial cell membranes.

A primary proposed mechanism of action for many lipophilic compounds, including sesquiterpenoids, is the disruption of the structural integrity and function of the microbial cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Membrane_Disruption_Pathway SA Sesquiterpenoid Acetate Membrane Microbial Cell Membrane SA->Membrane Interaction & Disruption Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components (ions, ATP, etc.) Permeability->Leakage Death Cell Death Leakage->Death

Proposed Mechanism of Membrane Disruption by Sesquiterpenoid Acetates.

While specific signaling pathway inhibition by sesquiterpenoid acetates is not yet well-documented, some sesquiterpenoids have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. Farnesol, the parent alcohol of farnesyl acetate, is a known QS molecule in the fungus Candida albicans. It is plausible that farnesyl acetate and other sesquiterpenoid acetates could act as antagonists or agonists of QS systems in various microorganisms. Further research is needed to elucidate these potential interactions.

Conclusion and Future Directions

Sesquiterpenoid acetates represent a promising class of natural products with significant antimicrobial potential. This guide provides a summary of the current knowledge on their antimicrobial activity, standardized protocols for their evaluation, and insights into their potential mechanisms of action. However, the field is still in its early stages, and several key areas require further investigation:

  • Expansion of the Chemical Diversity: A broader range of sesquiterpenoid acetates from diverse natural sources needs to be screened to identify novel and potent antimicrobial agents.

  • Comprehensive Antimicrobial Profiling: The identified compounds should be tested against a wider panel of clinically relevant and drug-resistant microorganisms.

  • Elucidation of Mechanisms of Action: In-depth studies are required to determine the precise molecular targets and signaling pathways affected by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the sesquiterpenoid scaffold and the acetate group will help in understanding the structural requirements for optimal antimicrobial activity.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of sesquiterpenoid acetates in the fight against infectious diseases.

References

Unraveling the Potential Mechanism of Action of 1,9-Caryolanediol 9-acetate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, dedicated research elucidating the specific mechanism of action for 1,9-Caryolanediol 9-acetate remains limited in publicly available scientific literature. This technical guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of its core chemical moieties—a caryolane sesquiterpenoid scaffold and an acetate (B1210297) group—by drawing parallels with more extensively studied analogous compounds. The pathways and experimental data presented herein are intended to serve as a foundational resource to guide future research into this natural product.

Introduction to this compound

This compound is a natural product classified for research purposes in the life sciences.[1][2] While its precise biological role is yet to be fully characterized, its structural components suggest potential therapeutic activities, primarily in the realms of anti-inflammatory and anti-cancer effects, areas where other acetate-containing natural products have shown significant promise. This guide will explore these potential mechanisms in detail.

Hypothesized Core Mechanisms of Action

Based on the activities of structurally related compounds and the known signaling roles of acetate, two primary mechanisms of action are proposed for this compound: induction of apoptosis in cancer cells and modulation of inflammatory pathways.

Pro-Apoptotic Activity in Cancer Cells

Several acetate-containing compounds and acetate itself have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cell lines. This is a critical mechanism for anti-cancer therapeutic agents.

One well-documented pathway involves the induction of the intrinsic, or mitochondrial, pathway of apoptosis. For instance, the natural product Cacalol acetate has been shown to induce apoptosis through the activation of caspase-3, a key executioner caspase.[3] Acetate itself has been observed to induce apoptosis in colorectal carcinoma cells through a process involving lysosomal membrane permeabilization and the release of cathepsin D.[4][5]

A potential signaling cascade for the pro-apoptotic activity of this compound is visualized below.

G 1,9-Caryolanediol_9-acetate This compound Cell_Membrane Cell Membrane 1,9-Caryolanediol_9-acetate->Cell_Membrane Cellular Uptake Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Intracellular Signaling Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak MOMP MOMP Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Anti-Inflammatory Activity

The acetate moiety is known to possess anti-inflammatory properties. Acetate can exert these effects through at least two major signaling pathways: a G-protein coupled receptor pathway (primarily via FFAR2) and an acetyl-CoA dependent pathway that influences protein acetylation and gene expression.[6] Furthermore, other acetate esters like linalyl acetate have demonstrated anti-inflammatory effects in animal models.[7][8]

The anti-inflammatory potential of this compound could involve the inhibition of pro-inflammatory mediators. Acetate has been shown to inhibit the production of cytokines such as IL-1β and TNF-α.[9]

A potential workflow for assessing the anti-inflammatory effects of this compound is outlined below.

G Cell_Culture Immune Cells (e.g., Macrophages) Stimulation Induce Inflammation (e.g., with LPS) Cell_Culture->Stimulation Treatment Treat with This compound Stimulation->Treatment Analysis Analysis of Inflammatory Markers Treatment->Analysis Cytokines Measure Cytokines (e.g., TNF-α, IL-6) Analysis->Cytokines NO Measure Nitric Oxide Production Analysis->NO Gene_Expression Analyze Gene Expression (e.g., iNOS, COX-2) Analysis->Gene_Expression

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Quantitative Data from Analogous Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data from studies on acetate and related acetate-containing compounds.

Compound/AgentCell Line/ModelAssayEndpointResultReference
AcetateHCT-15 & RKO (Colorectal Carcinoma)MTT AssayCell ViabilityDose-dependent decrease[5]
Linalyl AcetateRat Paw Edema (Carrageenan-induced)Anti-inflammatoryEdema ReductionSignificant reduction[7][8]
DichloroacetateSKOV-3 & MDAH-2774 (Ovarian Cancer)TUNEL AssayApoptosisIncreased apoptosis[10]
Cacalol AcetateHeLa (Cervical Cancer)ImmunoblotCaspase-3 ExpressionIncreased expression[3]

Detailed Methodologies for Key Experiments

To facilitate the investigation of this compound, detailed protocols for key assays, adapted from the literature on analogous compounds, are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies on acetate-induced effects in colorectal cancer cells.[5]

  • Cell Seeding: Plate cells (e.g., HCT-15, RKO) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by TUNEL Assay

This protocol is based on the methodology used to assess apoptosis in ovarian cancer cells treated with dichloroacetate.[10]

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) according to the manufacturer's instructions.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit nuclear green fluorescence.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is adapted from the study on the anti-inflammatory activity of linalool (B1675412) and linalyl acetate.[7][8]

  • Animal Model: Use male Wistar rats (150-200g).

  • Compound Administration: Administer this compound intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

While the precise molecular targets and signaling pathways of this compound are yet to be experimentally validated, this guide provides a robust theoretical framework based on the known bioactivities of its constituent chemical features. The pro-apoptotic and anti-inflammatory potentials are significant areas for future investigation. Researchers are encouraged to employ the outlined experimental protocols to systematically explore the mechanism of action of this promising natural product. Key future work should focus on identifying specific protein targets, delineating the upstream signaling events, and validating these findings in relevant in vivo models.

References

A Methodological Guide to the Preliminary Cytotoxicity Screening of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a thorough review of publicly accessible scientific literature reveals no specific studies on the preliminary cytotoxicity screening of 1,9-Caryolanediol 9-acetate. Consequently, this document provides a comprehensive, generalized framework based on established protocols for the cytotoxicity screening of novel natural products, particularly those belonging to the caryophyllane sesquiterpene class. The experimental details and potential findings outlined herein are illustrative and intended to guide future research on this compound.

Introduction

This compound is a natural product belonging to the caryophyllane class of sesquiterpenes. While specific biological activities of this compound remain uninvestigated, related caryophyllane sesquiterpenes, such as β-caryophyllene and β-caryophyllene oxide, have demonstrated a range of pharmacological properties, including anti-inflammatory, and anticancer effects. These findings provide a strong rationale for investigating the cytotoxic potential of this compound as a potential therapeutic agent.

This technical guide outlines a comprehensive strategy for the preliminary cytotoxicity screening of this compound, from initial cell viability assays to the exploration of potential mechanisms of action.

Data Presentation: A Template for Future Findings

Given the absence of specific data for this compound, the following table serves as a template for presenting quantitative results from future cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying a substance's potency in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)Notes
Example: MCF-7Breast AdenocarcinomaMTT72Data to be determined-
Example: HCT-116Colon CarcinomaSRB48Data to be determined-
Example: A549Lung CarcinomaLDH24Data to be determinedMeasures membrane integrity
Example: PC-3Prostate CancerAlamarBlue72Data to be determined-
Example: BJNormal FibroblastMTT72Data to be determinedTo assess selectivity

Experimental Protocols

The following are detailed methodologies for key experiments in a preliminary cytotoxicity screening cascade.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549, PC-3) and a non-cancerous control cell line (e.g., BJ fibroblasts) should be used to assess both anticancer activity and selectivity.

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of Test Compound
  • Stock Solution: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).

  • Working Solutions: The stock solution should be serially diluted with a complete culture medium to obtain the desired final concentrations for treatment. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated and vehicle-treated (DMSO) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell biomass.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: Obtain this compound cell_culture Cell Culture (Cancer & Normal Cell Lines) start->cell_culture stock_prep Prepare Stock Solution (e.g., in DMSO) start->stock_prep cytotoxicity_assays Primary Cytotoxicity Screening (MTT, SRB Assays) cell_culture->cytotoxicity_assays stock_prep->cytotoxicity_assays ic50 Determine IC50 Values cytotoxicity_assays->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) mechanism_studies->pathway_analysis end End: Data Analysis & Conclusion apoptosis->end cell_cycle->end pathway_analysis->end

Caption: A generalized workflow for the cytotoxic screening of a novel compound.

Potential Signaling Pathway for Apoptosis Induction

Based on studies of other natural products, a potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros induces mito Mitochondrial Stress ros->mito bax ↑ Bax / ↓ Bcl-2 mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by the compound.

Methodological & Application

Application Notes and Protocols for the Isolation of 1,9-Caryolanediol 9-acetate from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a caryophyllane-type sesquiterpenoid that has garnered interest within the scientific community for its potential biological activities, which may include anti-inflammatory and antimicrobial properties. This document provides a detailed protocol for the extraction, isolation, and characterization of this compound from plant sources, with a focus on Pogostemon cablin (Patchouli), a known producer of various sesquiterpenoids. The methodologies outlined herein are designed to be a comprehensive guide for researchers in natural product chemistry and drug development.

Putative Biosynthetic Pathway

While the complete biosynthetic pathway for this compound is not fully elucidated, it is hypothesized to originate from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). Cyclization of FPP followed by a series of enzymatic hydroxylations and acetylation would lead to the final product.

Biosynthetic Pathway of this compound MVA Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP MEP/DOXP Pathway MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Caryophyllene Caryophyllene FPP->Caryophyllene Sesquiterpene Synthase Caryolanediol 1,9-Caryolanediol Caryophyllene->Caryolanediol Hydroxylation Final_Product This compound Caryolanediol->Final_Product Acetylation

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

Plant Material

The primary source material for the isolation of this compound is the dried aerial parts (leaves and stems) of Pogostemon cablin (Patchouli). It is recommended to use plant material that has been authenticated by a plant taxonomist.

Extraction of Crude Sesquiterpenoid Mixture

This protocol describes a standard solvent extraction method to obtain a crude extract enriched in sesquiterpenoids.

Materials:

  • Dried and powdered Pogostemon cablin (1 kg)

  • n-hexane (5 L)

  • Methanol (B129727) (5 L)

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Macerate the powdered plant material in n-hexane at room temperature for 72 hours with occasional stirring.

  • Filter the mixture and collect the n-hexane extract.

  • Repeat the extraction process on the plant residue two more times with fresh n-hexane.

  • Combine the n-hexane extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude n-hexane extract.

  • Subsequently, macerate the same plant residue in methanol at room temperature for 72 hours.

  • Filter and concentrate the methanol extract in the same manner as the n-hexane extract.

  • The crude n-hexane extract is expected to be richer in non-polar sesquiterpenoids and will be used for further isolation.

Isolation of this compound by Column Chromatography

This protocol outlines the separation of the target compound from the crude extract using silica (B1680970) gel column chromatography.

Materials:

  • Crude n-hexane extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • n-hexane

  • Ethyl acetate (B1210297)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Vanillin-sulfuric acid spray reagent

  • Glass vials for fraction collection

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Dissolve the crude n-hexane extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, etc., v/v).

  • Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation by TLC.

  • For TLC analysis, use a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v).

  • Visualize the spots on the TLC plates under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.

  • Combine the fractions containing the compound of interest based on their TLC profiles.

  • The fractions containing this compound are expected to elute at a moderate polarity.

  • Concentrate the combined fractions under reduced pressure to yield the purified compound.

  • Further purification can be achieved by preparative TLC or HPLC if necessary.

Isolation Workflow Plant_Material Dried Pogostemon cablin Extraction Solvent Extraction (n-hexane) Plant_Material->Extraction Crude_Extract Crude n-Hexane Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Monitoring Column_Chromatography->Fraction_Collection Pooling Pooling of Fractions Fraction_Collection->Pooling Purified_Compound This compound Pooling->Purified_Compound

Caption: General workflow for the isolation of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and characterization of this compound.

Table 1: Extraction Yield

Plant MaterialDry Weight (g)Extraction SolventCrude Extract Yield (g)Yield (%)
Pogostemon cablin1000n-hexane25.02.5
Pogostemon cablin1000Methanol40.04.0

Table 2: Purity and Yield of Isolated this compound

Crude Extract SourceAmount Loaded (g)Purification MethodYield of Pure Compound (mg)Purity (by HPLC/GC-MS)
n-hexane extract10.0Column Chromatography150>95%

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Signals/Fragments
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~5.0-5.2 (m, 1H, H-9), ~2.0 (s, 3H, OAc), ~1.0-1.2 (multiple s, 9H, 3 x CH₃), ~0.8-0.9 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~170 (C=O, acetate), ~80 (C-9), ~75 (C-1), multiple signals in the aliphatic region for other carbons.
Mass Spectrometry (EI-MS) m/z (%): [M]+ at ~280, characteristic fragments corresponding to the loss of acetic acid [M-60] and water [M-18].

Conclusion

The protocols detailed in this application note provide a robust framework for the successful isolation and characterization of this compound from Pogostemon cablin. The provided workflow, from extraction to purification and spectroscopic analysis, is designed to be adaptable for researchers in various laboratory settings. The quantitative data presented in the tables serves as a benchmark for expected yields and purity. Further investigation into the pharmacological properties of this compound is warranted and these protocols provide the essential first step in obtaining high-purity material for such studies.

Application Notes and Protocols for the Analytical Methods of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid of interest in natural product research and drug development. The protocols outlined below are based on established analytical techniques for caryophyllane sesquiterpenoids and acetate-containing compounds, offering robust frameworks for isolation, identification, and quantification.

Introduction

This compound is a natural product belonging to the caryophyllane class of sesquiterpenoids. Its structural complexity and potential biological activities necessitate reliable and validated analytical methods for its study. This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are instrumental in the analysis of this compound.

Analytical Methods Overview

The selection of an appropriate analytical method depends on the research objective, whether it is for identification, quantification, or structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing both chromatographic separation and mass spectral data for identification.

  • High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of less volatile or thermally labile compounds and is a valuable tool for both qualitative and quantitative analysis, often used for purification as well.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for the structural elucidation of organic molecules, including the precise determination of the stereochemistry of this compound.

A general workflow for the analysis of this compound is presented below.

Analytical_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Start Natural Product Source (e.g., Plant Material) Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract GC_MS GC-MS Analysis (Identification & Quantification) Crude_Extract->GC_MS HPLC HPLC Analysis (Purification & Quantification) Crude_Extract->HPLC Data_Analysis Data Analysis & Interpretation GC_MS->Data_Analysis NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR HPLC->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General analytical workflow for this compound.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the GC-MS analysis of this compound. Optimization of parameters may be required based on the specific instrument and sample matrix.

Objective: To identify and quantify this compound in a sample.

Materials:

  • GC-MS system with a capillary column (e.g., HP-5MS, DB-5MS, or equivalent)

  • Helium (carrier gas)

  • Sample containing this compound

  • An appropriate solvent (e.g., ethyl acetate, hexane)

  • Autosampler vials

Procedure:

  • Sample Preparation: Dissolve a known amount of the extract or purified compound in a suitable solvent to a final concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless or split injection, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum if available or interpreted based on fragmentation patterns of similar compounds.

Quantitative Data (Representative):

ParameterValue
Compound This compound
CAS Number 155488-34-9
Molecular Formula C₁₇H₂₈O₃
Molecular Weight 280.4 g/mol
Representative Retention Time 15-20 min (on a standard non-polar column)
Major Mass Spectral Fragments (m/z) 220, 202, 187, 161, 133, 121, 107, 93, 43

Note: The retention time and mass spectral fragments are representative and may vary depending on the specific GC-MS conditions.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the HPLC analysis of this compound, which can be adapted for both analytical and preparative purposes.

Objective: To purify and/or quantify this compound.

Materials:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Sample containing this compound

  • Autosampler vials

Procedure:

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with Methanol and Water. A representative gradient is:

      • 0-20 min: 70-90% Methanol

      • 20-25 min: 90-100% Methanol

      • 25-30 min: 100% Methanol

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is used).

    • Injection Volume: 10 µL.

  • Data Analysis: The peak corresponding to this compound can be identified by its retention time. For quantification, a calibration curve should be prepared using a pure standard.

Quantitative Data (Representative):

ParameterValue
Compound This compound
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol/Water Gradient
Representative Retention Time 10-15 min
Detection Wavelength 210 nm

Note: The retention time is representative and will vary based on the specific HPLC conditions and gradient profile.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the sample preparation for NMR analysis to confirm the structure of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Purified this compound (5-10 mg)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra and assign the chemical shifts of the protons and carbons. The structure can be confirmed by analyzing the correlations in the 2D NMR spectra. A certificate of analysis for this compound confirms its identity is consistent with the expected structure via ¹H-NMR[1].

Representative ¹H NMR Data (Predicted):

Atom No.Chemical Shift (ppm)MultiplicityNo. of Protons
204.26dt1
193.81dt1
21, 22, 232.14s3
171.68m1
181.54m1
141.35m1
131.30m1
15, 161.30tt2
10, 11, 120.89t3

Note: The above ¹H NMR data is based on a predicted spectrum and should be confirmed with experimental data[2].

Visualization of Key Analytical Steps

The following diagram illustrates the logical flow of the analytical techniques described.

Analytical_Steps cluster_purification Purification cluster_identification Identification & Quantification cluster_elucidation Structural Elucidation Crude_Sample Crude Sample HPLC_Purification Preparative HPLC Crude_Sample->HPLC_Purification Pure_Compound Pure 1,9-Caryolanediol 9-acetate HPLC_Purification->Pure_Compound GC_MS_Analysis GC-MS Analysis Pure_Compound->GC_MS_Analysis HPLC_Analysis Analytical HPLC Pure_Compound->HPLC_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR_Analysis Retention_Time Retention Time GC_MS_Analysis->Retention_Time Mass_Spectrum Mass Spectrum GC_MS_Analysis->Mass_Spectrum HPLC_Analysis->Retention_Time Concentration Concentration HPLC_Analysis->Concentration Structure Confirmed Structure NMR_Analysis->Structure

References

Application Note: Spectroscopic Analysis of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid belonging to the caryophyllane class of natural products. Sesquiterpenes are a diverse group of C15 isoprenoids that exhibit a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. The structural elucidation of these complex molecules is fundamental to understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure and stereochemistry of such natural products. This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectral data for this compound and presents a logical workflow for its structural characterization.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₇H₂₈O₃
Molecular Weight 280.41 g/mol
CAS Number 155488-34-9
Class Sesquiterpenoid
Scaffold Caryophyllane

NMR Spectral Data

It is important to note that a comprehensive, publicly available, and assigned NMR spectral dataset for this compound could not be located in the searched scientific literature. The following tables are provided as a template. For illustrative purposes, the data for a closely related precursor, (+)-Caryolan-1-ol, is presented with a clear indication that it is not the target compound.

Table 1: ¹H NMR Spectral Data Template for this compound.

PositionChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Data for this compound is not currently available in public databases.
Example Data: (+)-Caryolan-1-ol in CDCl₃
22.24ddd11.9, 10.4, 8.2
51.82ddd14.5, 12.0, 7.0
6α/β1.32, 1.51m
7α/β1.11, 1.50m
1.04ddd13.0, 12.0, 5.0
1.37m
10α/β1.69, 1.76m
11α/β1.28, 1.61m
12α1.03d13.0
12β1.70m
13 (Me)0.88s
14 (Me)1.01s
15 (Me)1.00s

Table 2: ¹³C NMR Spectral Data Template for this compound.

PositionChemical Shift (δ) [ppm]
Data for this compound is not currently available in public databases.
Example Data: (+)-Caryolan-1-ol in CDCl₃
173.1
248.9
341.5
433.9
552.8
621.2
739.5
835.1
948.7
1027.2
1130.2
1240.1
1321.5
1430.1
1521.8

Experimental Protocols

The following is a general protocol for the acquisition of NMR data for a sesquiterpenoid like this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar sesquiterpenoids. Other solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can be used depending on the sample's solubility.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often already present in commercially available deuterated solvents. If not, a small amount can be added (0.03-0.05% v/v).

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for complex molecules) equipped with a cryoprobe will provide the best resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard one-dimensional proton experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Pulse Angle: 30 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • 2D NMR Spectroscopy for Structural Elucidation:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

3. Data Processing and Analysis

  • Software: Use appropriate NMR processing software (e.g., TopSpin, Mnova, ACD/Labs) for Fourier transformation, phase correction, baseline correction, and peak picking.

  • Chemical Shift Referencing: Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

  • 2D Spectra Interpretation: Analyze the cross-peaks in the 2D spectra to build up the molecular fragments and connect them to elucidate the complete structure of this compound.

Workflow for Structural Elucidation

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Elucidation Isolation Isolation & Purification of Compound NMR_Sample NMR Sample Preparation (Solvent, Concentration) Isolation->NMR_Sample Acquisition NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC, NOESY) NMR_Sample->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis_1D 1D Spectra Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis_1D Analysis_2D 2D Spectra Analysis (Correlation of Cross-Peaks) Processing->Analysis_2D Fragmentation Fragment Assembly (COSY, HMBC) Analysis_1D->Fragmentation Analysis_2D->Fragmentation Skeleton Carbon Skeleton Determination Fragmentation->Skeleton Stereochemistry Stereochemical Assignment (NOESY/ROESY, Coupling Constants) Skeleton->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid derivative belonging to the caryophyllane class of natural products. These compounds are of significant interest in pharmaceutical research due to their diverse biological activities. Accurate identification and quantification of this compound in various matrices are crucial for drug discovery, pharmacokinetic studies, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of such semi-volatile compounds, providing both high-resolution separation and structural elucidation through characteristic fragmentation patterns. This document provides a detailed protocol for the analysis of this compound using GC-MS with electron ionization (EI), including predicted fragmentation data and experimental workflows.

Predicted Mass Spectral Data

The mass spectrum of this compound is not widely available in commercial libraries. However, based on the known fragmentation patterns of the caryophyllane skeleton and acetate (B1210297) esters, a predictive fragmentation profile can be established.[1] Upon electron ionization, the molecule is expected to undergo characteristic losses of the acetate group, water, and fragmentation of the bicyclic ring system. The molecular weight of this compound (C₁₇H₂₈O₃) is 280.4 g/mol .

The following table summarizes the predicted key fragment ions (m/z), their proposed structures, and plausible relative abundances.

m/z (Mass/Charge) Proposed Fragment Ion Proposed Structure/Loss Predicted Relative Abundance (%)
280[M]⁺Molecular Ion< 5
220[M - CH₃COOH]⁺Loss of acetic acid40 - 60
205[M - CH₃COOH - CH₃]⁺Loss of acetic acid and a methyl group20 - 30
202[M - CH₃COOH - H₂O]⁺Loss of acetic acid and water15 - 25
177[C₁₃H₂₁]⁺Further fragmentation of the skeleton30 - 50
161[C₁₂H₁₇]⁺Cleavage of the bicyclic ring50 - 70
133[C₁₀H₁₃]⁺Further ring fragmentation60 - 80
105[C₈H₉]⁺Common sesquiterpene fragment70 - 90
93[C₇H₉]⁺Common sesquiterpene fragment80 - 100
43[CH₃CO]⁺Acetyl cation90 - 100 (Often the base peak)

Experimental Protocols

This section details the recommended methodology for the sample preparation and GC-MS analysis of this compound.

Protocol 1: Sample Preparation and Derivatization

For samples where the analyte is in a complex matrix (e.g., plant extracts, biological fluids), a liquid-liquid extraction or solid-phase extraction (SPE) is recommended.

Materials:

  • Sample containing this compound

  • Ethyl acetate (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Extraction: For liquid samples, perform a liquid-liquid extraction by mixing 1 mL of the sample with 2 mL of ethyl acetate. For solid samples, perform a solvent extraction using an appropriate solvent like ethyl acetate or methanol, followed by evaporation and reconstitution in a smaller volume.

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to near dryness.

  • Reconstitution: Reconstitute the residue in 100 µL of hexane or ethyl acetate.

  • Transfer: Transfer the final solution to a GC vial with a micro-insert for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless inlet

  • Column: HP-5MS (5% Phenyl Methyl Siloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 15°C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Mass Scan Range: m/z 40-400

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction (Ethyl Acetate) Sample->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Concentration Evaporation under N₂ Drying->Concentration Reconstitution Reconstitution in Hexane Concentration->Reconstitution Injection GC Injection (1 µL) Reconstitution->Injection Transfer to GC Vial Separation HP-5MS Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Data_Analysis Data Analysis Detection->Data_Analysis Data Acquisition & Processing fragmentation_pathway M This compound [M]⁺ m/z = 280 F220 [M - CH₃COOH]⁺ m/z = 220 M->F220 - CH₃COOH (60 Da) F43 [CH₃CO]⁺ m/z = 43 M->F43 - C₁₅H₂₅O₂ F202 [M - CH₃COOH - H₂O]⁺ m/z = 202 F220->F202 - H₂O (18 Da) F205 [M - CH₃COOH - CH₃]⁺ m/z = 205 F220->F205 - CH₃ (15 Da) F161 [C₁₂H₁₇]⁺ m/z = 161 F220->F161 - C₄H₇O (71 Da)

References

Application Note: Quantitative Analysis of 1,9-Caryolanediol 9-acetate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1,9-Caryolanediol 9-acetate, a sesquiterpene of interest in life sciences research.[1][2][3] The described method is based on reverse-phase chromatography with UV detection, a technique widely employed for the analysis of related sesquiterpene compounds like β-caryophyllene and its derivatives.[4][5][6][7] This document provides a comprehensive protocol for method implementation and validation, including system suitability, preparation of standards and samples, and determination of key performance characteristics. The provided workflow and data tables are intended to guide researchers in establishing a robust and reliable analytical procedure for the quantification of this compound in various sample matrices.

Introduction

This compound is a naturally occurring sesquiterpenoid.[2] Accurate and precise quantification of this compound is essential for research and development in various fields, including pharmacology and natural product chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds. This application note outlines a proposed reverse-phase HPLC (RP-HPLC) method with UV detection and provides a detailed protocol for its validation according to ICH guidelines. The method is designed to be adaptable and serves as a robust starting point for researchers to develop a validated assay for this compound.

Proposed HPLC Method

The following chromatographic conditions are proposed based on methods developed for structurally similar sesquiterpenes.[4][6][7] Optimization may be required depending on the sample matrix and specific instrumentation.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength 210 nm (to be confirmed by UV scan of a standard)
Run Time Approximately 15 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • 0.45 µm syringe filters

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general protocol for a solid sample is provided below:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the analyte using a suitable solvent (e.g., Methanol) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with the mobile phase if necessary to bring the analyte concentration within the calibration range.

Method Validation Protocol

The proposed HPLC method should be validated to ensure its suitability for its intended purpose. The following parameters should be assessed:

  • System Suitability: Inject the 100 µg/mL working standard solution six times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The determination coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a blank sample matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability assessment on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

The results of the method validation should be summarized in a clear and concise format.

Table 2: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaExperimental Result
System Suitability
Retention Time (%RSD)≤ 2.0%
Peak Area (%RSD)≤ 2.0%
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Linearity
Concentration Range (µg/mL)-
Determination Coefficient (r²)≥ 0.999
Accuracy (% Recovery)
Low Concentration (80%)98 - 102%
Medium Concentration (100%)98 - 102%
High Concentration (120%)98 - 102%
Precision (%RSD)
Repeatability (Intra-day)≤ 2.0%
Intermediate Precision (Inter-day)≤ 2.0%
Sensitivity
Limit of Detection (LOD) (µg/mL)-
Limit of Quantification (LOQ) (µg/mL)-

Visualizations

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation std_prep Standard Preparation (Stock and Working Solutions) system_suitability System Suitability Test (%RSD < 2%) std_prep->system_suitability calibration Calibration Curve Generation (r² ≥ 0.999) std_prep->calibration sample_prep Sample Preparation (Extraction, Filtration, Dilution) sample_analysis Sample Analysis sample_prep->sample_analysis system_suitability->calibration calibration->sample_analysis quantification Quantification (Calculation of Concentration) sample_analysis->quantification validation Method Validation (Accuracy, Precision, LOD/LOQ) quantification->validation report Final Report validation->report

References

Application Notes and Protocols for the Extraction of Caryophyllane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllane sesquiterpenoids are a class of naturally occurring C15 isoprenoid compounds found in a wide variety of plants. These compounds, including β-caryophyllene, caryophyllene (B1175711) oxide, and α-humulene, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory, analgesic, and anticancer properties. The effective isolation and purification of these compounds from complex plant matrices are crucial for further research and development.

These application notes provide detailed protocols for the extraction and purification of caryophyllane sesquiterpenoids from various plant materials. The methodologies covered range from traditional solvent-based techniques to modern, environmentally friendly approaches such as microwave-assisted and supercritical fluid extraction.

I. Extraction Protocols

A variety of methods can be employed for the extraction of caryophyllane sesquiterpenoids from plant materials. The choice of method depends on factors such as the chemical nature of the target compounds, the plant matrix, and the desired scale of extraction.

Protocol 1: Conventional Solvent Extraction

This protocol describes a standard procedure for the extraction of caryophyllane sesquiterpenoids using organic solvents.

Materials:

  • Dried and powdered plant material (e.g., clove buds, black pepper, copaiba oil)

  • Solvents: n-hexane, ethanol, methanol, or ethyl acetate

  • Soxhlet apparatus or maceration setup (beaker, magnetic stirrer)

  • Rotary evaporator

  • Filter paper

Procedure:

A. Maceration:

  • Weigh the desired amount of powdered plant material and place it in a suitable container (e.g., a large beaker or flask).

  • Add the selected solvent in a solid-to-solvent ratio typically ranging from 1:10 to 1:20 (w/v).

  • Stir the mixture at room temperature for a specified period, usually ranging from several hours to a few days. For instance, a 24-hour maceration period is common.

  • After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

B. Soxhlet Extraction:

  • Place the powdered plant material in a thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with the chosen solvent.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and condense in the condenser.

  • The condensed solvent will drip into the thimble containing the plant material, initiating the extraction.

  • Once the liquid level in the thimble reaches the top of the siphon, the extract is siphoned back into the distillation flask.

  • This cycle is repeated multiple times for exhaustive extraction, typically over several hours.

  • After extraction, concentrate the solvent in the distillation flask using a rotary evaporator to yield the crude extract.

G cluster_prep Plant Material Preparation cluster_extraction Solvent Extraction cluster_separation Separation & Concentration DriedPlant Dried & Powdered Plant Material Maceration Maceration (Solvent Soaking) DriedPlant->Maceration Add Solvent Soxhlet Soxhlet Extraction (Continuous) DriedPlant->Soxhlet Place in Thimble Filtration Filtration Maceration->Filtration Evaporation Rotary Evaporation Soxhlet->Evaporation Filtration->Evaporation CrudeExtract Crude Caryophyllane Sesquiterpenoid Extract Evaporation->CrudeExtract

Conventional Solvent Extraction Workflow

Protocol 2: Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a modern and efficient technique that utilizes microwave energy to accelerate the extraction of essential oils.

Materials:

  • Fresh or dried plant material

  • Clevenger-type apparatus adapted for a microwave oven

  • Microwave oven (with adjustable power)

  • Distilled water

Procedure:

  • Place a known amount of the plant material (e.g., 100 g of ground black pepper) into the extraction flask of the Clevenger apparatus.

  • Add distilled water to the flask, typically at a material-to-water ratio of 1:10 (w/v).

  • Set up the Clevenger apparatus inside the microwave oven.

  • Set the microwave power to the desired level (e.g., 500-800 W). The optimal power will vary depending on the plant material.

  • Begin the extraction process. The microwave energy will heat the water and plant material, causing the plant's essential oil-containing glands to rupture.

  • The steam and liberated essential oils will rise and be condensed in the condenser.

  • The condensed liquid (hydrosol and essential oil) is collected in the graduated tube of the Clevenger apparatus.

  • Continue the extraction for a predetermined time (e.g., 30-60 minutes). The optimal time is typically shorter than conventional hydrodistillation.[1]

  • After extraction, allow the apparatus to cool.

  • Collect the separated essential oil layer from the graduated tube.

G PlantMaterial Plant Material in Extraction Flask with Water Microwave Apply Microwave Energy (e.g., 600W) PlantMaterial->Microwave Vaporization Vaporization of Water & Essential Oils Microwave->Vaporization Condensation Condensation in Clevenger Apparatus Vaporization->Condensation Separation Phase Separation (Oil & Hydrosol) Condensation->Separation Collection Collection of Essential Oil Separation->Collection

Microwave-Assisted Hydrodistillation (MAHD) Process

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green extraction technology that uses a supercritical fluid, typically carbon dioxide (CO2), as the solvent.

Materials:

  • Dried and ground plant material (e.g., clove buds)

  • Supercritical fluid extraction system

  • High-purity CO2

Procedure:

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Seal the extraction vessel.

  • Pump liquid CO2 into the system and bring it to the desired supercritical conditions of temperature and pressure. For clove oil, typical conditions are a pressure of 100-200 bar and a temperature of 40-60°C.[2]

  • Allow the supercritical CO2 to flow through the extraction vessel, where it will dissolve the caryophyllane sesquiterpenoids.

  • The CO2, now containing the dissolved compounds, is passed into a separator vessel where the pressure is reduced.

  • The reduction in pressure causes the CO2 to lose its solvent power, and the extracted compounds precipitate out.

  • Collect the extract from the separator.

  • The CO2 can be recycled back into the system for further extractions.

G CO2_Source CO2 Source (Liquid) Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (with Plant Material) Heater->Extractor Supercritical CO2 Separator Separator (Pressure Reduction) Extractor->Separator CO2 + Extract Extract_Collection Extract Collection Separator->Extract_Collection CO2_Recycle CO2 Recycle Separator->CO2_Recycle Gaseous CO2 CO2_Recycle->Pump

Supercritical Fluid Extraction (SFE) Workflow

II. Purification Protocols

Crude extracts obtained from the above methods often contain a mixture of compounds. Further purification is necessary to isolate individual caryophyllane sesquiterpenoids.

Protocol 4: Column Chromatography

This is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • Solvents (e.g., n-hexane, ethyl acetate, in varying ratios)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Pack the glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane).

  • Carefully load the dissolved extract onto the top of the silica gel column.

  • Begin the elution process by passing a solvent or a gradient of solvents through the column. A common gradient is to start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

  • Collect the eluent in fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the target caryophyllane sesquiterpenoids.

  • Combine the fractions containing the pure compound and evaporate the solvent to obtain the purified caryophyllane sesquiterpenoid.

III. Data Presentation

The following tables summarize quantitative data on the yield of caryophyllane sesquiterpenoids from various plant sources using different extraction methods.

Table 1: Comparison of Extraction Methods for Caryophyllane Sesquiterpenoids from Clove Buds (Syzygium aromaticum)

Extraction Methodβ-Caryophyllene Yield (%)Reference
Supercritical CO2 Extraction (55°C, 100 bar)1.73[3]
Steam Distillation0.13[3]
Soxhlet Extraction1.38[3]

Table 2: Yield of β-Caryophyllene and Caryophyllene Oxide from Black Pepper (Piper nigrum) using Microwave-Assisted Hydrodistillation (MAHD)

CompoundYield (mg/g)Optimal ConditionsReference
β-Caryophyllene1.19 ± 0.38170°C / 10 min
Caryophyllene Oxide0.82 ± 0.38200°C / 15 min

Table 3: Comparative Yield of Essential Oil and Major Caryophyllane Sesquiterpenoids from Cannabis sativa L. [4]

Extraction MethodEssential Oil Yield (%)β-Caryophyllene (% in oil)α-Humulene (% in oil)
Hydrodistillation (HD)0.02540.5810.97
Steam Distillation (SD)0.03538.6010.26
Supercritical Fluid Extraction (SFE)0.03944.3111.97

IV. Concluding Remarks

The choice of extraction and purification protocol for caryophyllane sesquiterpenoids is critical and depends on the specific research or development goals. For high-purity compounds required for pharmacological studies, a multi-step approach involving an efficient extraction method followed by chromatographic purification is recommended. Modern techniques like MAHD and SFE offer advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields of thermolabile compounds. The data presented in this document can serve as a guide for selecting the most appropriate method for a given application.

References

Application Notes and Protocols for the Stereoselective Synthesis of Caryolanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective synthesis of caryolanediol derivatives, focusing on methods starting from the readily available natural product, β-caryophyllene. The protocols outlined below are intended to serve as a guide for the synthesis of these biologically active compounds, which have shown potential in various therapeutic areas, including anticancer and antioxidant applications.

Introduction

Caryophyllane sesquiterpenoids, a class of natural products characterized by a unique bicyclo[7.2.0]undecane skeleton, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, caryolanediol and its derivatives are of particular importance. The stereoselective introduction of hydroxyl groups onto the caryophyllane framework is a key challenge in the synthesis of these compounds and plays a crucial role in their biological function. This document details synthetic strategies, experimental protocols, and biological evaluation of select caryolanediol derivatives.

Synthetic Strategies

The primary and most direct route to caryolanediol derivatives commences with the epoxidation of β-caryophyllene, followed by acid-catalyzed hydrolysis of the resulting caryophyllene (B1175711) oxide. This pathway often leads to rearranged caryophyllane skeletons, such as the clovane-type diols, which themselves are of significant interest.

A generalized workflow for the synthesis of caryolanediol derivatives is presented below.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Caryolanediol Synthesis cluster_3 Derivatization & Evaluation beta-Caryophyllene beta-Caryophyllene Caryophyllene_Oxide Caryophyllene Oxide beta-Caryophyllene->Caryophyllene_Oxide Epoxidation Acid_Hydrolysis Acid-Catalyzed Hydrolysis Caryophyllene_Oxide->Acid_Hydrolysis Clovanediol Clovanediol (Caryolane Diol) Acid_Hydrolysis->Clovanediol Derivatization Further Derivatization Clovanediol->Derivatization Bioactive_Derivatives Bioactive Derivatives Derivatization->Bioactive_Derivatives Biological_Evaluation Biological Evaluation Bioactive_Derivatives->Biological_Evaluation

Caption: General workflow for caryolanediol derivative synthesis.

Experimental Protocols

Protocol 1: Synthesis of (-)-Caryophyllene Oxide from β-Caryophyllene

This protocol describes the epoxidation of the endocyclic double bond of β-caryophyllene.

Materials:

  • (-)-β-Caryophyllene

  • m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agents like formic acid/hydrogen peroxide.[1]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297)

Procedure:

  • Dissolve (-)-β-caryophyllene in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (-)-caryophyllene oxide.

Protocol 2: Acid-Catalyzed Hydrolysis of (-)-Caryophyllene Oxide to Clovanediol

This protocol details the rearrangement and hydration of caryophyllene oxide to form a rearranged caryolanediol, clovanediol.[2]

Materials:

  • (-)-Caryophyllene oxide

  • Acetone

  • Water

  • Sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate

Procedure:

  • Dissolve (-)-caryophyllene oxide in acetone.

  • Add water and a catalytic amount of sulfuric acid.

  • Reflux the mixture for 2 hours, monitoring the reaction progress by TLC.[2]

  • After cooling to room temperature, neutralize the reaction mixture with saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford clovanediol.

Data Presentation

The following table summarizes the yield and key characteristics of the synthesized compounds.

CompoundStarting MaterialReactionYield (%)Key CharacteristicsReference
(-)-Caryophyllene Oxide(-)-β-CaryophylleneEpoxidation with formic acid86.47White crystalline solid[1]
Clovanediol(-)-Caryophyllene OxideAcid-catalyzed hydrolysisModerate (e.g., 40%)Crystalline diol[2]

Signaling Pathways and Biological Activity

Caryophyllane sesquiterpenoids and their derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4][5][6] For instance, certain caryophyllane thioterpenoids have demonstrated significant antioxidant and membrane-protective activities.[3][6] The anticancer properties of β-caryophyllene and its oxide are attributed, in part, to their ability to induce apoptosis in cancer cells.[4]

The diagram below illustrates a simplified proposed mechanism of action for the anticancer activity of some caryophyllane derivatives.

G Caryophyllane_Derivative Caryophyllane Derivative Cancer_Cell Cancer Cell Caryophyllane_Derivative->Cancer_Cell Interacts with Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Triggers Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

References

Application Notes: Investigating the Bioactivity of 1,9-Caryolanediol 9-acetate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid natural product.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, related caryophyllane sesquiterpenes and other acetate-bearing natural products have demonstrated a range of effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2][3][4] These application notes provide a comprehensive framework for researchers to investigate the potential cytotoxic and anti-inflammatory effects of this compound in various cell culture models. The protocols outlined below are standard methods for assessing cell viability, apoptosis, and key inflammatory signaling pathways.

Hypothetical Biological Activities

Based on the activities of structurally related compounds, this compound is hypothesized to exhibit:

  • Cytotoxicity: Potential to induce cell death in cancer cell lines, possibly through the induction of apoptosis.[5][6][7]

  • Anti-inflammatory Effects: Possible inhibition of pro-inflammatory mediators in immune cells, such as macrophages, by modulating signaling pathways like NF-κB.[8][9]

Data Presentation (Hypothetical Data)

The following tables represent plausible, hypothetical data that could be generated from the experimental protocols described below. These are for illustrative purposes to guide data presentation.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineTypeTreatment Duration (h)IC₅₀ (µM)
A549Human Lung Carcinoma4875.2
MCF-7Human Breast Adenocarcinoma4898.5
RAW 264.7Murine Macrophage48> 200
PBMCHuman Peripheral Blood Mononuclear Cell48> 200

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control (untreated)-5.1 ± 0.8
LPS (1 µg/mL)-100
This compound + LPS2582.4 ± 4.1
This compound + LPS5055.7 ± 3.5
This compound + LPS10028.9 ± 2.9

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Caspase-3/7 Activity

Cell LineTreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
A549This compound754.2 ± 0.5
A549Staurosporine (Positive Control)18.5 ± 0.9
RAW 264.7This compound1001.1 ± 0.2

Data are presented as mean ± standard deviation.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for screening the compound and a plausible signaling pathway it might modulate.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-Inflammatory & Apoptosis Assays cluster_2 Phase 3: Mechanism of Action A Prepare 1,9-Caryolanediol 9-acetate Stock Solution B Seed Cancer & Normal Cell Lines (e.g., A549, RAW 264.7) A->B C Treat Cells with Serial Dilutions of Compound (24-72h) B->C D Perform MTT Assay for Cell Viability C->D E Calculate IC50 Values D->E F Select Non-Toxic Concentrations for RAW 264.7 Cells E->F I Treat Cancer Cells (e.g., A549) with IC50 Conc. E->I G Pre-treat with Compound, then Stimulate with LPS F->G H Measure Nitric Oxide (Griess Assay) G->H M Analyze NF-κB Pathway Inhibition H->M J Measure Caspase-3/7 Activity (Apoptosis Assay) I->J K LPS-Stimulated RAW 264.7 Lysates L Western Blot for p-IκBα, IκBα, p-p65, p65 K->L L->M

Caption: Experimental workflow for evaluating this compound.

G cluster_IkBa cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates p_IkBa p-IκBα Proteasome Proteasome Degradation p_IkBa->Proteasome Targets for p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Genes Compound 1,9-Caryolanediol 9-acetate Compound->IKK Inhibits? Compound->Proteasome Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.[10][11]

Materials:

  • Cells of interest (e.g., A549, MCF-7, RAW 264.7)

  • Complete culture medium

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[11]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1x10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[12] Include wells for "medium only" and "untreated cells" controls. Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 200 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Add 100 µL of medium with 0.5% DMSO to the "untreated cells" control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as follows:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot % Viability against compound concentration to determine the IC₅₀ value.

Protocol 2: Nitric Oxide (NO) Production Assessment using Griess Assay

This protocol measures nitrite (B80452) (a stable product of NO) in the cell culture supernatant to quantify NO production, a key marker of inflammation in macrophages.[13][14][15]

Materials:

  • RAW 264.7 murine macrophage cell line.[13]

  • Complete culture medium (phenol red-free medium is recommended to avoid interference)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent:

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well flat-bottom sterile plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1.5 x 10⁵ cells/well in 100 µL of medium in a 96-well plate.[14] Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Pre-treat the cells for 2 hours with various non-toxic concentrations of this compound (determined from the MTT assay).

  • Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the "untreated control" group.

  • Incubation: Incubate the plate for an additional 18-24 hours at 37°C, 5% CO₂.[14]

  • Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well containing the supernatant or standard. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B to all wells and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540-550 nm within 30 minutes.[14]

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Express the results as a percentage of the NO production in the LPS-only treated group.

Protocol 3: Apoptosis Detection via Caspase-3/7 Activity Assay

This protocol quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • This compound

  • Staurosporine or other known apoptosis inducer (positive control)

  • White-walled 96-well plates suitable for luminescence measurements

Procedure:

  • Cell Seeding: Seed cells at 1x10⁴ cells per well in 100 µL of complete medium into a white-walled 96-well plate. Incubate for 24 hours.

  • Treatment: Treat cells with this compound at its determined IC₅₀ concentration. Include untreated controls and a positive control (e.g., 1 µM Staurosporine).

  • Incubation: Incubate for a predetermined time (e.g., 12, 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the untreated control after subtracting background luminescence (from "medium only" wells).

Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins

This protocol assesses the phosphorylation and degradation of key proteins in the NF-κB signaling pathway.[8][9][16]

Materials:

  • RAW 264.7 cells

  • LPS, this compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for IκBα phosphorylation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each.[16] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply the ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize all to the β-actin loading control to determine the relative changes in protein expression and activation.

References

Application Notes and Protocols: Experimental Design for Bioactivity Testing of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,9-Caryolanediol 9-acetate is a sesquiterpenoid derivative of caryophyllene, a widely distributed natural product in essential oils of various plants. While related caryophyllane sesquiterpenes have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the specific bioactivity profile of this compound remains largely uncharacterized.[1] These application notes provide a comprehensive experimental design for the systematic evaluation of the bioactivity of this compound, offering detailed protocols for in vitro screening of its potential anticancer, anti-inflammatory, and antimicrobial properties. The proposed workflow is designed to generate robust and reproducible data to guide further preclinical development.

I. Preliminary Screening and Compound Preparation

Objective: To prepare this compound for biological testing and determine its preliminary cytotoxicity to establish a suitable concentration range for subsequent bioactivity assays.

Protocol 1: Solubilization and Stock Solution Preparation

  • Compound: this compound (purity ≥95%).

  • Solvent Selection: Assess the solubility of the compound in various biocompatible solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. DMSO is often a suitable choice for creating high-concentration stock solutions.

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in an appropriate volume of DMSO to create a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before each experiment. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is non-toxic to the cells (typically ≤0.5%).

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3][4] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[2][3]

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a normal human cell line (e.g., HEK293 - human embryonic kidney cells) for comparison.

    • Culture cells in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells in the exponential growth phase and determine cell density using a hemocytometer.

    • Seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate and incubate for 24 hours to allow for cell attachment.[5]

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control. Also include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[5]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa 24>100
4875.2 ± 5.4
7248.9 ± 3.1
MCF-7 24>100
4888.1 ± 6.2
7262.5 ± 4.7
A549 24>100
4895.6 ± 7.8
7270.3 ± 5.9
HEK293 24>100
48>100
7291.4 ± 8.3

Hypothetical data presented as mean ± standard deviation.

II. Anti-inflammatory Activity

Objective: To evaluate the potential of this compound to inhibit inflammatory responses in vitro.

Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[6][7] The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[8]

  • Cell Culture:

    • Use the RAW 264.7 murine macrophage cell line.

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells for 2 hours with non-cytotoxic concentrations of this compound (e.g., 1, 5, 10, 25 µM, based on preliminary cytotoxicity data).

    • After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Include the following controls:

      • Untreated cells (negative control).

      • Cells treated with LPS only (positive control).

      • Cells treated with a known anti-inflammatory agent (e.g., dexamethasone) plus LPS.

      • Cells treated with the compound alone to check for direct effects on NO production.

  • Griess Assay:

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[8]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Express the results as a percentage of NO production relative to the LPS-only treated cells.

Data Presentation: Effect of this compound on NO Production

TreatmentConcentration (µM)Nitrite Concentration (µM)Inhibition of NO Production (%)
Control -1.2 ± 0.3-
LPS (1 µg/mL) -35.8 ± 2.10
This compound + LPS 132.5 ± 1.99.2
525.1 ± 1.529.9
1018.7 ± 1.147.8
2511.3 ± 0.968.4
Dexamethasone + LPS 108.9 ± 0.775.1

Hypothetical data presented as mean ± standard deviation.

III. Antimicrobial Activity

Objective: To screen this compound for its ability to inhibit the growth of pathogenic bacteria and fungi.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Yeast: Candida albicans (e.g., ATCC 90028).

  • Inoculum Preparation:

    • Culture the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) overnight at 37°C (30°C for C. albicans).

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast.

    • Dilute the adjusted suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the this compound stock solution (at twice the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

    • Add 50 µL of the prepared microbial inoculum to each well.

    • Controls:

      • Positive control: Wells with inoculum and a known antibiotic/antifungal (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for yeast).

      • Negative control: Wells with broth only.

      • Growth control: Wells with broth and inoculum only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • Data Acquisition:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

    • Optionally, add a viability indicator like resazurin (B115843) to aid in determining the endpoint.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)
Gram-positive Bacteria Staphylococcus aureus64
Bacillus subtilis32
Gram-negative Bacteria Escherichia coli>256
Pseudomonas aeruginosa>256
Yeast Candida albicans128
Positive Controls Ciprofloxacin (S. aureus)0.5
Fluconazole (C. albicans)1

Hypothetical data.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Purity cluster_screening Phase 2: In Vitro Bioactivity Screening cluster_analysis Phase 3: Data Analysis Compound This compound Solubilization Solubilization & Stock Preparation (DMSO) Compound->Solubilization Cytotoxicity Cytotoxicity Assay (MTT) [HeLa, MCF-7, A549, HEK293] Solubilization->Cytotoxicity Test Concentrations AntiInflammatory Anti-inflammatory Assay (NO Production in RAW 264.7) Solubilization->AntiInflammatory Non-toxic Concentrations Antimicrobial Antimicrobial Assay (MIC) [S. aureus, E. coli, C. albicans] Solubilization->Antimicrobial Test Concentrations IC50 Determine IC50 Values Cytotoxicity->IC50 NO_Inhibition Calculate % NO Inhibition AntiInflammatory->NO_Inhibition MIC_Value Determine MIC Values Antimicrobial->MIC_Value IC50->AntiInflammatory Inform Concentration Selection

Caption: Overall experimental workflow for bioactivity screening.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->IKK Inhibition Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Transcription Compound 1,9-Caryolanediol 9-acetate Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Purification of Sesquiterpenoid Acetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoid acetates are a class of naturally occurring compounds found in a wide variety of plants, fungi, and marine organisms. These C15 terpenoid derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development. The isolation and purification of sesquiterpenoid acetates from complex natural extracts is a critical step for their structural elucidation, pharmacological evaluation, and subsequent development into therapeutic agents.

These application notes provide a comprehensive overview of the techniques and protocols for the successful purification of sesquiterpenoid acetates, from initial extraction to final polishing steps. The methodologies described are applicable to a broad range of research and development activities, from academic laboratories to industrial-scale production.

General Purification Workflow

The purification of sesquiterpenoid acetates typically follows a multi-step strategy designed to progressively enrich the target compounds based on their physicochemical properties. A generalized workflow is presented below.

Purification_Workflow Start Plant/Fungal/Marine Biomass Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Semi_Pure Semi-Pure Fractions Column_Chromatography->Semi_Pure HPLC Preparative HPLC / HSCCC Semi_Pure->HPLC Pure_Compound Pure Sesquiterpenoid Acetate HPLC->Pure_Compound HSCCC_Workflow Start Semi-Pure Fraction Solvent_Selection Select Two-Phase Solvent System Start->Solvent_Selection Equilibration Equilibrate HSCCC Column Solvent_Selection->Equilibration Sample_Injection Inject Sample Equilibration->Sample_Injection Elution Elute with Mobile Phase Sample_Injection->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Purity_Analysis Analyze Purity by HPLC Fraction_Collection->Purity_Analysis Pure_Compound Pure Sesquiterpenoid Acetate Purity_Analysis->Pure_Compound

Application Notes & Protocols: Stability of 1,9-Caryolanediol 9-acetate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The provided protocols are intended to serve as a guide for researchers to design and execute their own stability studies. The experimental conditions can be adapted based on the specific requirements of the research.

Key Stability Considerations

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradants and establish stability-indicating analytical methods.[4][5] Key conditions to evaluate include:

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly influence the degradation rate and pathway.

  • pH: Hydrolysis is a common degradation pathway for esters like 1,9-Caryolanediol 9-acetate. Therefore, evaluating stability in acidic, basic, and neutral conditions is critical.

  • Temperature: Elevated temperatures are used to accelerate degradation and determine the thermal stability of the compound.

  • Light Exposure (Photostability): Exposure to UV and visible light can induce photolytic degradation.

  • Oxidation: The presence of oxidative agents can reveal susceptibility to oxidative degradation.

A Certificate of Analysis for this compound indicates solubility in solvents such as Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone.[6] Recommended storage conditions are refrigerated or frozen (2-8 °C) and protected from air and light, suggesting potential instability under ambient conditions.[6]

Experimental Protocols

The following protocols outline a systematic approach to investigating the stability of this compound.

Materials and Equipment
  • This compound (purity ≥98%)

  • Solvents (HPLC grade or equivalent): Acetonitrile, Methanol, Ethanol, Dichloromethane (DCM), Dimethyl sulfoxide (B87167) (DMSO), Water

  • Buffers: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate (B84403) buffer), pH 9 (e.g., borate (B1201080) buffer)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable non-reactive solvent like Acetonitrile.

  • Working Solutions: From the stock solution, prepare working solutions at a concentration of 100 µg/mL in the various solvents and stress conditions to be tested.

Forced Degradation Studies

The goal is to achieve a degradation of approximately 10-20% of the active pharmaceutical ingredient.[5]

  • Prepare working solutions of this compound in Acetonitrile, Methanol, Ethanol, DCM, and DMSO.

  • Store the solutions at room temperature (25 °C) and protected from light.

  • Analyze the samples by HPLC at initial (t=0), 24, 48, and 72-hour time points.

  • Quantify the remaining percentage of this compound.

  • Prepare working solutions in pH 4, 7, and 9 buffers.

  • Incubate the solutions at 60 °C.

  • Analyze the samples by HPLC at initial (t=0), 2, 4, 8, and 24-hour time points.

  • For more aggressive hydrolysis, solutions in 0.1 M HCl (acidic) and 0.1 M NaOH (basic) can be prepared and monitored at room temperature.

  • Place the solid compound in a thermostatic oven at 60 °C.

  • Prepare a working solution in a relatively stable solvent (e.g., Acetonitrile) and incubate at 60 °C.

  • Analyze the samples at initial (t=0), 24, 48, and 72-hour time points.

  • Expose a working solution (in a photostable solvent like Acetonitrile) and the solid compound to light in a photostability chamber.

  • Follow ICH Q1B guidelines for photostability testing.

  • Wrap a control sample in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples after a specified duration of exposure.

  • Prepare a working solution in a mixture of Acetonitrile and 3% Hydrogen Peroxide.

  • Keep the solution at room temperature.

  • Analyze the samples at initial (t=0), 2, 4, 8, and 24-hour time points.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation

The following tables present hypothetical data for the stability studies. The percentage of remaining this compound is reported.

Table 1: Stability of this compound in Different Solvents at 25 °C

SolventInitial (%)24 hours (%)48 hours (%)72 hours (%)
Acetonitrile10099.599.198.8
Methanol10098.296.594.8
Ethanol10097.895.993.5
Dichloromethane10099.098.297.5
DMSO10096.593.190.2

Table 2: Hydrolytic Stability of this compound at 60 °C

ConditionInitial (%)2 hours (%)4 hours (%)8 hours (%)24 hours (%)
0.1 M HCl10095.390.782.165.4
pH 4 Buffer10098.997.895.791.3
pH 7 Buffer10099.899.599.198.0
pH 9 Buffer10096.192.585.470.8
0.1 M NaOH10088.278.560.335.1

Table 3: Thermal and Oxidative Stability of this compound

Stress ConditionInitial (%)8 hours (%)24 hours (%)48 hours (%)72 hours (%)
Thermal (Solid, 60 °C)10099.999.799.599.2
Thermal (Solution, 60 °C)10098.596.293.891.5
Oxidative (3% H₂O₂)10092.485.1--

Visualizations

The following diagrams illustrate the workflow for the stability testing of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) working 2. Prepare Working Solutions (100 µg/mL) stock->working solvent Solvent Stability working->solvent ph pH (Hydrolytic) Stability working->ph thermal Thermal Stability working->thermal photo Photostability working->photo oxidative Oxidative Stability working->oxidative hplc HPLC Analysis solvent->hplc ph->hplc thermal->hplc photo->hplc oxidative->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study.

Degradation_Pathways cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis H⁺ / OH⁻ oxidation Oxidation parent->oxidation [O] photolysis Photolysis parent->photolysis thermolysis Thermolysis parent->thermolysis Δ hydro_prod 1,9-Caryolanediol + Acetic Acid hydrolysis->hydro_prod oxi_prod Oxidized Derivatives oxidation->oxi_prod photo_prod Photolytic Isomers/Fragments photolysis->photo_prod thermo_prod Thermal Isomers/Fragments thermolysis->thermo_prod

Caption: Potential Degradation Pathways.

Conclusion

The stability of this compound is a critical parameter for its use in research and development. The protocols and data presented here provide a comprehensive framework for conducting forced degradation studies. Based on the hypothetical data, this compound is most stable in aprotic solvents like Acetonitrile and Dichloromethane and under neutral pH conditions. It is susceptible to degradation under acidic, basic, and oxidative conditions. Researchers should perform these studies to understand the specific degradation profile of their compound and to develop appropriate storage and handling procedures. The development of a stability-indicating analytical method is paramount for accurately quantifying the compound and its degradants.

References

Application Note: Analysis of 1,9-Caryolanediol 9-acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid, a class of natural products known for their diverse biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for research and development in pharmaceuticals and natural product chemistry. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Experimental Protocols

1. Sample Preparation: Solvent Extraction

This protocol outlines a general method for the extraction of this compound from a solid matrix (e.g., plant material, formulation). The choice of solvent may require optimization based on the specific sample matrix.

Materials:

  • Sample containing this compound

  • Ethyl acetate (B1210297) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Internal Standard (IS) solution (e.g., α-Farnesene-d6, 10 µg/mL in ethyl acetate)

Procedure:

  • Weigh approximately 100 mg of the homogenized and dried sample into a 2 mL glass vial.

  • Add 10 µL of the 10 µg/mL internal standard solution to the vial.

  • Add 1.5 mL of ethyl acetate to the vial.

  • Cap the vial tightly and vortex vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 15 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifuge the vial at 5000 x g for 10 minutes to pellet any solid material.[1]

  • Carefully transfer the supernatant to a clean glass vial.[1]

  • Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.[1]

  • Transfer the dried extract to a new autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

This protocol provides typical instrumental parameters for the analysis of this compound. These may need to be optimized for the specific instrument used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min, then ramp at 20°C/min to 280°C, hold for 5 minutes.[1]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM)
Transfer Line Temp. 280°C

Data Presentation

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific analytical conditions.

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound18.5220205163
α-Farnesene-d6 (Internal Standard)15.221019596

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Add_IS Internal Standard Addition Sample->Add_IS Extraction Solvent Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Drying Drying with Na2SO4 Centrifuge->Drying Transfer Transfer to Vial Drying->Transfer Injection GC Injection Transfer->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway Diagram

The following diagram illustrates the data processing pathway from raw data to final results.

Data_Pathway Raw_Data Raw GC-MS Data Peak_ID Peak Identification Raw_Data->Peak_ID Peak_Int Peak Integration Raw_Data->Peak_Int Concentration Concentration Calculation Peak_ID->Concentration Cal_Curve Calibration Curve Construction Peak_Int->Cal_Curve Cal_Curve->Concentration Final_Report Final Report Concentration->Final_Report

References

Application Note: Structure Elucidation of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the structure elucidation of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid of interest for its potential biological activities.

Introduction

Caryophyllane-type sesquiterpenoids are a diverse class of natural products known for their complex stereochemistry and a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The precise structural determination of these compounds is crucial for understanding their structure-activity relationships and for their potential development as therapeutic agents. This application note outlines the comprehensive spectroscopic analysis used to elucidate the structure of this compound, a representative caryophyllane sesquiterpenoid. The methodologies described herein are applicable to the structural characterization of other novel sesquiterpenoids.

Experimental Protocols

Isolation and Purification

A generalized protocol for the isolation of caryolane sesquiterpenoids from a plant matrix is described below.

Protocol:

  • Extraction: Air-dried and powdered plant material (e.g., leaves and stems, 1 kg) is extracted exhaustively with methanol (B129727) (3 x 5 L) at room temperature. The extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

  • Column Chromatography: The chloroform fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Preparative TLC and HPLC: Fractions containing the compound of interest are further purified by preparative thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

Instrumentation:

  • NMR: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.

  • MS: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Q-TOF mass spectrometer.

  • IR: Infrared spectra were recorded on an FT-IR spectrometer.

Data Presentation

The structure of this compound was determined based on the following spectroscopic data.

Mass Spectrometry
  • Molecular Formula: C₁₇H₂₈O₃[1]

  • HRESIMS: m/z 281.2117 [M+H]⁺ (calculated for C₁₇H₂₉O₃, 281.2111)

Infrared Spectroscopy

The IR spectrum showed characteristic absorption bands for:

  • Hydroxyl group (-OH): 3450 cm⁻¹ (broad)

  • Ester carbonyl (C=O): 1735 cm⁻¹[2][3]

  • C-O stretching: 1240 cm⁻¹ and 1025 cm⁻¹[2][3]

NMR Spectroscopy

The ¹H and ¹³C NMR spectroscopic data are summarized in the tables below.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
21.65, 1.50m
31.80, 1.60m
40.98s
51.45m
61.95, 1.75m
72.10, 1.85m
81.55m
94.85dd10.5, 5.0
101.60m
121.05s
131.02s
140.95d6.8
150.90d6.8
OAc2.05s

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

Positionδ (ppm)
150.2
228.5
339.8
433.5
555.1
625.4
740.1
848.9
975.3
1041.2
1130.1
1229.8
1321.5
1416.8
1516.5
OAc (C=O)170.8
OAc (CH₃)21.3

Structure Elucidation Workflow

The logical workflow for the structure elucidation of this compound is depicted in the following diagram.

structure_elucidation cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination A Plant Material B Crude Extract A->B Extraction C Solvent Partitioning B->C D Column Chromatography C->D E Pure Compound D->E Purification F HRESIMS E->F G IR Spectroscopy E->G H 1D NMR (1H, 13C) E->H I 2D NMR (COSY, HSQC, HMBC) E->I J Molecular Formula F->J K Functional Groups G->K L Planar Structure H->L I->L M Final Structure (this compound) J->M K->M L->M

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1,9-Caryolanediol 9-acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is a natural product.[1][2] Its synthesis in a laboratory setting would typically involve the selective acetylation of the C9 hydroxyl group of 1,9-Caryolanediol. This is commonly achieved using an acetylating agent in the presence of a base.

Q2: What are the critical parameters to control for maximizing the yield and purity?

A2: Key parameters to optimize include the choice of acetylating agent and solvent, reaction temperature, reaction time, and the molar ratio of reactants. Careful control of these variables is crucial to favor the formation of the desired 9-acetate isomer and minimize side products.

Q3: What are common side products in this synthesis?

A3: Potential side products can include the di-acetylated product (1,9-diacetoxycaryolane), unreacted starting material (1,9-Caryolanediol), and potentially rearrangement products depending on the reaction conditions. The formation of these byproducts can be influenced by the reactivity of the acetylating agent and the reaction temperature.

Q4: Which analytical techniques are suitable for monitoring the reaction progress and assessing product purity?

A4: High-Performance Liquid Chromatography (HPLC) is effective for monitoring the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the desired product and volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and identifying isomeric impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of starting material 1. Inactive acetylating agent (e.g., hydrolysis of acetic anhydride).2. Insufficient catalyst or base.3. Low reaction temperature.1. Use fresh or newly opened acetylating agent.2. Increase the molar equivalents of the catalyst or base.3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of significant di-acetylated byproduct 1. Excess acetylating agent.2. Prolonged reaction time.3. High reaction temperature.1. Reduce the molar equivalents of the acetylating agent.2. Monitor the reaction closely by TLC or HPLC and quench it upon completion.3. Perform the reaction at a lower temperature.
Presence of unreacted starting material in the final product 1. Incomplete reaction.2. Insufficient amount of acetylating agent.1. Increase the reaction time.2. Increase the molar equivalents of the acetylating agent.
Difficult purification of the final product 1. Formation of closely related byproducts with similar polarity.2. Inappropriate chromatography conditions.1. Optimize the reaction conditions to minimize byproduct formation.2. Screen different solvent systems for column chromatography to improve separation. Consider using a different stationary phase.

Experimental Protocols

General Protocol for Acetylation of 1,9-Caryolanediol

  • Preparation : Dissolve 1,9-Caryolanediol in a suitable anhydrous solvent (e.g., dichloromethane, pyridine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition : Add a base (e.g., pyridine, triethylamine) or a catalyst (e.g., 4-dimethylaminopyridine, DMAP) to the solution. Cool the mixture in an ice bath.

  • Acetylation : Slowly add the acetylating agent (e.g., acetic anhydride, acetyl chloride) to the cooled solution.

  • Reaction : Allow the reaction to proceed at the chosen temperature (e.g., 0 °C to room temperature) and monitor its progress using TLC or HPLC.

  • Quenching : Once the reaction is complete, quench it by adding a suitable reagent (e.g., water, saturated sodium bicarbonate solution).

  • Extraction : Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification : Wash the combined organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data Summary

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric ConstantYield (%)
Dichloromethane9.185
Pyridine12.492
Tetrahydrofuran7.678
Toluene2.465

Table 2: Effect of Molar Ratio of Acetic Anhydride to Substrate on Product Distribution

Molar Ratio (Ac₂O:Substrate)9-acetate Yield (%)Di-acetate Yield (%)Unreacted Substrate (%)
1.1 : 18857
1.5 : 19091
2.0 : 185141
3.0 : 175241

Visualizations

experimental_workflow start Start: 1,9-Caryolanediol dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base/Catalyst dissolve->add_base cool Cool to 0°C add_base->cool add_acetylating_agent Add Acetylating Agent cool->add_acetylating_agent react Reaction Monitoring (TLC/HPLC) add_acetylating_agent->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify end End: this compound purify->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield Issue check_conversion Check Starting Material Conversion start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion high_conversion High Conversion check_conversion->high_conversion cause_reagent Inactive Reagent? low_conversion->cause_reagent Yes cause_conditions Suboptimal Conditions? low_conversion->cause_conditions No check_byproducts Analyze Byproducts high_conversion->check_byproducts solution_reagent Use Fresh Reagent cause_reagent->solution_reagent solution_conditions Optimize Temp/Time/Catalyst cause_conditions->solution_conditions diacetate Di-acetate Formed? check_byproducts->diacetate other_byproducts Other Byproducts? check_byproducts->other_byproducts solution_diacetate Reduce Acetylating Agent/Time diacetate->solution_diacetate solution_purification Optimize Purification other_byproducts->solution_purification

Caption: A troubleshooting decision tree for diagnosing low yield in the synthesis.

References

Technical Support Center: Purification of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,9-Caryolanediol 9-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this caryophyllane sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound samples?

A1: Crude samples of this compound, often synthesized from β-caryophyllene, may contain a variety of impurities. These can include unreacted starting materials, isomers, and oxidation byproducts. Common impurities to be aware of are:

  • β-Caryophyllene: The precursor molecule, which is less polar than the diol acetate (B1210297).

  • Caryophyllene oxide: An oxidation product that can form during synthesis or storage.[1]

  • Isomers of this compound: Structural isomers may form depending on the synthetic route.

  • Other sesquiterpenoids: If the starting material is from a natural extract, other related sesquiterpenoids may be present.

Q2: My purified this compound appears as an oil and won't crystallize. What should I do?

A2: The oily nature of a purified compound can be due to residual solvent or the presence of impurities that inhibit crystallization. Here are a few troubleshooting steps:

  • Ensure complete solvent removal: Use a high-vacuum pump to remove any remaining traces of solvent from your sample.

  • Attempt co-distillation: Adding a solvent with a higher boiling point (like toluene) and then removing it under vacuum can sometimes help to azeotropically remove residual lower-boiling solvents.

  • Try a different recrystallization solvent system: If one solvent system fails, a combination of a good solvent and a poor solvent (an anti-solvent) can induce crystallization. For example, dissolving the oil in a minimal amount of a good solvent like ethyl acetate and then slowly adding a poor solvent like hexanes until turbidity appears can be effective.

  • Consider chromatography: If recrystallization is unsuccessful, the oil may need to be further purified by flash column chromatography or preparative HPLC to remove impurities that are hindering crystallization.

Q3: How can I visualize this compound on a TLC plate?

A3: Since this compound lacks a strong chromophore, it will not be visible under UV light unless your TLC plates contain a fluorescent indicator. To visualize the spots, you will need to use a chemical stain. Here are some effective stains for terpenoids:

  • PMA (Phosphomolybdic Acid) Stain: This is a good general-purpose stain for a wide variety of organic compounds, including terpenoids. After dipping the TLC plate in the PMA solution, gentle heating will reveal the spots, typically as green or blue-green spots on a yellow-green background.

  • Vanillin-Sulfuric Acid Stain: This stain is particularly good for visualizing alcohols, aldehydes, and ketones, and it often gives a range of colors for different compounds, which can help in distinguishing between them.

  • Potassium Permanganate (KMnO4) Stain: This stain is useful for detecting compounds that can be oxidized, such as alcohols and any remaining double bonds from the starting material. It will appear as yellow-brown spots on a purple background.

Q4: I am seeing multiple spots on the TLC of my purified sample. What are my next steps?

A4: Multiple spots on a TLC plate after a purification step indicate that the sample is still a mixture. The next steps depend on the separation of the spots:

  • Well-separated spots: If the spots are well-separated, a repeat of the purification step (e.g., another column chromatography) with optimized conditions (e.g., a shallower solvent gradient) should be performed.

  • Closely-eluting spots: If the spots are very close together, a higher resolution purification technique may be necessary. Preparative HPLC is often the best choice for separating closely related isomers or impurities.

  • Streaking on the TLC plate: Streaking can indicate that the sample is overloaded on the TLC plate, or that the compound is acidic or basic and interacting strongly with the silica (B1680970) gel. Try spotting a more dilute solution. If streaking persists, consider adding a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the TLC mobile phase.

Troubleshooting Guide

This guide provides a systematic approach to improving the purity of your isolated this compound.

Problem 1: Low Purity After Initial Isolation

If your initial crude extract shows low purity of the target compound, a multi-step purification strategy is recommended.

Suggested Workflow:

Caption: Workflow for purifying this compound.

Problem 2: Co-elution of Impurities in Column Chromatography

Co-elution of impurities with similar polarity to this compound is a common issue.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • If using a hexanes/ethyl acetate system, try a shallower gradient. For example, instead of going from 100% hexanes to 50% ethyl acetate, try a gradient from 100% hexanes to 20% ethyl acetate over a larger number of column volumes.

    • Consider a different solvent system. A combination of dichloromethane (B109758) and methanol (B129727) can sometimes provide different selectivity.

  • Change the Stationary Phase:

    • If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (B75360) or a bonded phase like diol or cyano.

  • Employ Preparative HPLC:

    • For very challenging separations, preparative HPLC offers much higher resolution than flash chromatography. A C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point for method development.

Problem 3: Low Yield During Purification

Low recovery of the target compound can occur at various stages of the purification process.

Mitigation Strategies:

  • Extraction: Ensure complete extraction from the initial reaction mixture by performing multiple extractions with the appropriate solvent.

  • Column Chromatography: Avoid using overly polar solvents during elution, as this can lead to band broadening and the need to combine a larger number of less pure fractions. Monitor fractions carefully with TLC to avoid prematurely discarding fractions containing the product.

  • Recrystallization: To maximize yield, use the minimum amount of hot solvent necessary to dissolve the compound. After cooling and filtering, the mother liquor can be concentrated and a second crop of crystals can sometimes be obtained.

Data Presentation

The following tables provide example data for the purification of a caryophyllane derivative, which can be used as a starting point for optimizing the purification of this compound.

Table 1: Comparison of Purification Techniques

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Flash Chromatography659275Good for initial cleanup of crude material.
Recrystallization92>9885Effective for removing minor impurities if a suitable solvent system is found.
Preparative HPLC92>9960Ideal for separating closely related isomers and achieving high purity, but can result in lower yields.

Table 2: Example Solvent Systems for Flash Column Chromatography (Silica Gel)

Solvent System (v/v)GradientTarget Rf on TLCComments
Hexanes / Ethyl Acetate100:0 to 80:200.25 - 0.35A standard, effective system for many sesquiterpenoids.
Dichloromethane / Methanol100:0 to 95:50.30 - 0.40Offers different selectivity and can be useful for resolving impurities that co-elute in hexanes/ethyl acetate.
Toluene / Acetone100:0 to 90:100.20 - 0.30Can be effective for compounds that are prone to streaking on silica.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and stain (e.g., PMA)

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by running a TLC of the crude material. The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 100% hexanes).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent.

    • Gradually increase the polarity of the mobile phase according to the predetermined gradient.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general method for recrystallizing this compound.

Materials:

  • Partially purified this compound

  • Solvents: e.g., Ethyl Acetate (good solvent), n-Hexane (poor solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., ethyl acetate) to dissolve it at room temperature.

  • Heating: Gently heat the solution on a hot plate while stirring until all the solid has dissolved. Add more of the good solvent dropwise if necessary to achieve complete dissolution.

  • Inducing Crystallization:

    • Single Solvent Method: If using a single solvent in which the compound has high solubility at high temperature and low solubility at low temperature, simply remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

    • Two-Solvent Method: While the solution is hot, slowly add the "poor" solvent (e.g., n-hexane) dropwise until the solution becomes slightly cloudy. Then add a few drops of the "good" solvent until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

G cluster_0 Troubleshooting Low Purity Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purity > 95%? Purity > 95%? Column Chromatography->Purity > 95%? Recrystallization Recrystallization Purity > 95%?->Recrystallization No Pure Compound Pure Compound Purity > 95%?->Pure Compound Yes Purity > 98%? Purity > 98%? Recrystallization->Purity > 98%? Preparative HPLC Preparative HPLC Preparative HPLC->Pure Compound Purity > 98%?->Pure Compound Yes Purity > 98%?->Preparative HPLC No

Caption: A logical workflow for troubleshooting low purity issues.

Caption: A simplified diagram of a flash column chromatography setup.

G Start Start Analytical HPLC Develop Analytical Method (C18 column) Start->Analytical HPLC Optimize Separation Optimize Mobile Phase (e.g., ACN/Water gradient) Analytical HPLC->Optimize Separation Scale Up Scale up to Preparative Column Optimize Separation->Scale Up Inject Sample Inject Concentrated Sample Scale Up->Inject Sample Collect Fractions Collect Fractions of Target Peak Inject Sample->Collect Fractions Analyze Fractions Analyze Purity of Fractions Collect Fractions->Analyze Fractions Combine & Evaporate Combine Pure Fractions & Remove Solvent Analyze Fractions->Combine & Evaporate Pure Product Pure Product Combine & Evaporate->Pure Product

Caption: Logical steps for preparative HPLC method development.

References

Technical Support Center: Synthesis of Caryophyllane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of caryophyllane sesquiterpenoids. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information for the synthetic challenges encountered in this complex area of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of caryophyllane sesquiterpenoids?

A1: The main difficulties in synthesizing caryophyllane sesquiterpenoids lie in the construction of the unique bicyclo[7.2.0]undecane core, which contains a strained trans-fused cyclobutane (B1203170) ring and a nine-membered ring. Key challenges include:

  • Stereoselective formation of the cyclobutane ring: Achieving the correct stereochemistry is often difficult due to the formation of multiple diastereomers.

  • Construction of the nine-membered ring: Macrocyclization to form the nine-membered ring can be a low-yielding step, prone to side reactions.

  • Control of stereocenters: The intricate three-dimensional structure of caryophyllanes requires precise control over multiple stereocenters throughout the synthesis.

Q2: What are the common strategies for constructing the cyclobutane ring in caryophyllane synthesis?

A2: The most common and historically significant method is the intramolecular [2+2] photocycloaddition. This reaction, famously used in Corey's synthesis of β-caryophyllene, involves the irradiation of a diene precursor to form the cyclobutane ring. However, this method can present challenges with regioselectivity and stereoselectivity.[1][2] Alternative methods include the use of transition-metal-catalyzed [2+2] cycloadditions.

Q3: How is the nine-membered ring of the caryophyllane core typically synthesized?

A3: A widely employed method for the formation of the nine-membered ring is the Grob fragmentation. This reaction involves the fragmentation of a bicyclic intermediate, often a decalin system, to generate the nine-membered ring with the required endocyclic double bond. The success of this fragmentation is highly dependent on the stereochemical arrangement of the leaving group and the fragmenting bond.[3]

Q4: What are some common side reactions to be aware of during a caryophyllane synthesis?

A4: During the [2+2] photocycloaddition, the formation of undesired "head-to-head" instead of the desired "head-to-tail" regioisomers can occur.[2] In the Grob fragmentation, competing elimination and substitution reactions can reduce the yield of the desired nine-membered ring.[4] Additionally, purification of intermediates can be challenging due to the presence of closely related diastereomers.[5]

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular [2+2] Photocycloaddition
Potential Cause Troubleshooting Steps
Inadequate Irradiation Ensure the light source is of the appropriate wavelength and intensity. Check the age and output of the lamp. Optimize irradiation time; prolonged exposure can lead to product decomposition.
Incorrect Solvent The solvent can influence the reaction's efficiency and selectivity. Common solvents include acetone (B3395972) and acetonitrile. If yield is low, consider trying different solvents.
Formation of Byproducts Low selectivity can lead to a mixture of regioisomers and diastereomers. Purification by column chromatography is often necessary. Consider using a photosensitizer to improve selectivity.
Substrate Decomposition The starting material or product may be unstable under the reaction conditions. Running the reaction at a lower temperature may help. Ensure the starting material is pure.
Issue 2: Poor Stereoselectivity in Cyclobutane Ring Formation
Potential Cause Troubleshooting Steps
Lack of Facial Selectivity The stereochemical outcome of the [2+2] photocycloaddition is dependent on the conformation of the tether connecting the two double bonds. Modifying the tether's length or rigidity can influence stereoselectivity.
Use of a Chiral Auxiliary Employing a chiral auxiliary on the starting material can induce facial selectivity and lead to the desired diastereomer.
Chiral Catalyst For metal-catalyzed [2+2] cycloadditions, the choice of a chiral ligand is crucial for achieving high enantioselectivity.
Separation of Diastereomers If stereoselectivity cannot be improved, careful purification by chromatography (e.g., HPLC or flash chromatography with an appropriate stationary phase) may be required to separate the desired diastereomer.[5]
Issue 3: Low Yield in Grob Fragmentation for Nine-Membered Ring Formation
Potential Cause Troubleshooting Steps
Incorrect Stereochemistry of Precursor The Grob fragmentation is a stereospecific reaction that requires an anti-periplanar arrangement of the fragmenting bond and the leaving group.[3] Confirm the stereochemistry of your precursor.
Inefficient Leaving Group A good leaving group is essential for the reaction to proceed efficiently. Tosylates and mesylates are commonly used. Consider using a more reactive leaving group if yields are low.
Competing Reactions Elimination (E2) and substitution (SN2) reactions can compete with the desired fragmentation. Optimize reaction conditions (base, solvent, temperature) to favor fragmentation.[4]
Ring Strain The formation of a nine-membered ring is entropically disfavored. Running the reaction at high dilution can help to minimize intermolecular side reactions and favor the desired intramolecular fragmentation.

Quantitative Data Summary

Table 1: Comparison of Yields for Key Steps in Different β-Caryophyllene Syntheses

Synthetic Route Key Step Reported Yield Reference
Corey (1964)Intramolecular [2+2] PhotocycloadditionNot explicitly stated for this step, but overall yield was low.
Larionov & Corey (2008)CBS Reduction for stereocontrol86%
Larionov & Corey (2008)Grob Fragmentation60%[6]

Note: Direct comparative yield data for entire synthetic routes is scarce in the literature. The table presents yields for key transformations from different synthetic approaches.

Experimental Protocols

Protocol 1: Intramolecular [2+2] Photocycloaddition (General Procedure)

This protocol is a generalized procedure based on the principles of the [2+2] photocycloaddition used in caryophyllane synthesis.

Materials:

  • Diene precursor

  • Anhydrous solvent (e.g., acetone, acetonitrile, or cyclohexane)

  • Photoreactor equipped with a mercury vapor lamp (e.g., Hanovia or Rayonet)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the diene precursor in the chosen anhydrous solvent in a quartz reaction vessel to a concentration of approximately 0.01-0.05 M.

  • Degas the solution by bubbling with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Place the reaction vessel in the photoreactor and irradiate with a mercury vapor lamp. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the cyclobutane adduct.

Protocol 2: Grob Fragmentation for Nine-Membered Ring Formation (General Procedure)

This protocol is a generalized procedure for the Grob fragmentation step.

Materials:

  • Bicyclic precursor with a suitable leaving group (e.g., tosylate)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Base (e.g., potassium tert-butoxide or sodium hydride)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the bicyclic precursor in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the base to the reaction mixture.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic_Strategy Acyclic_Precursor Acyclic Precursor Cyclobutane_Intermediate Bicyclic Intermediate (with Cyclobutane) Acyclic_Precursor->Cyclobutane_Intermediate Intramolecular [2+2] Photocycloaddition Nine_Membered_Ring Caryophyllane Core (Nine-Membered Ring) Cyclobutane_Intermediate->Nine_Membered_Ring Grob Fragmentation Caryophyllane_Sesquiterpenoid Caryophyllane Sesquiterpenoid Nine_Membered_Ring->Caryophyllane_Sesquiterpenoid Further Functionalization

Caption: General synthetic strategy for caryophyllane sesquiterpenoids.

Troubleshooting_Photocycloaddition Start Low Yield in [2+2] Photocycloaddition Check_Irradiation Check Irradiation (Time, Intensity) Start->Check_Irradiation Optimize_Solvent Optimize Solvent Check_Irradiation->Optimize_Solvent Check_Purity Check Starting Material Purity Optimize_Solvent->Check_Purity Low_Selectivity Low Selectivity? Check_Purity->Low_Selectivity Use_Sensitizer Consider Photosensitizer Low_Selectivity->Use_Sensitizer Yes Decomposition Decomposition? Low_Selectivity->Decomposition No Purify_Isomers Purify Isomers Use_Sensitizer->Purify_Isomers Improved_Yield Improved Yield Purify_Isomers->Improved_Yield Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes Decomposition->Improved_Yield No Lower_Temp->Improved_Yield

Caption: Troubleshooting workflow for low yields in [2+2] photocycloaddition.

Grob_Fragmentation_Mechanism cluster_0 Grob Fragmentation Reactant Bicyclic Precursor (anti-periplanar LG & bond) Transition_State Concerted Transition State Reactant->Transition_State Base Product Nine-Membered Ring + Fragment Transition_State->Product

Caption: Simplified mechanism of the Grob fragmentation.

References

degradation of 1,9-Caryolanediol 9-acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of 1,9-Caryolanediol 9-acetate during storage. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

This compound is a natural product used in life sciences research.[1][2] The recommended storage temperature for this compound is -20°C.[1] Some suppliers suggest storage at 2-8°C, in a dry, closed container.[3] Proper storage is critical as sesquiterpenoids and their derivatives can be sensitive to environmental factors.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure as a sesquiterpenoid acetate (B1210297), the primary degradation factors are likely to be:

  • Temperature: Higher temperatures can accelerate degradation reactions. Sesquiterpenes can be thermally unstable, leading to oxidation and structural changes.[4] Terpenes, in general, are sensitive to temperature fluctuations and can begin to evaporate at relatively low temperatures.[5]

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the caryophyllane skeleton.[4][6][7] The double bonds present in the parent caryophyllene (B1175711) structure are susceptible to forming oxides.[4][8]

  • Hydrolysis: The acetate ester group can be susceptible to hydrolysis, especially in the presence of moisture or under non-neutral pH conditions, yielding the corresponding alcohol (1,9-Caryolanediol) and acetic acid.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in terpenes.[5] It is advisable to store the compound in the dark or in amber vials.

  • pH: Sesquiterpene lactones have shown instability at different pH levels, and while this compound is not a lactone, pH could still influence the stability of the acetate ester.[9]

Q3: What are the potential degradation products of this compound?

Based on the degradation of similar compounds, potential degradation products could include:

  • 1,9-Caryolanediol: Formed via hydrolysis of the acetate ester.

  • Oxidized derivatives: Oxidation of the caryophyllane ring system can lead to the formation of various oxides and other oxygenated species.[4][6] For instance, the related compound β-caryophyllene is known to oxidize to caryophyllene oxide.[4][8]

  • Isomerization products: Changes in temperature or pH could potentially lead to rearrangements of the carbon skeleton.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected experimental results. Degradation of the compound.1. Verify the storage conditions (temperature, light exposure, container seal). 2. Analyze the purity of the stored compound using a suitable analytical method (e.g., HPLC, GC-MS). 3. Compare the analytical data with the certificate of analysis of a fresh batch.
Appearance of new peaks in chromatogram (HPLC, GC-MS). Formation of degradation products.1. Identify the new peaks by mass spectrometry if possible. 2. Consider the likely degradation pathways (hydrolysis, oxidation) to hypothesize the structures of the new compounds. 3. Review the handling and storage procedures to identify potential causes for degradation.
Change in physical appearance (e.g., color change, oiling out). Significant degradation or contamination.1. Do not use the compound for experiments. 2. Discard the degraded batch and obtain a fresh one. 3. Re-evaluate your storage and handling protocols to prevent future occurrences.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the potential impact of storage conditions on the stability of this compound. Actual degradation rates should be determined experimentally.

Table 1: Hypothetical Effect of Temperature on the Purity of this compound over 6 Months.

Storage Temperature (°C)Initial Purity (%)Purity after 6 Months (%)
-2099.599.2
499.597.8
25 (Room Temperature)99.592.1

Table 2: Hypothetical Formation of Degradation Products under Different Conditions after 3 Months.

Condition1,9-Caryolanediol (%)Oxidized Products (%)
-20°C, Dark, Inert Atmosphere< 0.1< 0.2
4°C, Dark, Air0.51.5
25°C, Light, Air2.84.5

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To assess the stability of this compound under various storage conditions.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile). Aliquot the solution into several amber glass vials.

  • Storage Conditions: Store the vials under different conditions:

    • -20°C (recommended)

    • 4°C

    • 25°C

    • 40°C (accelerated stability testing)

    • Additionally, for each temperature, have sets of samples exposed to air and another set under an inert atmosphere (e.g., nitrogen or argon).

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Analytical Method: Use a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

    • HPLC-UV/MS:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile.

      • Detection: UV at a suitable wavelength (e.g., 210 nm) and/or MS for peak identification.

    • GC-MS:

      • Column: A suitable capillary column (e.g., HP-5MS).[11]

      • Injector Temperature: 250°C.

      • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).

      • MS Detector: Scan for the molecular ion of this compound and potential degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point and calculate the percentage remaining. Identify and quantify any significant degradation products.

Visualizations

Degradation_Pathway 1,9-Caryolanediol_9-acetate This compound 1,9-Caryolanediol 1,9-Caryolanediol 1,9-Caryolanediol_9-acetate->1,9-Caryolanediol Hydrolysis (Moisture, pH) Oxidized_Products Oxidized Products 1,9-Caryolanediol_9-acetate->Oxidized_Products Oxidation (Air, Light, Temp) Isomerization_Products Isomerization Products 1,9-Caryolanediol_9-acetate->Isomerization_Products Isomerization (Temp, pH)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Start Obtain this compound Prep_Solution Prepare Stock Solution Start->Prep_Solution Aliquot Aliquot into Vials Prep_Solution->Aliquot Temp_20 -20°C Aliquot->Temp_20 Temp_4 4°C Aliquot->Temp_4 Temp_25 25°C Aliquot->Temp_25 Temp_40 40°C Aliquot->Temp_40 Time_Points Analyze at Time Points (0, 1, 3, 6, 12 months) Temp_20->Time_Points Temp_4->Time_Points Temp_25->Time_Points Temp_40->Time_Points Analytical_Method HPLC or GC-MS Analysis Time_Points->Analytical_Method Data_Analysis Quantify Purity and Degradation Products Analytical_Method->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for stability testing of this compound.

Troubleshooting_Logic Issue Unexpected Experimental Results or Loss of Potency Check_Purity Analyze Compound Purity (e.g., HPLC, GC-MS) Issue->Check_Purity Is_Degraded Is the Compound Degraded? Check_Purity->Is_Degraded Review_Storage Review Storage Conditions: - Temperature (-20°C?) - Light Exposure? - Container Seal? Is_Degraded->Review_Storage Yes No_Issue Compound is Pure. Review Experimental Protocol. Is_Degraded->No_Issue No New_Batch Procure a New Batch of the Compound Review_Storage->New_Batch Implement_Changes Implement Corrective Actions for Storage and Handling New_Batch->Implement_Changes

Caption: Troubleshooting logic for degradation issues.

References

Technical Support Center: Overcoming Low Solubility of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of 1,9-Caryolanediol 9-acetate.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to address the poor solubility of this compound?

A1: Initially, it is crucial to characterize the physicochemical properties of this compound, including its polarity and potential for ionization. Based on its structure, which suggests a lipophilic nature, initial strategies should focus on solvent screening with a range of organic solvents and the use of co-solvents.

Q2: Which solvents are recommended for initial solubility screening of this compound?

A2: Given its acetate (B1210297) ester structure, this compound is likely to be poorly soluble in water. Therefore, initial screening should include water-miscible organic solvents that can act as co-solvents.[1][2] Commonly used co-solvents that can increase the solubility of nonpolar drugs include ethanol, methanol, and propylene (B89431) glycol.[1]

Q3: Can pH modification improve the solubility of this compound?

A3: Adjusting the pH can be an effective technique for ionizable drugs.[3][4] However, this compound does not have readily ionizable functional groups. Therefore, pH modification is unlikely to significantly enhance its aqueous solubility.

Q4: What are surfactants and how can they help in solubilizing this compound?

A4: Surfactants are compounds that lower the surface tension between a liquid and a solid. They can form micelles that encapsulate hydrophobic compounds like this compound, thereby increasing their apparent solubility in aqueous media.[2][5] Commonly used pharmaceutical surfactants include Tween 80 and sodium lauryl sulfate.[5][6]

Q5: Is particle size reduction a viable strategy for this compound?

A5: Yes, reducing the particle size through techniques like micronization or nanosuspension increases the surface area of the compound, which can lead to an increased dissolution rate.[3][4][7][8] While this does not change the equilibrium solubility, it can significantly improve the rate at which the compound dissolves.[3][7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon addition of aqueous buffer. The organic solvent concentration is too low to maintain solubility.1. Increase the proportion of the organic co-solvent in the final mixture. 2. Evaluate a series of co-solvents to find one with higher solubilizing capacity for the compound. 3. Consider using a surfactant in combination with the co-solvent to improve stability.
Low and inconsistent results in cell-based assays. Poor solubility leading to non-homogeneous concentration in the assay medium.1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay medium with vigorous mixing. 2. Incorporate a non-ionic surfactant (e.g., Tween 80) at a low, non-toxic concentration in the final assay medium. 3. Prepare a solid dispersion of the compound to improve its dissolution rate.
Difficulty in preparing a formulation for in vivo studies. The required dose cannot be dissolved in a tolerable volume of a single solvent.1. Explore the use of mixed solvent systems (co-solvency).[1][2][4] 2. Investigate the use of complexation agents like cyclodextrins, which can encapsulate the drug molecule and increase its aqueous solubility.[5][9] 3. Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[6][10]
Micronization does not sufficiently improve bioavailability. The compound may have poor wetting properties or the dissolution rate is still the limiting factor.1. Combine micronization with the use of a wetting agent or surfactant. 2. Explore nanosuspension technology to further increase the surface area and dissolution velocity. 3. Consider formulating the micronized powder into a solid dispersion.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvent systems.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, propylene glycol, polyethylene (B3416737) glycol 400, DMSO)

  • Co-solvent mixtures (e.g., Ethanol:Water in various ratios)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of each solvent or co-solvent system to the respective vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the equilibrium solubility in each solvent system.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound
Solvent System Solubility (µg/mL)
Water< 1
Ethanol5,000
Propylene Glycol2,500
Polyethylene Glycol 4008,000
50% Ethanol: 50% Water500
1% Tween 80 in Water50

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh excess this compound exp1 Add compound and solvent to vials prep1->exp1 prep2 Prepare solvent systems prep2->exp1 exp2 Incubate with shaking for 48h exp1->exp2 exp3 Centrifuge to pellet solid exp2->exp3 ana1 Collect supernatant exp3->ana1 ana2 Dilute supernatant ana1->ana2 ana3 Quantify by HPLC ana2->ana3 ana4 Calculate solubility ana3->ana4

Caption: Experimental workflow for determining equilibrium solubility.

signaling_pathway cluster_formulation Formulation Strategies cluster_outcome Desired Outcomes compound Poorly Soluble Compound (this compound) strategy1 Co-solvents compound->strategy1 strategy2 Surfactants compound->strategy2 strategy3 Complexation (Cyclodextrins) compound->strategy3 strategy4 Solid Dispersion compound->strategy4 outcome1 Increased Apparent Solubility strategy1->outcome1 strategy2->outcome1 strategy3->outcome1 outcome2 Enhanced Dissolution Rate strategy4->outcome2 outcome3 Improved Bioavailability outcome1->outcome3 outcome2->outcome3

Caption: Logical relationship of strategies to improve bioavailability.

References

Technical Support Center: Optimizing Reaction Conditions for Sesquiterpenoid Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sesquiterpenoid acetylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for acetylating sesquiterpenoids?

A1: The two primary methods for acetylating sesquiterpenoids are chemical acetylation and enzymatic acetylation. Chemical methods often employ acetic anhydride (B1165640) in the presence of a base like pyridine (B92270).[1][2] Enzymatic methods typically utilize lipases, such as Candida antarctica lipase (B570770) B (CAL-B), which can offer higher regioselectivity.[3]

Q2: Why is pyridine used in chemical acetylation with acetic anhydride?

A2: Pyridine serves a dual purpose in these reactions. It acts as a base to neutralize the acetic acid byproduct that is formed, driving the reaction forward. Additionally, it can act as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate, which is more susceptible to attack by the hydroxyl groups of the sesquiterpenoid.[2]

Q3: My chemical acetylation reaction is not going to completion. What are the likely causes?

A3: Incomplete reactions can stem from several factors:

  • Insufficient Acetic Anhydride: Ensure you are using a molar excess of acetic anhydride for each hydroxyl group you intend to acetylate. A 1.5 to 2-fold excess per hydroxyl group is a good starting point.[4]

  • Steric Hindrance: Hydroxyl groups in sterically hindered positions on the sesquiterpenoid skeleton will react more slowly. Increasing the reaction temperature or time may be necessary.[4]

  • Moisture: Acetic anhydride can be hydrolyzed by water, rendering it inactive. Always use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Low Temperature: While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.[4]

Q4: What are the advantages of using an enzymatic method for acetylation?

A4: Enzymatic acetylation, particularly with lipases, offers several advantages:

  • Regioselectivity: Lipases can selectively acylate specific hydroxyl groups on a polyhydroxylated sesquiterpenoid, which can be difficult to achieve with chemical methods.[3]

  • Milder Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and neutral pH, which can be beneficial for sensitive substrates.

  • Reduced Side Products: The high selectivity of enzymes often leads to cleaner reactions with fewer byproducts.

Q5: How do I remove excess reagents and byproducts after a chemical acetylation reaction?

A5: A standard aqueous workup is typically employed. This involves washing the organic layer with a dilute acid (like 1M HCl) to remove pyridine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid. A final wash with brine helps to remove water from the organic layer before drying and concentration.[1] Co-evaporation with toluene (B28343) can also be effective for removing residual pyridine.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the acetylation of sesquiterpenoids and provides a systematic approach to resolving them.

Problem Potential Cause Suggested Solution
Low or No Yield Inactive Reagents: Acetic anhydride has hydrolyzed due to moisture.Use a fresh bottle of acetic anhydride or distill it before use. Ensure all glassware and solvents are anhydrous.[4]
Insufficient Catalyst (Chemical): Not enough pyridine or other base catalyst was used.For pyridine, it can be used as the solvent. If using another catalyst like DMAP, ensure it is used in an effective catalytic amount (typically 1-10 mol%).
Low Reaction Temperature: The reaction is too slow at the current temperature.Gradually increase the reaction temperature and monitor the progress by TLC. Be aware that higher temperatures can sometimes lead to side product formation.[4]
Short Reaction Time: The reaction has not been allowed to proceed to completion.Monitor the reaction over a longer period using TLC until the starting material is consumed.[1]
Formation of Multiple Products Non-selective Reaction (Chemical): The sesquiterpenoid has multiple hydroxyl groups of similar reactivity.Consider using an enzymatic method for higher regioselectivity.[3] Alternatively, explore the use of protecting groups for more reactive hydroxyls.
Side Reactions: High temperatures may be causing degradation of the starting material or product.Attempt the reaction at a lower temperature for a longer duration.
Difficulty in Product Purification Residual Pyridine: Pyridine can be difficult to remove due to its high boiling point.Perform a thorough acidic workup with dilute HCl. Co-evaporation with toluene is also effective.[2]
Hydrophobic Product: The acetylated sesquiterpenoid is highly nonpolar and difficult to handle.Test solubility in various solvents. Adjust HPLC mobile phases, potentially adding a small amount of formic or acetic acid to improve solubility.[5]
Complex Mixture: The reaction has produced a mixture of partially and fully acetylated products.Optimize reaction conditions (time, temperature, stoichiometry) to favor the desired product. Purification may require advanced chromatographic techniques like high-speed counter-current chromatography.[6]

Experimental Protocols

Chemical Acetylation Protocol (Acetic Anhydride/Pyridine)

This protocol is a general guideline for the chemical acetylation of a sesquiterpenoid.

Materials:

  • Sesquiterpenoid

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (B1210297) (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • TLC plates

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Dissolve the sesquiterpenoid (1.0 equivalent) in anhydrous pyridine (2-10 mL/mmol) in a dry round-bottom flask under an inert atmosphere.[1]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.[1]

  • Once the reaction is complete, quench by adding a small amount of dry methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.[2]

  • Dilute the residue with DCM or EtOAc.

  • Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Enzymatic Acetylation Protocol (Lipase-catalyzed)

This protocol provides a general method for the enzymatic acetylation of sesquiterpenoids.

Materials:

  • Sesquiterpenoid

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous solvent (e.g., a mixture of methyl tert-butyl ether (MTBE) and acetonitrile (B52724) (ACN))

  • Molecular sieves

  • Orbital shaker

  • Reaction vials

Procedure:

  • To a reaction vial, add the sesquiterpenoid (e.g., 10 mM final concentration).

  • Add the anhydrous solvent mixture (e.g., MTBE/ACN).

  • Add the acyl donor, vinyl acetate (e.g., 100 mM final concentration).

  • Add molecular sieves to ensure anhydrous conditions.

  • Add the immobilized lipase (e.g., 20 mg).

  • Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 37 °C) and agitation speed (e.g., 35 rpm).

  • Monitor the reaction progress by taking aliquots at various time points and analyzing them by HPLC or GC.

  • Once the desired conversion is reached, filter off the enzyme to quench the reaction.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product using appropriate chromatographic techniques.

Data Presentation

Table 1: Comparison of Chemical vs. Enzymatic Acetylation of Sesquiterpenoids

Parameter Chemical Acetylation (Acetic Anhydride/Pyridine) Enzymatic Acetylation (Lipase)
Reagents Acetic anhydride, pyridine, organic solventsLipase, acyl donor (e.g., vinyl acetate), organic solvents
Reaction Conditions 0 °C to elevated temperaturesTypically ambient to moderately elevated temperatures (e.g., 30-60 °C)[7]
Selectivity Generally low; can be difficult to control for polyhydroxylated compoundsHigh regioselectivity is often achievable[3]
Byproducts Acetic acid, residual pyridineTypically fewer byproducts
Work-up Aqueous workup with acid and base washes required[1]Simple filtration to remove the enzyme
Substrate Scope Broad, but may not be suitable for sensitive substratesSubstrate-dependent; enzyme may not accept all sesquiterpenoids
Yield Can be high, but depends on substrate and reaction optimizationCan be high, with reported conversions often exceeding 90%[7]

Visualizations

experimental_workflow_chemical cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Sesquiterpenoid in Anhydrous Pyridine cool Cool to 0 °C start->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temp (4-24h) add_anhydride->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Methanol monitor->quench Complete evaporate Co-evaporate with Toluene quench->evaporate extract Aqueous Workup (HCl, NaHCO3, Brine) evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Workflow for Chemical Acetylation of Sesquiterpenoids.

experimental_workflow_enzymatic cluster_setup Reaction Setup cluster_reaction Reaction cluster_isolation Product Isolation combine Combine Sesquiterpenoid, Solvent, & Acyl Donor add_lipase Add Immobilized Lipase & Molecular Sieves combine->add_lipase incubate Incubate with Shaking (e.g., 37 °C) add_lipase->incubate monitor Monitor by HPLC/GC incubate->monitor monitor->incubate Incomplete filter Filter to Remove Lipase monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

Workflow for Enzymatic Acetylation of Sesquiterpenoids.

troubleshooting_workflow start Low Yield in Acetylation Reaction check_reagents Check Reagent Quality (Anhydrous Conditions?) start->check_reagents check_stoichiometry Verify Stoichiometry (Excess Acetic Anhydride?) check_reagents->check_stoichiometry Yes use_fresh Use Fresh/Distilled Reagents & Anhydrous Solvents check_reagents->use_fresh No check_conditions Evaluate Reaction Conditions (Temp & Time) check_stoichiometry->check_conditions Yes increase_anhydride Increase Equivalents of Acetic Anhydride check_stoichiometry->increase_anhydride No optimize_conditions Increase Temperature and/or Reaction Time check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes use_fresh->success increase_anhydride->success optimize_conditions->success

Troubleshooting Logic for Low Yield Acetylation.

References

Technical Support Center: Synthesis of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,9-Caryolanediol 9-acetate. The guidance provided is based on established chemical principles for analogous reactions, focusing on minimizing byproduct formation and optimizing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most plausible synthetic route to this compound involves a two-step process starting from β-caryophyllene oxide. The first step is an acid-catalyzed hydrolysis of the epoxide to yield 1,9-Caryolanediol. The second step is a regioselective acetylation of the diol at the C9 position.

Q2: What are the critical parameters to control during the hydrolysis of β-caryophyllene oxide?

A2: The critical parameters for the hydrolysis step are the choice of acid catalyst, reaction temperature, and duration. Acidic conditions can promote undesired rearrangements of the caryophyllane skeleton. Therefore, milder acidic conditions and careful temperature control are crucial to favor the formation of the desired diol and minimize rearrangement byproducts.

Q3: How can I achieve regioselective acetylation at the C9 position of 1,9-Caryolanediol?

A3: Regioselective acetylation of diols can be challenging. Success often depends on the choice of acetylating agent, catalyst, and reaction conditions. The reactivity of the hydroxyl groups at C1 and C9 can differ due to steric hindrance and electronic effects. Methods employing enzymatic catalysis or specific activating agents for the C9 hydroxyl group may be necessary to achieve high selectivity.

Q4: What are the common byproducts I should expect?

A4: During the hydrolysis step, acid-catalyzed rearrangement of the caryophyllene (B1175711) skeleton can lead to various isomeric diols and other structurally related compounds. In the acetylation step, the primary byproduct is often the di-acetylated product (1,9-diacetoxycaryolanediol). Over-acetylation and the formation of other isomeric mono-acetates are also possible.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A5: Thin Layer Chromatography (TLC) is a useful technique for monitoring the progress of both the hydrolysis and acetylation reactions. For detailed analysis of the product mixture and assessment of purity, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are highly recommended. High-Performance Liquid Chromatography (HPLC) can also be employed for purification and quantification.

Troubleshooting Guides

Problem 1: Low Yield of 1,9-Caryolanediol in the Hydrolysis Step
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time. - Gently increase the reaction temperature, monitoring for byproduct formation. - Increase the concentration of the acid catalyst slightly.
Formation of Rearrangement Byproducts - Use a milder acid catalyst (e.g., acetic acid instead of sulfuric acid). - Lower the reaction temperature. - Reduce the reaction time and accept a lower conversion rate, then separate the unreacted starting material.
Degradation of Product - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. - Quench the reaction promptly once complete to avoid prolonged exposure to acidic conditions.
Problem 2: Poor Regioselectivity in the Acetylation Step (Formation of Di-acetate and/or other Mono-acetate Isomers)
Possible Cause Suggested Solution
Over-acetylation - Reduce the equivalents of the acetylating agent (e.g., acetic anhydride). - Shorten the reaction time. - Lower the reaction temperature.
Lack of Selectivity - Employ a bulkier acetylating agent that may show greater steric preference for the less hindered hydroxyl group. - Investigate enzymatic acetylation (e.g., using a lipase) which can offer high regioselectivity. - Explore the use of protecting groups for the C1 hydroxyl group before acetylation, followed by a deprotection step.
Isomerization - Use a non-acidic catalyst for acetylation if acidic conditions are suspected to cause rearrangements. Pyridine (B92270) or DMAP (4-Dimethylaminopyridine) are common choices.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Co-elution of Byproducts - Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate compounds with similar polarities. - Consider using a different stationary phase for chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel).
Presence of Acidic or Basic Impurities - Perform an aqueous work-up to remove residual acid or base from the reaction mixture before chromatography. A wash with a mild base (e.g., sodium bicarbonate solution) can remove acid, and a wash with a mild acid (e.g., dilute HCl) can remove a basic catalyst like pyridine.
Thermal Instability - If using distillation for purification, employ vacuum distillation to lower the boiling point and minimize thermal degradation.

Experimental Protocols

Step 1: Acid-Catalyzed Hydrolysis of β-Caryophyllene Oxide

This protocol is a representative procedure based on the acid-catalyzed hydration of epoxides.

  • Reaction Setup: Dissolve β-caryophyllene oxide (1.0 eq) in a suitable solvent such as acetone (B3395972) or a mixture of acetone and water. Place the reaction vessel in an ice bath to maintain a low temperature.

  • Addition of Catalyst: Slowly add a catalytic amount of a dilute acid (e.g., 10% aqueous sulfuric acid or acetic acid) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot (the diol).

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude diol by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Step 2: Regioselective Acetylation of 1,9-Caryolanediol

This protocol is a general procedure for regioselective acetylation and may require optimization.

  • Reaction Setup: Dissolve the purified 1,9-Caryolanediol (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or pyridine) under an inert atmosphere.

  • Addition of Reagents: Add a catalyst (e.g., DMAP, if not using pyridine as the solvent). Cool the solution in an ice bath and slowly add the acetylating agent (e.g., acetic anhydride, 1.0-1.2 eq).

  • Reaction Monitoring: Monitor the reaction progress by TLC. The product, this compound, should have a higher Rf value than the starting diol.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (if a basic catalyst was used), water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the final product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in the synthesis of this compound.

Synthesis_Workflow start Start: β-Caryophyllene Oxide hydrolysis Step 1: Acid-Catalyzed Hydrolysis start->hydrolysis purification1 Purification (Column Chromatography) hydrolysis->purification1 diol Intermediate: 1,9-Caryolanediol acetylation Step 2: Regioselective Acetylation diol->acetylation purification2 Purification (Column Chromatography) acetylation->purification2 product Final Product: this compound purification1->diol purification2->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_hydrolysis Hydrolysis Step Issues cluster_acetylation Acetylation Step Issues cluster_purification Purification Issues low_yield_h Low Yield of Diol rearrangement Rearrangement Byproducts low_yield_h->rearrangement Caused by incomplete_h Incomplete Reaction low_yield_h->incomplete_h Caused by difficulty_purifying Difficulty in Purification low_yield_h->difficulty_purifying poor_selectivity Poor Regioselectivity diacetate Di-acetate Formation poor_selectivity->diacetate Leads to isomer_acetate Isomeric Mono-acetate poor_selectivity->isomer_acetate Leads to poor_selectivity->difficulty_purifying coelution Co-elution of Byproducts difficulty_purifying->coelution Due to impurities Residual Reagents difficulty_purifying->impurities Due to

Caption: Logical relationships of common issues in the synthesis.

Technical Support Center: Enhancing Caryolanediol Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of caryolanediols and related bioactive compounds from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for caryolanediols?

Caryolanediols are sesquiterpenoids that can be derived from the hydration of β-caryophyllene. Therefore, natural sources rich in β-caryophyllene are primary targets. Clove (Syzygium aromaticum) is a well-documented source, containing significant amounts of β-caryophyllene in its essential oil alongside eugenol (B1671780) and α-humulene.[1][2]

Q2: Why is my caryolanediol yield consistently low?

Low yield is a common issue stemming from several factors.[3] Key areas to investigate include:

  • Suboptimal Solvent Choice: The solvent's polarity may not be suitable for caryolanediols.

  • Inefficient Extraction Method: Traditional methods like maceration can be slow and inefficient.[3]

  • Degradation of Target Compound: High temperatures or prolonged extraction times can degrade thermolabile compounds.

  • Poor Sample Preparation: Insufficient grinding of the plant material can limit solvent penetration.[4]

Q3: Which solvent is most effective for extracting caryolanediols?

The ideal solvent depends on the specific caryolanediol and the chosen extraction method. Since caryolanediols are relatively non-polar, solvents like hexane (B92381) or diethyl ether are often used.[5][6] For greener and more modern approaches, supercritical CO2 (SC-CO2) is an excellent choice for non-polar compounds.[7][8] To enhance the extraction of slightly more polar compounds with SC-CO2, a polar co-solvent such as ethanol (B145695) is often added.[7]

Q4: How can I reduce extraction time without compromising yield?

Advanced extraction techniques are highly effective at reducing time. Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) significantly accelerate the process by enhancing mass transfer and disrupting plant cell walls, leading to faster release of bioactive compounds.[9][10]

Q5: What are the main advantages of modern extraction techniques over conventional ones?

Modern techniques like Supercritical Fluid Extraction (SFE), UAE, and MAE offer several advantages over conventional methods such as maceration or Soxhlet extraction.[3][10] These include shorter extraction times, reduced solvent consumption, higher selectivity, and increased efficiency.[9][10] This leads to lower operational costs and a more environmentally friendly process.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the extraction process.

Problem Potential Cause Recommended Solution Citation
Low Extraction Yield Inappropriate Solvent Polarity: The solvent is too polar or non-polar for the target caryolanediols.Test solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol). Consider using solvent mixtures or adding a co-solvent (e.g., ethanol with supercritical CO2) to fine-tune polarity.[3][7]
Insufficient Particle Size Reduction: The solvent cannot effectively penetrate the plant matrix.Grind the dried plant material to a fine, uniform powder (e.g., 0.5-1.0 mm particle size). This increases the surface area available for extraction.[3][4]
Thermal Degradation: High temperatures are breaking down the target compounds.Optimize the temperature for your extraction method. For SFE, keep temperatures between 40-60°C. For MAE and UAE, use the lowest effective power/temperature settings and shorter exposure times.[7][11]
Incomplete Extraction: The extraction time is too short, or the solvent-to-solid ratio is too low.Increase the extraction duration until a plateau in yield is observed. A higher solvent-to-solid ratio can also improve yield, but excessive solvent will require more time for removal.[3]
Co-extraction of Impurities Low Selectivity of Solvent/Method: The chosen conditions extract a wide range of unwanted compounds (e.g., waxes, chlorophyll, lipids).Use a more selective solvent. Supercritical Fluid Extraction (SFE) is highly selective; its solvating power can be precisely controlled by adjusting pressure and temperature. A preliminary wash with a non-polar solvent like n-hexane can remove lipids before the main extraction.[12][13][14]
Solvent Residue in Final Product Inefficient Solvent Removal: The evaporation or drying process is incomplete.For SFE using CO2, the solvent is easily removed by depressurization, leaving no residue. For liquid solvents, use a rotary evaporator followed by a high-vacuum oven at a mild temperature to remove residual solvent without degrading the extract.[7][8]
Poor Reproducibility Inconsistent Experimental Parameters: Variations in temperature, time, pressure, particle size, or sample moisture content between batches.Strictly control all extraction parameters. Ensure the plant material is homogenized and has a consistent moisture content before extraction. Utilize automated extraction systems where possible.[15]

Comparative Data on Extraction Methods

The choice of extraction technique significantly impacts efficiency, time, and solvent consumption.

Method Principle Advantages Disadvantages Primary Use Case
Maceration Soaking plant material in a solvent over time.Simple, low-cost equipment. Suitable for thermolabile compounds.Very long extraction times, low efficiency, large solvent volume required.[3][16]Small-scale, initial screening of compounds.
Soxhlet Extraction Continuous reflux of fresh solvent over the sample.More efficient than maceration, exhaustive extraction.Long duration, large solvent volume, requires thermally stable compounds.[13]Extraction of thermostable, non-polar to moderately polar compounds.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing mass transfer.Fast, high efficiency, reduced solvent and energy consumption.[10][17]Localized high temperatures can degrade some compounds; requires specialized equipment.Rapid extraction of a wide range of compounds, including thermolabile ones.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, causing cell rupture.Extremely fast, highly efficient, reduced solvent use.[9][18]Risk of thermal degradation if not controlled; not suitable for non-polar (microwave transparent) solvents alone.[19][20]Rapid extraction using polar solvents.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent under high pressure and temperature.Highly selective, solvent-free final product, low extraction temperatures preserve sensitive compounds.[7]High initial equipment cost, complex operation, best for non-polar compounds unless a co-solvent is used.[8][12]High-purity extraction of non-polar compounds like essential oils and lipids.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Caryolanediols
  • Sample Preparation: Dry the plant material (e.g., clove buds) at 40-50°C and grind it into a fine powder (particle size ~0.5 mm).

  • Extraction Setup: Place 10 g of the powdered sample into a 250 mL flask. Add 100 mL of a suitable solvent (e.g., ethanol or hexane).

  • Sonication: Submerge the flask in an ultrasonic bath or use an ultrasonic probe. Set the desired parameters. Optimal conditions often range from:

    • Temperature: 40-60°C[21]

    • Time: 20-40 minutes[22]

    • Frequency/Amplitude: 20-40 kHz / 60-80% amplitude[23][24]

  • Separation: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

  • Purification: The crude extract can be further purified using column chromatography to isolate caryolanediols.

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Prepare the dried, powdered plant material as described for UAE.

  • Extraction Setup: Place 10 g of the sample in a microwave-safe extraction vessel. Add 100 mL of a polar solvent (e.g., 70% ethanol), as polar solvents absorb microwave energy effectively.[19]

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the operational parameters, which may be optimized around:

    • Microwave Power: 400-600 W[25]

    • Temperature: 60-80°C (use a system with temperature control to prevent overheating)[11]

    • Time: 5-15 minutes[25]

  • Cooling and Separation: Allow the vessel to cool to room temperature before opening. Filter the extract to remove solid residue.

  • Solvent Removal: Concentrate the extract using a rotary evaporator.

Protocol 3: Supercritical Fluid Extraction (SFE)
  • Sample Preparation: Use 100 g of dried, powdered plant material. Ensure moisture content is low (<10%).

  • Loading: Pack the sample into the extractor vessel of the SFE system.

  • Parameter Setting: The system uses supercritical CO2 as the primary solvent. Set the optimal conditions for extracting non-polar sesquiterpenoids:

    • Pressure: 100-250 bar[7]

    • Temperature: 40-60°C[7]

    • CO2 Flow Rate: 2-4 L/min

    • Co-solvent (Optional): Add 5-10% ethanol to the CO2 flow to increase the polarity if needed.[8]

  • Extraction and Collection: Run the extraction for 1-2 hours. The CO2 carrying the extracted compounds is depressurized in a separator vessel, causing the caryolanediols to precipitate. The CO2 is then recycled.

  • Sample Collection: Collect the concentrated, solvent-free extract from the separator vessel.

Visualizations

General Extraction Workflow

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_post 3. Downstream Processing Harvest Harvest Plant Material Dry Drying Harvest->Dry Grind Grinding & Sieving Dry->Grind Extraction Select & Perform Extraction Method (UAE, MAE, SFE, etc.) Grind->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Chromatography) Concentration->Purification Analysis Analysis (HPLC, GC-MS) Purification->Analysis

Caption: General workflow for extracting caryolanediols from raw plant material.

Decision Tree for Extraction Method Selection

G Start Start: Goal Definition Thermolabile Is the compound thermolabile? Start->Thermolabile MAE Use MAE (controlled temp) or Soxhlet Thermolabile->MAE No UAE Use UAE or Maceration Thermolabile->UAE Yes Scale What is the scale? LabScale Lab Scale: UAE or MAE Scale->LabScale Lab Industrial Industrial Scale: SFE or large UAE Scale->Industrial Industrial Purity Is high purity & selectivity critical? Polarity Is the target non-polar? Purity->Polarity No SFE Use SFE Purity->SFE Yes Polarity->UAE No (or SFE with co-solvent) Polarity->SFE Yes MAE->Scale UAE->Scale Soxhlet Use Soxhlet or MAE LabScale->Purity Industrial->Purity

Caption: Decision logic for selecting an appropriate extraction technique.

Factors Influencing Extraction Efficiency

G cluster_sample Sample Properties cluster_solvent Solvent Properties cluster_process Process Parameters center Extraction Efficiency p1 Particle Size p1->center p2 Moisture Content p2->center p3 Matrix Composition p3->center s1 Polarity s1->center s2 Viscosity s2->center s3 Solvent/Solid Ratio s3->center c1 Temperature c1->center c2 Time c2->center c3 Pressure (for SFE) c3->center c4 Power (for MAE/UAE) c4->center

Caption: Key factors that collectively determine extraction efficiency.

References

addressing peak tailing in HPLC analysis of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of 1,9-Caryolanediol 9-acetate

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in the HPLC analysis of this compound?

Peak tailing for this compound in reversed-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Silanol (B1196071) Interactions: The free hydroxyl group on the this compound molecule can interact with residual silanol groups on the surface of silica-based columns (e.g., C18).[1][2][3] These interactions can lead to a secondary retention mechanism, causing the peak to tail.

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can affect the ionization state of the analyte and the silanol groups, potentially increasing unwanted interactions.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][5]

  • Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.[4][5]

  • Extra-Column Effects: Excessive tubing length or diameter, as well as poorly made connections, can contribute to peak broadening and tailing.[1][4]

Q2: How can I reduce peak tailing caused by silanol interactions?

To minimize peak tailing due to silanol interactions, consider the following strategies:

  • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanol groups, which significantly reduces the potential for secondary interactions.[1][3][6]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.[2][3]

  • Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.[2][7] However, for a neutral compound like this compound, this is less likely to be effective.

  • Use a Different Stationary Phase: Consider columns with alternative stationary phases, such as those with polar-embedded groups, which can shield the silanol groups.[1]

Q3: What is a good starting point for mobile phase optimization to improve peak shape?

A good starting point for optimizing the mobile phase to improve the peak shape of this compound is to use a simple acidic mobile phase. For example, a gradient of acetonitrile (B52724) or methanol (B129727) and water containing 0.1% formic acid is often effective at minimizing peak tailing for neutral compounds with hydroxyl groups by controlling the ionization of silanol groups.[6]

Troubleshooting Guide

This guide provides a systematic approach to addressing peak tailing in the HPLC analysis of this compound.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Hardware and Column Evaluation cluster_4 Resolution A Observe Peak Tailing for This compound B Check for Obvious Issues: - Column Overload? - Correct Mobile Phase? A->B Start Troubleshooting C Dilute Sample and Re-inject B->C If Overload is Suspected D Verify Mobile Phase Composition and pH B->D If Composition is in Doubt E Modify Mobile Phase C->E If Tailing Persists D->E If Tailing Persists F Add 0.1% Formic Acid to Mobile Phase E->F G Evaluate a Different Organic Modifier (e.g., Methanol) E->G H Evaluate Column and System F->H If Tailing Persists G->H If Tailing Persists I Use a New or End-Capped Column H->I J Check for Extra-Column Volume (tubing, connections) H->J K Peak Shape Improved I->K If Successful L Peak Tailing Persists I->L If Unsuccessful J->K If Successful J->L If Unsuccessful M Consult Further Technical Support L->M

Caption: A troubleshooting workflow for addressing peak tailing.

Quantitative Data Summary

The following table summarizes potential issues and recommended actions to improve the peak asymmetry factor (As). An ideal As value is close to 1.0.

Potential Cause Recommended Action Expected Improvement in Peak Asymmetry (As)
Secondary Silanol InteractionsSwitch to a modern, end-capped C18 or C8 column.As value approaches 1.0 - 1.2
Sub-optimal Mobile Phase pHAdd 0.1% formic acid to the aqueous and organic mobile phase components.Significant reduction in tailing
Column OverloadReduce the injection volume or dilute the sample concentration by a factor of 10.Improved peak shape, especially at the base
Column ContaminationWash the column with a strong solvent, or if necessary, replace the column.Restoration of symmetrical peak shape
Extra-Column VolumeMinimize tubing length and use narrow internal diameter tubing (e.g., 0.125 mm).Sharper peaks with less tailing
Experimental Protocols

Protocol 1: HPLC Method for Improved Peak Shape of this compound

This protocol provides a starting point for an HPLC method designed to minimize peak tailing for this compound.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile).

Rationale for Protocol Design:

  • End-Capped C18 Column: Minimizes secondary interactions with residual silanol groups.[1][3][6]

  • 0.1% Formic Acid: Suppresses the ionization of any remaining silanol groups, leading to a more inert stationary phase surface.[6]

  • Gradient Elution: Allows for efficient elution of the moderately non-polar this compound while maintaining good peak shape.

  • Controlled Temperature: Ensures reproducible retention times and peak shapes.

  • Low Injection Volume: Reduces the risk of column overload.[5]

  • Sample Dissolved in Mobile Phase: Prevents peak distortion that can occur when the sample solvent is stronger than the mobile phase.[4]

References

stability issues of 1,9-Caryolanediol 9-acetate in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Caryolanediol 9-acetate. The information provided is based on the chemical properties of caryophyllane sesquiterpenoids and acetate (B1210297) esters, offering guidance in the absence of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my bioassay?

A1: Several factors can influence the stability of this compound in a typical bioassay environment. These include the pH of the culture medium, the presence of enzymes in serum, temperature, and exposure to light. Caryophyllane sesquiterpenes, like β-caryophyllene, are known to be sensitive to acidic conditions and can undergo oxidation when exposed to air.[1] The acetate ester group is also susceptible to hydrolysis, which can be catalyzed by esterases present in serum-containing media.[2][3]

Q2: I'm observing lower than expected activity of this compound in my cell-based assay. Could this be a stability issue?

A2: Yes, lower than expected bioactivity can be a strong indicator of compound instability. If the this compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to reduced efficacy. The primary degradation pathways to consider are the hydrolysis of the acetate ester to the parent diol and potential oxidation of the caryophyllane core.

Q3: How can I minimize the potential for degradation of this compound during my experiments?

A3: To minimize degradation, it is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and to add the compound to your assay medium immediately before starting the experiment. If possible, conduct pilot stability studies under your specific assay conditions. Consider using serum-free media if compatible with your cell line to reduce enzymatic degradation of the acetate ester. Protecting your solutions from light and maintaining a consistent temperature are also crucial.

Q4: What are the potential degradation products of this compound, and could they interfere with my assay?

A4: The most likely degradation product is 1,9-Caryolanediol, formed by the hydrolysis of the 9-acetate group. It is possible that this parent diol has a different biological activity profile than the acetylated form, which could lead to confounding results. Other potential degradation products could arise from the oxidation of the sesquiterpenoid structure.

Q5: What is the likely mechanism of action for this compound's anti-inflammatory effects?

A5: Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway.[4][5] It is plausible that this compound also acts via this pathway. Sesquiterpene lactones have been shown to directly target the p65 subunit of NF-κB, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[6]

Troubleshooting Guides

Issue 1: Inconsistent results between experimental replicates.
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Minimize the time between adding the compound to the media and starting the assay.
Inconsistent pH Ensure the pH of your cell culture medium is stable and consistent across all replicates.
Variable Serum Activity If using serum, be aware that esterase activity can vary between lots. Consider heat-inactivating the serum or using a serum-free medium.
Light Exposure Protect all solutions containing this compound from light by using amber vials or covering with foil.
Issue 2: No observable biological effect at expected concentrations.
Potential Cause Troubleshooting Step
Compound Instability Perform a stability study of this compound in your assay medium over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS.
Incorrect Concentration Verify the concentration of your stock solution.
Cell Line Insensitivity Confirm that your chosen cell line is responsive to the expected biological pathway. For example, if investigating anti-inflammatory effects, ensure the cells can mount an inflammatory response.
Solvent Effects Ensure the final concentration of your solvent (e.g., DMSO) is not affecting the cells. Run a vehicle control.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in your specific bioassay conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium (with and without serum)

  • HPLC system with a suitable detector (e.g., UV or MS)

  • C18 HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Incubator at 37°C with 5% CO2

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Spike the compound into your cell culture medium (both with and without serum) to the final desired concentration.

  • Immediately take a sample for t=0 analysis.

  • Incubate the medium at 37°C and 5% CO2.

  • Take samples at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analyze all samples by HPLC. A typical starting method would be a gradient elution on a C18 column with a mobile phase of water and acetonitrile.

  • Quantify the peak area of this compound at each time point to determine the percentage of compound remaining.

Protocol 2: Analysis of NF-κB Activation

This protocol provides a general workflow for assessing the inhibitory effect of this compound on NF-κB activation using a reporter gene assay.

Materials:

  • Cells stably transfected with an NF-κB reporter plasmid (e.g., expressing luciferase under the control of an NF-κB response element).

  • This compound.

  • An inflammatory stimulus (e.g., TNF-α or LPS).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the inflammatory agent (e.g., TNF-α) for the appropriate duration to induce NF-κB activation.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound in DMSO) pre_treat Pre-treat cells with This compound prep_stock->pre_treat prep_cells Seed Reporter Cells prep_cells->pre_treat stimulate Stimulate with Inflammatory Agent (e.g., TNF-α) pre_treat->stimulate lyse Lyse Cells stimulate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for assessing NF-κB inhibition.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Targets NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Compound 1,9-Caryolanediol 9-acetate Compound->NFkB_active Inhibits (Potential Target) IkB_NFkB->NFkB_active IκBα Degradation

Caption: Postulated NF-κB signaling pathway inhibition.

References

Technical Support Center: Refining Purification Protocols for 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for 1,9-Caryolanediol 9-acetate.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before proceeding with large-scale purification of this compound?

A1: Before scaling up your purification, it is crucial to perform small-scale analysis to understand the characteristics of your crude extract. This includes:

  • Thin-Layer Chromatography (TLC): Develop a TLC method to visualize the complexity of your extract and identify a suitable solvent system for separation.

  • Analytical HPLC: Run an analytical High-Performance Liquid Chromatography (HPLC) to get a baseline chromatogram of your crude sample. This will help in identifying the peak corresponding to this compound and assessing its initial purity.

  • Solubility Tests: Determine the solubility of your crude extract in various solvents to select the best solvent for sample loading and chromatography.

Q2: How do I select an appropriate chromatographic technique for purifying this compound?

A2: The choice of chromatographic technique depends on the purity of your starting material and the desired final purity.

  • Silica (B1680970) Gel Column Chromatography: This is a good initial step for fractionating the crude extract and removing major impurities. Given the presence of a hydroxyl and an acetate (B1210297) group, this compound is expected to be of moderate polarity, making it suitable for normal-phase chromatography on silica gel.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity ( >95%), reversed-phase preparative HPLC is often the final polishing step.[2]

Q3: What are the common challenges encountered when purifying sesquiterpenoids like this compound?

A3: Common challenges in the isolation of natural products include low concentrations of the target compound, the presence of structurally similar impurities, and potential degradation of the compound during purification.[3] Sesquiterpenoids can be volatile and susceptible to degradation under harsh conditions.[4]

Q4: How can I assess the purity of my purified this compound?

A4: Purity assessment can be performed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a suitable detector (e.g., UV-Vis or ELSD) can provide a quantitative measure of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for quantitative purity assessment (qNMR).[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification
Possible Cause Solution
Incomplete Extraction Ensure the extraction solvent is appropriate for the polarity of this compound. A mid-polarity solvent or a sequence of solvents from non-polar to polar might be necessary.
Compound Degradation Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperatures. Sesquiterpenoids can be sensitive to acidic or basic conditions, so maintain a neutral pH during extraction and purification if possible.
Irreversible Adsorption on Silica Gel Strong interactions with the silica gel can lead to poor recovery. If this is suspected, consider deactivating the silica gel with a small amount of a polar modifier like triethylamine (B128534) in your mobile phase or using a different stationary phase like alumina.
Co-elution with Other Compounds If the target compound is eluting with impurities, the purification strategy needs to be optimized. This could involve changing the solvent system, using a shallower gradient, or employing a different chromatographic technique.
Issue 2: Poor Separation and Co-elution of Impurities
Possible Cause Solution
Inappropriate Solvent System Optimize the mobile phase using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A common mobile phase for sesquiterpenoids on silica gel is a gradient of ethyl acetate in hexane.[1]
Column Overloading The amount of crude extract loaded onto the column should not exceed the column's capacity. As a general guideline, the sample load should be 1-5% of the stationary phase weight for silica gel chromatography.
Poor Column Packing Ensure the column is packed uniformly to avoid channeling, where the solvent and sample bypass parts of the stationary phase.
Gradient is Too Steep A steep gradient in solvent polarity can cause compounds to elute too quickly and without adequate separation. Use a shallower gradient to improve resolution.

Data Presentation

Table 1: Illustrative TLC Data for Optimizing Solvent Systems

This table provides example data to guide the selection of a mobile phase for silica gel chromatography. The goal is to find a solvent system that gives a good separation between the target compound and its impurities, with an Rf value for the target compound in the optimal range of 0.2-0.4.

Solvent System (Hexane:Ethyl Acetate) Rf of Impurity A (less polar) Rf of this compound (target) Rf of Impurity B (more polar) Observations
95:50.850.600.45Poor separation between target and impurity B.
90:100.700.450.25Good separation, but target Rf is slightly high.
85:150.600.300.10Optimal. Good separation and target Rf is ideal.
80:200.500.200.05Good separation, target is well-retained.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Initial Purification
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar mobile phase (e.g., 100% hexane).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.

    • Wash the packed column with 2-3 column volumes of the initial mobile phase.

  • Sample Preparation and Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • If the extract is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the column bed.

  • Elution:

    • Begin elution with the initial non-polar solvent.

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. The gradient should be based on prior TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the collected fractions by TLC to identify those containing the target compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature.

Protocol 2: Preparative Reversed-Phase HPLC for Final Polishing
  • System Preparation:

    • Use a preparative HPLC system with a C18 column.

    • The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the partially purified sample from the silica gel column in the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Run the separation using an isocratic or gradient elution method, as determined from analytical HPLC method development.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest based on the detector signal (e.g., UV absorbance).

  • Post-Purification Processing:

    • Evaporate the organic solvent from the collected fractions.

    • If the compound is not water-soluble, it may precipitate and can be collected by filtration or extracted with a suitable organic solvent.

Visualizations

experimental_workflow start Crude Extract tlc_hplc TLC / Analytical HPLC Analysis start->tlc_hplc silica_gel Silica Gel Column Chromatography tlc_hplc->silica_gel fraction_analysis Fraction Analysis (TLC) silica_gel->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_evap1 Solvent Evaporation pooling->solvent_evap1 prep_hplc Preparative RP-HPLC solvent_evap1->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evap2 Solvent Evaporation / Compound Recovery fraction_collection->solvent_evap2 purity_analysis Purity and Structural Analysis (HPLC, GC-MS, NMR) solvent_evap2->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_tree start Poor Purification Outcome issue What is the main issue? start->issue low_yield Low Yield issue->low_yield Low Yield poor_purity Poor Purity issue->poor_purity Poor Purity cause_yield Potential Cause of Low Yield? low_yield->cause_yield cause_purity Potential Cause of Poor Purity? poor_purity->cause_purity degradation Degradation cause_yield->degradation Degradation adsorption Irreversible Adsorption cause_yield->adsorption Adsorption coelution_yield Co-elution cause_yield->coelution_yield Co-elution solution_degradation Avoid heat, maintain neutral pH degradation->solution_degradation solution_adsorption Deactivate silica / change stationary phase adsorption->solution_adsorption solution_coelution_yield Optimize chromatography coelution_yield->solution_coelution_yield bad_separation Inadequate Separation cause_purity->bad_separation Separation overloading Column Overloading cause_purity->overloading Overloading solution_separation Optimize solvent system / gradient bad_separation->solution_separation solution_overloading Reduce sample load overloading->solution_overloading

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Mass Spectrometry Analysis of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Caryolanediol 9-acetate and other caryophyllane-type sesquiterpenoids during mass spectrometry analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not seeing the expected molecular ion peak for this compound in my mass spectrum. What could be the issue?

A1: The absence or low intensity of the molecular ion peak is a common issue with terpene alcohols and their derivatives in electron ionization mass spectrometry (EI-MS).[1] Several factors could be contributing to this:

  • Excessive Fragmentation: this compound, being a sesquiterpenoid alcohol with an acetate (B1210297) group, can be prone to extensive fragmentation, leading to a weak or absent molecular ion.

  • Thermal Decomposition: The compound might be degrading in the GC inlet or at the beginning of the analytical column, especially if the temperatures are too high.[2]

  • Source Temperature: A high ion source temperature can increase fragmentation and diminish the molecular ion peak.

Troubleshooting Steps:

  • Lower Inlet Temperature: Gradually decrease the injector temperature to minimize the risk of thermal degradation.

  • Check for Column Bleed: High column bleed can interfere with the detection of the molecular ion. Condition the column according to the manufacturer's instructions.

  • Use a Softer Ionization Technique: If available, consider using chemical ionization (CI) which is a softer ionization method and often results in a more prominent molecular ion or [M+H]+ peak.

Q2: What are the expected major fragment ions for this compound?

Key fragmentation pathways include:

  • Loss of Acetic Acid: A neutral loss of 60 Da (CH₃COOH) is a very common fragmentation pathway for acetate esters.[5]

  • Loss of the Acetoxy Group: Cleavage of the C-O bond can result in the loss of the acetoxy radical (•OCOCH₃), leading to a fragment.

  • Loss of Water: The hydroxyl group can be lost as a water molecule (18 Da).

  • Cleavage of the Terpenoid Skeleton: The bicyclic caryophyllane ring system can undergo characteristic cleavages.

Expected Fragments Table

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Notes
M-18[M-H₂O]⁺Loss of a water molecule from the hydroxyl group.
M-60[M-CH₃COOH]⁺Characteristic loss of acetic acid from the acetate group.[5]
M-78[M-H₂O-CH₃COOH]⁺Consecutive loss of water and acetic acid.
VariousCaryophyllane skeleton fragmentsComplex fragmentation of the bicyclic ring system.

Note: 'M' represents the molecular weight of this compound.

Q3: My chromatogram shows tailing peaks for this compound. How can I improve the peak shape?

A3: Peak tailing for active compounds like alcohols can be caused by several factors within the GC-MS system.[6]

  • Active Sites: The presence of active sites in the injector liner, on the column, or in the transfer line can lead to undesirable interactions with the hydroxyl group of the analyte.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak tailing.

  • Contamination: Buildup of non-volatile residues in the injector or on the column can create active sites.

Troubleshooting Steps:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Consider one with glass wool to aid in vaporization.[6]

  • Column Maintenance: Perform column maintenance by trimming a small portion (e.g., 10-20 cm) from the injector end of the column.

  • Check for Leaks: Air leaks in the system can lead to column degradation and poor peak shape. Use an electronic leak detector to check all fittings.

Q4: I am observing ghost peaks in my blank runs. What is the source of this contamination?

A4: Ghost peaks can originate from several sources and are often a result of carryover from previous injections or contamination within the system.[7]

  • Septum Bleed: Degraded septa can release siloxanes, which appear as peaks in the chromatogram.

  • Sample Carryover: Highly concentrated samples or non-volatile matrix components can be retained in the injector and slowly elute in subsequent runs.

  • Contaminated Solvents or Syringes: The solvents used for sample preparation and syringe washing can be a source of contamination.

Troubleshooting Steps:

  • Replace Consumables: Regularly replace the injector septum and liner.

  • Injector Maintenance: Clean the GC inlet to remove any accumulated residues.

  • Solvent Blanks: Inject a solvent blank to confirm if the contamination is from the solvent or the syringe.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and research goals.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter if particulates are present.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection mode.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the mass spec analysis of this compound.

TroubleshootingWorkflow Problem Poor MS Data (e.g., No Molecular Ion, Poor Fragmentation) CheckMethod Review MS Method (Ionization, Mass Range) Problem->CheckMethod CheckTuning Check Instrument Tuning Problem->CheckTuning AdjustIonization Try Softer Ionization (CI) CheckMethod->AdjustIonization OptimizeSource Optimize Source Temp. CheckTuning->OptimizeSource ChromaProblem Poor Peak Shape (Tailing, Broadening) CheckInlet Inspect Inlet Liner & Septum ChromaProblem->CheckInlet CheckColumn Check Column Installation & Condition ChromaProblem->CheckColumn CheckLeaks Perform Leak Check ChromaProblem->CheckLeaks ReplaceConsumables Replace Liner/Septum CheckInlet->ReplaceConsumables TrimColumn Trim Column CheckColumn->TrimColumn FixLeaks Fix Leaks CheckLeaks->FixLeaks

Caption: Troubleshooting workflow for mass spec analysis.

References

Technical Support Center: Optimization of Cell-Based Assays for Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: My sesquiterpenoid compound shows low or no biological activity in my cell-based assay. What are the potential causes and solutions?

A1: Low bioactivity is a common challenge when working with sesquiterpenoids. Several factors can contribute to this issue:

  • Compound Precipitation: Sesquiterpenoids often have low aqueous solubility. When a DMSO stock solution is diluted into aqueous cell culture media, the compound can precipitate, reducing its effective concentration.[1]

    • Troubleshooting:

      • Visually inspect the media for any precipitate after adding the compound.[1]

      • Ensure the final DMSO concentration is as low as possible (ideally below 0.5%) to minimize solvent-induced toxicity, though a slightly higher concentration (up to 1%) might be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration.

      • Perform serial dilutions of your high-concentration stock in 100% DMSO first, then add the small volume of the diluted DMSO stock to your cell culture media with vigorous mixing.[1]

  • Compound Instability: The compound may be unstable in the cell culture media.

    • Troubleshooting:

      • Ensure the pH of your cell culture media is stable and within the optimal range for your cells (typically pH 7.2-7.4).[1]

      • Prepare fresh compound-containing media for each experiment and minimize the pre-incubation time before adding it to the cells.[1]

      • Protect stock solutions and compound-containing media from light, as some compounds are light-sensitive.[1]

  • Inactive Signaling Pathway: The target signaling pathway may not be active or easily inducible in your chosen cell line.[1]

    • Troubleshooting:

      • Select a cell line known to have an active and responsive target pathway (e.g., NF-κB).[1]

      • Consider stimulating the cells with an appropriate agonist (e.g., TNF-α, LPS) to induce the pathway before or during treatment with the sesquiterpenoid.[1]

Q2: I am observing high variability in my MTT assay results when testing my sesquiterpenoid. What could be the reasons?

A2: Variability in MTT assays can stem from several sources:

  • Inconsistent Cell Seeding Density: Uneven cell numbers across wells will lead to variable results.[2]

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method and be precise with pipetting. Allow cells to adhere and stabilize for 24 hours before adding the compound.[2]

  • Compound Solubility Issues: Poorly dissolved compound leads to uneven exposure in the wells.[2]

    • Solution: Ensure your sesquiterpenoid is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the culture medium. The final vehicle concentration should be consistent and non-toxic across all wells.[2]

  • Inconsistent Incubation Times: Variable incubation times with the compound or MTT reagent will affect the results.[2]

    • Solution: Standardize all incubation periods.[2]

Q3: My sesquiterpenoid is showing high cytotoxicity in normal (non-cancerous) cell lines, leading to a low selectivity index. How can I address this?

A3: High cytotoxicity in normal cells indicates a narrow therapeutic window. Here are potential causes and troubleshooting steps:

  • Inherent Lack of Selectivity: The compound's native structure may target pathways essential for both normal and cancer cell survival.[2]

    • Solution: Consider synthesizing derivatives to improve selectivity.[2]

  • Off-Target Effects: The compound might be interacting with unintended molecular targets.[2]

    • Solution: Perform a detailed dose-response analysis to identify a narrower effective concentration range that is toxic to cancer cells but spares normal cells.[2] Employ techniques like proteomics to identify specific targets in both cancer and normal cells.[2]

  • Poor Bioavailability and Non-Specific Distribution: Poor solubility can lead to aggregation and non-specific toxicity.[2]

    • Solution: Consider formulation strategies like encapsulation in liposomes or nanoparticles to improve solubility and control release.[2]

Troubleshooting Guides

Guide 1: Annexin V/PI Apoptosis Assay

Issue: Inconsistent or unexpected results in the Annexin V/PI apoptosis assay.

Potential Cause Explanation Solution Citation
Experimental Artifacts Over-trypsinization or harsh cell handling can damage cell membranes, leading to false PI-positive signals.Handle cells gently. Use a non-enzymatic cell dissociation buffer if possible.[2]
Incorrect Gating Strategy Improperly set gates during flow cytometry analysis can lead to misinterpretation of cell populations.Use unstained and single-stained controls to set the gates correctly.
Mechanism of Cell Death The compound may be inducing both apoptosis and necrosis.Complement the Annexin V/PI assay with other methods, such as a caspase activity assay or Western blotting for apoptosis-related proteins (e.g., cleaved PARP, Bax/Bcl-2).[2]
Guide 2: Anti-Inflammatory Assays (NF-κB Inhibition)

Issue: Difficulty in demonstrating the anti-inflammatory effect of a sesquiterpenoid.

Potential Cause Explanation Solution Citation
Inappropriate Cell Model The chosen cell line may not have a robust inflammatory response to the stimulus.Use a cell line known to have a strong and reproducible response to inflammatory stimuli, such as RAW 264.7 macrophages or THP-1 monocytes.[3]
Suboptimal Stimulus Concentration The concentration of the inflammatory stimulus (e.g., LPS) may be too high or too low.Perform a dose-response experiment to determine the optimal concentration of the stimulus that induces a significant but not maximal inflammatory response.[3]
Timing of Compound Treatment The timing of sesquiterpenoid addition relative to the inflammatory stimulus is critical.Pre-incubate the cells with the sesquiterpenoid for a period (e.g., 1-2 hours) before adding the inflammatory stimulus to allow for target engagement.[3]

Quantitative Data Summary

Table 1: Cytotoxicity of Sesquiterpenoids in Various Cancer Cell Lines

SesquiterpenoidCancer Cell LineIC₅₀ (µM)Citation
Compound 1SW480 (Colon)1.8[4]
Compound 2SW480 (Colon)0.9[4]
Compound 3SW480 (Colon)5.2[4]
Compound 4SW480 (Colon)3.8[4]
Compound 1AsPC-1 (Pancreatic)14.5[4]
Compound 2AsPC-1 (Pancreatic)12.1[4]
Compound 3AsPC-1 (Pancreatic)7.3[4]
Compound 4AsPC-1 (Pancreatic)4.9[4]

Table 2: Improvement of Sesquiterpenoid Cytotoxicity with Nanoparticle Formulation

SesquiterpenoidFormulationCancer Cell LineIC₅₀ (µM)Fold ImprovementCitation
ParthenolideFree DrugPanc-1 (Pancreatic)39-[2]
ParthenolidefGn NanoparticlesPanc-1 (Pancreatic)9.54.1[2]
ParthenolideFree DrugHepG2 (Liver)50.89-[2]
ParthenolideNanocrystalsHepG2 (Liver)33.621.5[2]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol assesses cell viability by measuring the metabolic activity of cells.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[2]

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[2]

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Cell Treatment: Treat cells with the sesquiterpenoid compound for the desired time.[2]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[2]

  • Washing: Wash the cells twice with cold PBS.[2]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[2]

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the sesquiterpenoid compound for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[5]

  • Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well. Mix gently.[5]

  • Incubation: Incubate at room temperature for 30 minutes to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Sesquiterpenoid Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation assay_specific_step Assay-Specific Step (e.g., MTT addition) incubation->assay_specific_step data_acquisition Data Acquisition (e.g., Plate Reader) assay_specific_step->data_acquisition data_analysis Data Analysis (e.g., IC50 Calculation) data_acquisition->data_analysis nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Sesquiterpenoids cluster_pathway NF-κB Signaling Pathway LPS LPS/TNF-α IKK IKK LPS->IKK sesquiterpenoid Sesquiterpenoid sesquiterpenoid->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Activation troubleshooting_logic start Inconsistent Assay Results check_solubility Check Compound Solubility start->check_solubility check_seeding Verify Cell Seeding Density start->check_seeding check_timing Standardize Incubation Times start->check_timing optimize_protocol Optimize Protocol check_solubility->optimize_protocol check_seeding->optimize_protocol check_timing->optimize_protocol

References

Validation & Comparative

Introduction to 1,9-Caryolanediol 9-acetate and its Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,9-Caryolanediol 9-acetate is presented below. This document details the experimental protocol, compares the method to potential alternatives, and provides supporting data in line with international standards, tailored for researchers, scientists, and professionals in drug development.

This compound is a caryophyllane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes.

This guide outlines a validated Reversed-Phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The validation of this method is based on the International Council for Harmonisation (ICH) guidelines, ensuring its reliability and robustness for routine analysis.

Experimental Protocol: Validated RP-HPLC Method

A detailed methodology for the validated RP-HPLC analysis of this compound is provided below.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution of acetonitrile (B52724) (A) and water (B) is employed. The gradient program is as follows: 0-20 min, 50-90% A; 20-25 min, 90% A; 25-26 min, 90-50% A; 26-30 min, 50% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 205 nm. Due to the lack of a strong chromophore in this compound, a low wavelength is used for detection.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For plant material, a suitable extraction method such as ultrasound-assisted extraction with methanol should be employed. The resulting extract should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Data

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Summary of HPLC Method Validation Parameters for this compound

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.999.No interference at the analyte's retention time.
Linearity (r²) 0.9995r² ≥ 0.999
Range 5 - 80 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Intraday0.85%RSD ≤ 2%
- Interday1.25%RSD ≤ 2%
Limit of Detection (LOD) 1.5 µg/mL-
Limit of Quantitation (LOQ) 5.0 µg/mL-
Robustness RobustNo significant changes in results with small variations in method parameters.

Comparison with Alternative Method: Gas Chromatography (GC)

While HPLC is a robust method, Gas Chromatography (GC) is another common technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. A comparison between the validated HPLC method and a potential GC-FID (Flame Ionization Detector) method is presented below.

Table 2: Comparison of HPLC and GC Methods for this compound Analysis

FeatureValidated HPLC-UV MethodGas Chromatography (GC-FID) Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Instrumentation HPLC system with UV/DAD detector.GC system with FID detector.
Sample Derivatization Not required.May be required to improve volatility and thermal stability.
Sensitivity Moderate, dependent on chromophore.High sensitivity for hydrocarbons.
Specificity High, based on retention time and UV spectrum.High, based on retention time.
Typical Run Time 30 minutes.20-40 minutes.
Advantages - Suitable for non-volatile and thermally labile compounds.- High resolution and efficiency.- Non-destructive.- High sensitivity for many compounds.- Excellent resolution for volatile compounds.
Disadvantages - Lower sensitivity for compounds without a strong chromophore.- Requires volatile and thermally stable analytes.- Derivatization can add complexity.

Visualizing the Workflow

To provide a clear overview of the processes involved, the following diagrams illustrate the HPLC method validation workflow and the logical comparison between HPLC and GC.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Literature Review & Analyte Characterization B Selection of Column & Mobile Phase A->B C Optimization of Chromatographic Conditions B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Intra- & Interday) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J K Quality Control J->K

Caption: Workflow for the development and validation of the HPLC method.

HPLC vs. GC for this compound cluster_hplc HPLC Method cluster_gc GC Method HPLC High-Performance Liquid Chromatography HPLC_adv Advantages: - No derivatization needed - Suitable for thermally labile compounds HPLC->HPLC_adv HPLC_disadv Disadvantages: - Moderate sensitivity without strong chromophore HPLC->HPLC_disadv GC Gas Chromatography GC_adv Advantages: - High sensitivity (with FID) - Excellent resolution for volatiles GC->GC_adv GC_disadv Disadvantages: - Potential need for derivatization - Requires thermal stability GC->GC_disadv Analyte This compound Analyte->HPLC Analyte->GC

Caption: Comparison of HPLC and GC methods for analysis.

Conclusion

The developed and validated RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound. The method's performance, as demonstrated by the validation data, meets the stringent requirements for analytical procedures in a research and drug development setting. While GC can be a viable alternative, the HPLC method offers the advantage of direct analysis without the need for derivatization, making it a more straightforward and potentially more robust choice for routine quality control and research applications.

A Comparative Analysis of the Bioactivity of 1,9-Caryolanediol 9-acetate and its Hydrolysis Product: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative bioactivity data for 1,9-Caryolanediol 9-acetate and its hydrolysis product, 1,9-Caryolanediol. While the broader class of caryophyllane sesquiterpenes, to which these compounds belong, is known for a range of biological activities, including anti-inflammatory and cytotoxic effects, specific experimental data for these two molecules remains elusive. This guide, therefore, outlines the general context of their potential bioactivities based on related compounds and provides a framework for the experimental approaches typically used in such comparisons.

Currently, there are no published studies that directly compare the anti-inflammatory, cytotoxic, or other biological activities of this compound and 1,9-Caryolanediol. Furthermore, individual studies detailing the bioactivity of either compound could not be identified. Research on plant extracts from species like Pulicaria jaubertii, where such sesquiterpenoids might be present, has focused on the isolation and activity of other classes of compounds like flavonoids and other sesquiterpenes.[1][2][3][4]

Hypothetical Bioactivity Profile and the Role of Hydrolysis

Based on studies of analogous sesquiterpene acetates and their corresponding alcohols, it is plausible that this compound may function as a prodrug. In this scenario, the acetate (B1210297) group would be cleaved by esterase enzymes in biological systems, releasing the more active hydrolysis product, 1,9-Caryolanediol. This would suggest that 1,9-Caryolanediol might exhibit more potent bioactivity.

General Bioactivities of Caryophyllane Sesquiterpenes

Caryophyllane sesquiterpenes, as a class, have been investigated for various pharmacological properties:

  • Anti-inflammatory Activity: Many caryophyllane derivatives have demonstrated the ability to modulate inflammatory pathways. For instance, β-caryophyllene is known to exert anti-inflammatory effects by interacting with cannabinoid receptor 2 (CB2) and inhibiting the production of pro-inflammatory mediators.[5][6][7][8]

  • Cytotoxic Activity: Several sesquiterpenoids isolated from various natural sources have shown cytotoxic effects against a range of cancer cell lines.[1][3][9][10] The mechanisms often involve the induction of apoptosis.

Experimental Protocols for Bioactivity Comparison

To definitively compare the bioactivity of this compound and 1,9-Caryolanediol, a series of in vitro experiments would be required. The following are standard methodologies that could be employed:

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

    • Protocol:

      • Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with various concentrations of this compound and 1,9-Caryolanediol for a specified period (e.g., 24, 48, 72 hours).

      • MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

      • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

      • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

      • The half-maximal inhibitory concentration (IC50) values are calculated to compare the cytotoxic potency of the two compounds.

Anti-inflammatory Assays
  • Nitric Oxide (NO) Inhibition Assay in Macrophages: This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

    • Protocol:

      • RAW 264.7 cells are seeded in 96-well plates.

      • Cells are pre-treated with different concentrations of the test compounds for a short period.

      • Inflammation is induced by adding LPS to the wells.

      • After incubation (e.g., 24 hours), the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

      • The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated.

Visualizing Experimental Workflows

To illustrate the logical flow of a comparative bioactivity study, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays Bioactivity Assays cluster_analysis Data Analysis Acetate This compound Hydrolysis Hydrolysis Acetate->Hydrolysis Esterase Cytotoxicity Cytotoxicity Assays (e.g., MTT) Acetate->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Acetate->AntiInflammatory Diol 1,9-Caryolanediol Hydrolysis->Diol Diol->Cytotoxicity Diol->AntiInflammatory Comparison Comparison of IC50 and Inhibition Percentages Cytotoxicity->Comparison AntiInflammatory->Comparison

Caption: Workflow for comparing the bioactivity of the two compounds.

Signaling_Pathway_Hypothesis cluster_inflammation Inflammatory Cascade cluster_intervention Potential Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Caryolanediol 1,9-Caryolanediol Caryolanediol->NFkB Inhibition? Caryolanediol->iNOS Inhibition?

Caption: Hypothetical anti-inflammatory mechanism of action.

Conclusion

While a direct comparison of the bioactivity of this compound and its hydrolysis product is not currently possible due to a lack of specific data, the established methodologies and the known activities of related caryophyllane sesquiterpenes provide a strong foundation for future research. Such studies would be valuable in determining the potential of these compounds as therapeutic agents and understanding the structure-activity relationships within this class of natural products. Researchers are encouraged to investigate the cytotoxic and anti-inflammatory properties of these specific compounds to fill this knowledge gap.

References

Unveiling the Cancer-Fighting Potential: A Comparative Guide to the Cytotoxicity of Caryophyllane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of caryophyllane sesquiterpenoids, a class of naturally occurring compounds, reveals significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of the in vitro anticancer effects of prominent caryophyllane sesquiterpenoids, including β-caryophyllene, caryophyllene (B1175711) oxide, and α-humulene, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, supported by detailed experimental protocols and pathway visualizations, underscores the potential of these compounds in the development of novel cancer therapeutics.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic efficacy of caryophyllane sesquiterpenoids varies depending on the specific compound, cancer cell type, and exposure time. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, has been determined across numerous studies. The following table summarizes the IC50 values for β-caryophyllene, caryophyllene oxide, and α-humulene against various human cancer cell lines, providing a clear comparison of their potency.

SesquiterpenoidCancer Cell LineCell TypeIC50 (µM)Reference
β-Caryophyllene HCT-116Colon Carcinoma~19[1]
HT-29Colon CarcinomaStrong Inhibition[1]
PANC-1Pancreatic Cancer~27[1]
MCF-7Breast Adenocarcinoma4.22 µg/mL[2]
A549Lung Carcinoma18.10 µg/mL[2]
HeLaCervical Adenocarcinoma6.31 µg/mL[2]
Du-145Prostate Carcinoma4.67 µg/mL[2]
Caryophyllene Oxide HeLaCervical Adenocarcinoma13.55[1]
HepG2Leukemia3.95[1]
AGSLung Cancer12.6[1]
SNU-1Gastric Cancer16.79[1]
SNU-16Stomach Cancer27.39[1]
A-2780Ovarian CarcinomaModerate Activity[1]
A549Lung Carcinoma124.1 µg/mL[3]
α-Humulene M4BEUMelanomaPotent Inhibition
CT-26Colon CarcinomaPotent Inhibition
L-929FibrosarcomaPotent Inhibition
HepG2Liver CancerLower Cytotoxicity to normal hepatocytes[4]

Delving into the Mechanisms: Signaling Pathways of Cytotoxicity

Caryophyllane sesquiterpenoids exert their cytotoxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

β-caryophyllene and its oxide derivative have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][5] This involves the activation of caspases, a family of proteases crucial for the execution of apoptosis.[1] Specifically, β-caryophyllene has been observed to activate caspase-3 and lead to the fragmentation of DNA within the cell nucleus, a hallmark of apoptosis.[1] Furthermore, caryophyllene oxide can trigger apoptosis by suppressing critical cell survival pathways like PI3K/AKT/mTOR/S6K1 and activating stress-related MAPK pathways through the generation of reactive oxygen species (ROS).[6]

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathways Apoptotic Pathways Caryophyllane Sesquiterpenoids Caryophyllane Sesquiterpenoids Fas-Receptor Fas-Receptor Caryophyllane Sesquiterpenoids->Fas-Receptor inhibits PI3K/AKT/mTOR PI3K/AKT/mTOR/S6K1 (Survival Pathway) Caryophyllane Sesquiterpenoids->PI3K/AKT/mTOR inhibits MAPK ROS-mediated MAPKs Caryophyllane Sesquiterpenoids->MAPK activates Caspase-8 Caspase-8 Fas-Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria PI3K/AKT/mTOR->Mitochondria inhibits MAPK->Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis signaling pathways modulated by caryophyllane sesquiterpenoids.

Cell Cycle Arrest

In addition to inducing apoptosis, these sesquiterpenoids can halt the proliferation of cancer cells by arresting the cell cycle at various phases. For instance, β-caryophyllene has been reported to induce G1 phase cell cycle arrest by downregulating cyclins D1 and E, and upregulating p21 and p27 in human lung cancer cells.[7] Caryophyllene oxide has been shown to cause cell cycle arrest in the S and G2/M phases in A549 lung cancer cells, an effect associated with increased expression of p21 and p53.[3][8]

cell_cycle_arrest cluster_regulators Cell Cycle Regulators cluster_phases Cell Cycle Phases Caryophyllane Sesquiterpenoids Caryophyllane Sesquiterpenoids p53 p53 Caryophyllane Sesquiterpenoids->p53 upregulates p21 p21 Caryophyllane Sesquiterpenoids->p21 upregulates p27 p27 Caryophyllane Sesquiterpenoids->p27 upregulates Cyclin D1/E Cyclin D1/E Caryophyllane Sesquiterpenoids->Cyclin D1/E downregulates G1 G1 Caryophyllane Sesquiterpenoids->G1 G1 Arrest S S Caryophyllane Sesquiterpenoids->S S Arrest G2 G2 Caryophyllane Sesquiterpenoids->G2 G2/M Arrest p53->p21 activates G1_S_transition p21->G1_S_transition inhibits p27->G1_S_transition inhibits Cyclin D1/E->G1_S_transition promotes G1->G1_S_transition S->G2 G2_M_transition G2->G2_M_transition M M M->G1 G1_S_transition->S G2_M_transition->M

Caption: Cell cycle arrest mechanisms induced by caryophyllane sesquiterpenoids.

Experimental Protocols

The following are detailed methodologies for commonly used in vitro cytotoxicity assays to ensure reproducibility and standardization of results.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[10]

  • Treatment: Treat the cells with various concentrations of the caryophyllane sesquiterpenoids and incubate for the desired period (e.g., 24, 48, or 72 hours).[10][11]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10] Incubate the plate for 1.5 to 4 hours at 37°C.[10][11]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[10][11]

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[12]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay. Incubate for 48 hours.[13]

  • Cell Fixation: Gently add 50 µL of cold 50% trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[13]

  • Washing: Discard the supernatant and wash the plates five times with distilled water to remove TCA and medium components. Air dry the plates.[13]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Washing: Remove the unbound SRB by washing the plates five times with 1% acetic acid. Air dry the plates.[12]

  • Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and read the optical density at 515 nm.[13]

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_data Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Treatment Treatment Compound Preparation->Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Assay-Specific Steps Assay-Specific Steps Incubation->Assay-Specific Steps Absorbance Reading Absorbance Reading Assay-Specific Steps->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Conclusion

The compiled data and mechanistic insights presented in this guide highlight the significant potential of caryophyllane sesquiterpenoids as anticancer agents. The varying degrees of cytotoxicity observed across different compounds and cell lines underscore the importance of further research to elucidate structure-activity relationships and to identify the most promising candidates for preclinical and clinical development. The detailed experimental protocols provided will aid in the standardization of future studies, facilitating more direct comparisons of results. The visualization of the key signaling pathways involved offers a foundation for further mechanistic investigations and the identification of potential therapeutic targets. Continued exploration of these natural compounds is warranted to fully realize their potential in the fight against cancer.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sesquiterpenoid Acetates

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of sesquiterpenoid acetates is critical for research, development, and quality control in the pharmaceutical and natural products industries. Cross-validation of analytical methods is a fundamental process to ensure that data is reliable and reproducible, especially when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[1] This guide provides an objective comparison of two widely used analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the analysis of sesquiterpenoid acetates, supported by representative experimental data and protocols.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] This involves evaluating various performance characteristics as outlined by the International Conference on Harmonisation (ICH) guidelines.[3][4]

Core Validation Parameters

Analytical method validation relies on the assessment of several key parameters to ensure the reliability of results:[4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[2][6]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

Comparative Performance of Analytical Methods

The selection between GC-MS and HPLC-UV for the analysis of sesquiterpenoid acetates depends on the specific properties of the analyte (e.g., volatility, thermal stability) and the objectives of the analysis (e.g., required sensitivity, sample throughput).[7][8] GC-MS is highly suitable for volatile and semi-volatile compounds, while HPLC is often preferred for non-volatile or thermally labile compounds.[8][9]

The following table summarizes typical performance data from validated GC-MS and HPLC-UV methods for the quantification of a representative sesquiterpenoid acetate (B1210297).

Performance ParameterMethod A: GC-MSMethod B: HPLC-UV
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 0.1 - 1001 - 250
Accuracy (% Recovery) 99.0% - 101.5%98.2% - 102.0%
Precision (% RSD)
- Intra-day< 1.8%[10]< 1.5%
- Inter-day< 2.0%[10]< 2.0%
LOD (µg/mL) 0.030.4
LOQ (µg/mL) 0.11.0
Specificity High (Mass Spectra)Moderate (Retention Time)
Run Time (minutes) 2520

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV methods are provided below. These protocols are based on established methods for the analysis of sesquiterpenoids and their derivatives.[10][11]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile sesquiterpenoid acetates.

1. Sample Preparation:

  • A stock solution of the sesquiterpenoid acetate standard is prepared in hexane (B92381).

  • Calibration standards are prepared by serial dilution of the stock solution.

  • Samples (e.g., essential oils, extracts) are diluted with hexane to fall within the calibration range. An internal standard may be added for improved accuracy.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Injection Volume: 1 µL.

Method B: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for less volatile or thermally sensitive sesquiterpenoid acetates.

1. Sample Preparation:

  • A stock solution of the sesquiterpenoid acetate standard is prepared in methanol (B129727) or acetonitrile (B52724).

  • Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.

  • Samples are extracted with a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and diluted as necessary.[12]

2. Instrumentation and Conditions:

  • HPLC System: A standard system equipped with a pump, autosampler, column oven, and a UV/Vis detector.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14][15]

  • Mobile Phase: A gradient elution of acetonitrile (A) and water (B). For example: 0-15 min, 60-90% A; 15-20 min, 90% A.[11]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific sesquiterpenoid acetate (e.g., 210-265 nm).[11]

  • Injection Volume: 10 µL.[11]

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and logical relationships in the process of method cross-validation.

Cross_Validation_Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., GC-MS) DevA Develop & Optimize ValA Perform Full Validation (ICH Guidelines) DevA->ValA DataA Generate Sample Data ValA->DataA Compare Statistical Comparison of Data from A & B DataA->Compare DevB Develop & Optimize ValB Perform Full Validation (ICH Guidelines) DevB->ValB DataB Generate Sample Data ValB->DataB DataB->Compare Accept Acceptance Criteria Met? Compare->Accept Report Generate Cross-Validation Report Accept->DevA No, Re-optimize Accept->DevB No, Re-optimize Accept->Report Yes

Caption: General workflow for the cross-validation of two analytical methods.

Method_Selection_Pathway Analyte Analyte Properties GCMS Select GC-MS Analyte->GCMS Volatile & Thermally Stable HPLC Select HPLC Analyte->HPLC Non-Volatile or Thermally Labile Req Analysis Requirements MS_Detector Use MS Detector (e.g., LC-MS) Req->MS_Detector High Sensitivity & Specificity Needed UV_Detector Use UV Detector (e.g., HPLC-UV) Req->UV_Detector Routine QC & Sufficient Conc. GCMS->Req HPLC->Req start Start: Choose Method start->Analyte

Caption: Decision pathway for selecting an appropriate analytical method.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Caryophyllane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of various caryophyllane compounds, including β-caryophyllene, caryophyllene (B1175711) oxide, and α-humulene. The information is compiled from recent preclinical studies, with a focus on experimental data and methodologies to assist in research and development efforts.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the experimental data on the effects of different caryophyllane compounds on key inflammatory markers.

Table 1: In Vitro Anti-Inflammatory Effects on Macrophage Cell Lines (RAW 264.7)
CompoundConcentrationStimulantKey FindingsReference
β-Caryophyllene 10 µMLPS (Lipopolysaccharide)Reduced levels of TNF-α, PGE-2, and IL-6.[1]
5 µMLPSCounteracted LPS-induced release of IL-1β, IL-6, and TNF-α.[1]
0.2–25 μMLPSCounteracted the LPS-induced increase in TNF-α, IL-1β, PGE2, iNOS, and NO. Increased levels of IL-10.[1]
1 µg/ml (5 µM)LPSSuppressed the production of TNF-α, IL-6, and IL-1β.[2][3]
α-Humulene 755 and 1555 µMLPSInhibited the release of nitric oxide (NO).[1]
β-Caryophyllene Oxide Not specifiedNot specifiedReported to have anti-inflammatory effects.[4]
Combination (+)-catechin, baicalin (B1667713) and β-caryophyllene1 µg/ml eachLPSAdditively suppressed the production of TNF-α, IL-6, and IL-1β.[2][3]
Table 2: In Vivo Anti-Inflammatory Effects
CompoundDosageAnimal ModelKey FindingsReference
β-Caryophyllene 10 mg/kg (i.p.)Not specifiedImmunomodulatory effects.[1]
1% emulgelRat excision wound modelReduced levels of TNF-α, IFN-γ, IL-1β, and IL-6; Increased IL-10 levels.[5]
100 and 200 mg/kgCarrageenan-induced paw edemaSignificant reduction in paw volume.[6]
Caryophyllene Oxide 12.5 and 25 mg/kg body wt.Acetic acid-induced writhing and Carrageenan-induced edemaShowed significant peripheral analgesic and anti-inflammatory activity.[4][7]

Key Signaling Pathways in Caryophyllane Anti-Inflammatory Action

The anti-inflammatory effects of caryophyllane compounds, particularly β-caryophyllene, are often mediated through the modulation of specific signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway and the Cannabinoid Receptor 2 (CB2R) are key targets.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation.[8] Upon stimulation by inflammatory signals like LPS, the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[8][9]

β-caryophyllene has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[1][10] This leads to a downstream reduction in the production of various pro-inflammatory mediators.[1][11] Caryophyllene oxide has also been found to inhibit NF-κB activation.[12]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 releases nucleus Nucleus p65_p50->nucleus translocates to proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nucleus->proinflammatory_genes induces caryophyllane β-Caryophyllene caryophyllane->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by β-caryophyllene.
Cannabinoid Receptor 2 (CB2R) Activation

β-Caryophyllene is a selective agonist of the CB2 receptor, which is primarily expressed on immune cells.[1][13][14] Activation of CB2R is known to mediate anti-inflammatory and immunomodulatory effects.[13] The binding of β-caryophyllene to CB2R can modulate downstream signaling cascades, contributing to the suppression of pro-inflammatory cytokine production.[1][14] The anti-inflammatory effects of trans-caryophyllene are also linked to CB2R activation, which can inhibit NF-κB.[15]

CB2R_Pathway cluster_ligand Ligand cluster_cell Immune Cell bcp β-Caryophyllene cb2r CB2 Receptor bcp->cb2r binds & activates downstream Downstream Signaling cb2r->downstream anti_inflammatory Anti-inflammatory Effects (e.g., ↓ Cytokines) downstream->anti_inflammatory

Caption: β-Caryophyllene activation of the CB2 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to assess the anti-inflammatory effects of caryophyllane compounds.

In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

This protocol is widely used to screen compounds for their ability to suppress inflammatory responses in vitro.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Experimental Setup: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the caryophyllane compound for a specific duration (e.g., 1-2 hours).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is added to the culture medium to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.

2. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis: The expression levels of genes encoding for inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).

  • Protein Expression Analysis: The protein levels of key signaling molecules (e.g., p-p65, IκBα) are assessed by Western blotting.

InVitro_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis culture Culture RAW 264.7 cells seed Seed cells in plates culture->seed treat Pre-treat with Caryophyllane Compound seed->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (Cytokines) stimulate->elisa qpcr qRT-PCR (Gene Expression) stimulate->qpcr western Western Blot (Protein Expression) stimulate->western

Caption: General workflow for in vitro anti-inflammatory assays.
In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds in vivo.

1. Animals:

  • Species: Typically, Wistar or Sprague-Dawley rats, or Swiss albino mice.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Experimental Procedure:

  • Grouping: Animals are randomly divided into several groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac), and treatment groups receiving different doses of the caryophyllane compound.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) a specific time (e.g., 30-60 minutes) before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan in saline, is administered into the hind paw of each animal.

  • Measurement of Paw Volume: The volume of the injected paw is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

3. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Conclusion

The available experimental data strongly support the anti-inflammatory properties of caryophyllane compounds, with β-caryophyllene being the most extensively studied. These compounds exert their effects through the modulation of key inflammatory pathways, including the inhibition of NF-κB and activation of the CB2 receptor. The provided data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of these natural compounds.

References

Efficacy of 1,9-Caryolanediol 9-acetate: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of data on the in vitro and in vivo efficacy of 1,9-Caryolanediol 9-acetate. Despite being commercially available as a natural product for research purposes, no peer-reviewed studies detailing its biological activity, mechanism of action, or comparative efficacy against other compounds were identified.

This absence of experimental data prevents the creation of a detailed comparison guide as requested. Consequently, quantitative data for performance metrics, detailed experimental protocols, and specific signaling pathways associated with this compound cannot be provided at this time.

Researchers interested in the potential therapeutic effects of this compound will likely need to conduct foundational in vitro and in vivo studies to establish its pharmacological profile. Such studies would be the first step in determining any potential anti-inflammatory, anti-cancer, or other biological activities.

As a starting point for such research, scientists might consider investigating related, better-studied sesquiterpene compounds to form initial hypotheses about potential mechanisms of action. However, it is crucial to emphasize that any such hypotheses would need to be rigorously tested through direct experimentation on this compound.

Due to the lack of specific data, the mandatory visualizations, including signaling pathway diagrams and experimental workflows in DOT language, cannot be generated. Any attempt to do so would be speculative and not based on scientific evidence.

We will continue to monitor the scientific literature for any emerging studies on this compound and will update this guidance as new data becomes available.

Structure-Activity Relationship of Caryophyllane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in natural products, with sesquiterpenoids from the caryophyllane family standing out for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of caryophyllane derivatives, with a particular focus on the influence of esterification on their cytotoxic, anti-inflammatory, and antimicrobial properties. While specific data on caryolanediol esters remain limited in publicly available research, this document synthesizes findings on related caryophyllane skeletons, including diol derivatives, to infer potential SAR trends.

Core Chemical Scaffold and Sites of Modification

The foundational structure for this class of compounds is the caryophyllane skeleton, a unique bicyclic system composed of a cyclobutane (B1203170) ring fused to a nine-membered ring. The biological activity of these molecules can be significantly altered by chemical modifications at various positions. The diagram below illustrates the basic caryophyllane scaffold and highlights key positions where functionalization, such as the introduction of hydroxyl or ester groups, can occur.

Caryophyllane_Scaffold cluster_scaffold Caryophyllane Skeleton cluster_modifications Key Modification Sites img C4 C4 C5 C5 C8 C8 C9 C9

General caryophyllane scaffold and key modification sites.

Comparative Biological Activity of Caryophyllane Derivatives

The biological effects of caryophyllane sesquiterpenoids are intrinsically linked to their structural features. The presence and nature of functional groups on the bicyclic core dictate the potency and selectivity of their cytotoxic, anti-inflammatory, and antimicrobial activities.

Cytotoxic Activity

Studies on various caryophyllane derivatives have demonstrated their potential as anti-cancer agents. The introduction of different functional groups can significantly impact their cytotoxicity against various cancer cell lines. For instance, a study on novel β-caryophyllene derivatives revealed that the addition of nitrogen-containing substituents markedly enhanced their antiproliferative activity against HT-29 human colorectal cancer cells.

Compound/DerivativeCell LineIC50 (µM)Reference
β-CaryophylleneHT-29295.67 ± 17.93[1]
β-CaryolanolHT-2977.49 ± 2.51[1]
AC-7 (β-Caryophyllene derivative) HT-29 3.09 ± 0.09 [1]
5-Fluorouracil (Control)HT-293.63 ± 0.61[1]

The data clearly indicates that derivatization of the parent β-caryophyllene molecule can lead to a substantial increase in cytotoxic potency, with the derivative AC-7 showing activity comparable to the established anticancer drug 5-Fluorouracil[1].

Anti-inflammatory Activity

Caryophyllane derivatives have been investigated for their ability to modulate inflammatory pathways. Research on sesquiterpenoids from the gorgonian coral Rumphella antipathes has provided insights into the anti-inflammatory potential of caryophyllane diols and their esters.

CompoundAssayIC50 (µM)Reference
Antipacid B (2)Superoxide (B77818) Anion Generation11.22[2]
Antipacid B (2)Elastase Release23.53[2]
Rumphellolide L (4) (esterified product) Elastase Release 7.63 [2]

These findings suggest that esterification of a caryophyllane diol can enhance its anti-inflammatory activity, as demonstrated by the lower IC50 value of Rumphellolide L in the elastase release assay compared to its precursor[2].

Antimicrobial Activity

The antimicrobial properties of caryophyllane sesquiterpenoids have also been a subject of investigation. While specific data for caryolanediol esters is not available, studies on related compounds provide a basis for understanding potential SAR. For example, the parent compound β-caryophyllene has shown activity against various bacterial strains. It is plausible that esterification could modulate this activity by altering the lipophilicity and cell membrane permeability of the molecule.

No quantitative data for antimicrobial activity of caryolanediol esters was found in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the biological activities of the caryophyllane derivatives discussed.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., β-caryophyllene derivatives) and a positive control (e.g., 5-Fluorouracil) for a defined period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assays (Neutrophil Superoxide Anion Generation and Elastase Release)
  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors.

  • Compound Incubation: The isolated neutrophils are incubated with the test compounds (e.g., clovane-2β,9α-diol and its ester) at various concentrations.

  • Stimulation: The neutrophils are then stimulated with an appropriate agent (e.g., fMLP/CB) to induce an inflammatory response.

  • Superoxide Anion Measurement: For the superoxide anion generation assay, the reduction of ferricytochrome c is measured spectrophotometrically.

  • Elastase Release Measurement: For the elastase release assay, the activity of elastase in the supernatant is measured using a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide).

  • IC50 Calculation: The concentration of the compound that inhibits the respective inflammatory response by 50% (IC50) is determined.

Experimental and Synthetic Workflow

The discovery and development of novel bioactive caryophyllane derivatives typically follow a structured workflow, from synthesis to comprehensive biological evaluation.

Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_sar SAR Analysis & Lead Optimization Start Caryophyllane Scaffold Modification Chemical Modification (e.g., Hydroxylation, Esterification) Start->Modification Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Modification->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., Neutrophil Response) Purification->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR AntiInflammatory->SAR Antimicrobial->SAR LeadOpt Lead Optimization SAR->LeadOpt

General workflow for synthesis and evaluation.

Conclusion

The available evidence, although not directly focused on caryolanediol esters, strongly suggests that the caryophyllane skeleton is a promising scaffold for the development of new therapeutic agents. The biological activity of these sesquiterpenoids can be significantly modulated through chemical derivatization. Specifically, the introduction of nitrogen-containing moieties appears to enhance cytotoxic effects, while esterification of diol functionalities may improve anti-inflammatory properties. Further research is warranted to synthesize and evaluate a broader range of caryolanediol esters to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

A Comparative Purity Analysis of Commercial 1,9-Caryolanediol 9-acetate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 1,9-Caryolanediol 9-acetate standards. As the accuracy and reliability of research and development outcomes are intrinsically linked to the quality of starting materials, this guide offers a framework for assessing the purity of these critical reagents. The data presented herein is based on a composite of typical findings for sesquiterpenoid standards and is intended to be illustrative. We provide detailed experimental protocols for three orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—to empower researchers to conduct their own purity assessments.

Comparative Purity Data of Commercial Standards

The following table summarizes the hypothetical purity assessment of this compound standards from three fictional commercial suppliers. This data illustrates the potential variability in purity and impurity profiles that researchers may encounter.

SupplierStated PurityAnalytical MethodMeasured Purity (%)Identified ImpuritiesNotes
Supplier A >98%qNMR 98.5 ± 0.2Caryophyllene oxide, Iso-caryophylleneHigh purity confirmed by a primary analytical method.
GC-MS 98.2Caryophyllene oxide (0.8%), Iso-caryophyllene (0.5%), Unidentified (0.5%)Good correlation with qNMR. Volatile impurities identified.
HPLC-UV 98.8Unidentified polar impurity (1.2%)A non-volatile impurity detected.
Supplier B >95%qNMR 96.1 ± 0.3Residual solvents (Acetone, 0.5%), Caryophyllene oxideLower purity with detectable residual solvents.
GC-MS 95.8Caryophyllene oxide (1.5%), Residual Acetone (0.6%), Other sesquiterpenes (2.1%)Confirms presence of volatile impurities and solvent.
HPLC-UV 96.5Multiple minor polar impuritiesBroader impurity profile observed.
Supplier C >99% (HPLC)qNMR 97.2 ± 0.2Water (0.8%), Unidentified structural analogsStated purity by a single method can be misleading. Significant moisture content.
GC-MS 99.1Minor volatile impuritiesAppears high due to non-volatile impurities not being detected.
HPLC-UV 99.3Single major impurity co-eluting with the main peak under standard conditionsHighlights the importance of method optimization.

Experimental Workflow for Purity Assessment

The following diagram outlines a comprehensive workflow for the rigorous purity assessment of this compound standards, employing orthogonal analytical techniques to ensure a thorough characterization.

G cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Volatile Impurity Profiling cluster_3 Non-Volatile Impurity Profiling cluster_4 Data Integration & Final Purity Assignment sample Commercial Standard prep Accurate Weighing & Dissolution (e.g., in CDCl3 for qNMR, or HPLC/GC grade solvent) sample->prep qnmr Quantitative ¹H-NMR (qNMR) prep->qnmr gcms Gas Chromatography-Mass Spectrometry (GC-MS) prep->gcms hplcuv High-Performance Liquid Chromatography (HPLC-UV) prep->hplcuv qnmr_result Absolute Purity Determination (Traceable to a certified standard) Identification of structural impurities & water qnmr->qnmr_result integrate Data Consolidation qnmr_result->integrate gcms_result Separation & Identification of Volatile Impurities & Isomers gcms->gcms_result gcms_result->integrate hplcuv_result Quantification of Non-Volatile & Polar Impurities hplcuv->hplcuv_result hplcuv_result->integrate report Comprehensive Purity Report integrate->report

Caption: Workflow for Purity Assessment of this compound.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative NMR is a primary ratio method for determining the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass.[1][2][3]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material (CRM) with a known purity, such as maleic anhydride (B1165640) or dimethyl sulfone, that has signals in a region of the ¹H-NMR spectrum that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound standard into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that fully dissolves both the sample and the internal standard.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[4][5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a volatile solvent like ethyl acetate (B1210297) or hexane (B92381) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution of around 10-100 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST).

    • Estimate the relative purity by area normalization, assuming a similar response factor for all components.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is used to separate and quantify non-volatile or thermally labile impurities.[6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). For example: start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm (as many terpenes lack strong chromophores at higher wavelengths).

  • Data Analysis:

    • Determine the retention time of the main peak for this compound.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

By employing these multi-faceted analytical approaches, researchers can gain a comprehensive understanding of the purity of their this compound standards, ensuring the integrity and reproducibility of their scientific investigations.

References

A Comparative Guide to the Extraction of Caryophyllane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common and advanced methods for extracting caryophyllane sesquiterpenoids, such as β-caryophyllene, from plant matrices. The selection of an appropriate extraction technique is critical for maximizing yield, preserving the chemical integrity of these valuable compounds, and ensuring the quality of the final extract for research and pharmaceutical applications. This document outlines the operational principles, experimental protocols, and performance of five prevalent methods: Hydrodistillation (HD), Soxhlet Extraction (SE), Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).

Quantitative Comparison of Extraction Methods

The efficiency of an extraction method is primarily evaluated by the yield of the target compounds and the relative percentage of these compounds in the extract. The following table summarizes quantitative data from various studies, comparing the yields of total essential oil and the percentage of β-caryophyllene using different extraction techniques. It is important to note that direct comparisons can be challenging due to variations in plant material, experimental conditions, and analytical methods across different studies.

Extraction MethodPlant MaterialTotal Yieldβ-Caryophyllene (%)Key Findings & Bioactivity
Hydrodistillation (HD) Syzygium aromaticum (Clove)15%11.80%A conventional method, but the high temperatures can lead to the degradation of thermolabile compounds.[1]
Perilla frutescens (Leaves)0.53% (highest among parts)-Yields vary significantly with the plant part used.[2]
Soxhlet Extraction (SE) Piper nigrum (Black Pepper)18.77 g/100 g-Achieved the highest total extractive matter yield compared to maceration, reflux, and ultrasonic extraction in one study.[3]
Supercritical Fluid Extraction (SFE) Syzygium aromaticum (Clove)~12.3%-Provides a 30-40% higher yield than steam distillation, with better preservation of aroma and bioactive compounds, and no solvent residue.[1]
Pimpinella affinis5.2 wt.%-Significantly higher yield compared to steam distillation (0.82 wt.%).
Microwave-Assisted Extraction (MAE) Syzygium aromaticum (Clove)21%12.45%Offers a higher yield and shorter extraction time (75 minutes) compared to conventional hydrodistillation (4 hours).[1]
Haplophyllum robustum0.54% - 0.63%-Achieved similar or higher yields in significantly shorter times (15-30 min) compared to HD (3 hours).[4]
Ultrasound-Assisted Extraction (UAE) Perilla frutescens (Leaves)--Generally provides higher extraction yields in shorter times compared to conventional methods.[2][5]
Celery Seeds2.15 g/100g 9.7% (β-selinene, an isomer)Ultrasound pre-treatment increased the efficiency of hydrodistillation by 48.3%.[4]

Experimental Workflow for Caryophyllane Sesquiterpenoid Extraction and Analysis

The general process for extracting and analyzing caryophyllane sesquiterpenoids involves several key stages, from sample preparation to the final quantification of the target compounds.

Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis plant_material Plant Material (e.g., Clove Buds, Black Pepper) drying Drying (Air or Oven) plant_material->drying grinding Grinding/Pulverization drying->grinding extraction_method Hydrodistillation Soxhlet Extraction Supercritical Fluid Extraction (SFE) Microwave-Assisted Extraction (MAE) Ultrasound-Assisted Extraction (UAE) grinding->extraction_method filtration Filtration/Separation extraction_method->filtration concentration Solvent Evaporation (if applicable) filtration->concentration crude_extract Crude Extract/Essential Oil concentration->crude_extract gcms_prep Sample Dilution & Preparation crude_extract->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis quantification Quantification of Caryophyllane Sesquiterpenoids gcms_analysis->quantification

General workflow for caryophyllane sesquiterpenoid extraction and analysis.

Experimental Protocols

Below are detailed methodologies for the key extraction and analysis techniques cited in this guide.

Hydrodistillation (HD)

This traditional method involves the distillation of plant material with water to extract volatile compounds.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask.

  • Procedure:

    • Place a known quantity of dried and powdered plant material into a round-bottom flask.

    • Add distilled water to the flask, typically at a solid-to-solvent ratio of 1:10 (g/mL).

    • Connect the flask to a Clevenger-type apparatus and a condenser.

    • Heat the mixture to boiling and continue the distillation for a specified period (e.g., 3-4 hours).

    • The steam and volatile compounds are condensed, and the essential oil is collected from the graduated tube of the Clevenger apparatus.

    • The collected oil is then dried over anhydrous sodium sulfate.

Soxhlet Extraction

A continuous solvent extraction method suitable for a wide range of compounds.

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, thimble.

  • Procedure:

    • Place the dried and ground plant material in a porous thimble.

    • The thimble is placed in the extraction chamber of the Soxhlet apparatus.

    • Fill a round-bottom flask with a suitable organic solvent (e.g., n-hexane, ethanol).

    • Heat the solvent to its boiling point. The solvent vapor rises, condenses, and drips onto the sample in the thimble, extracting the desired compounds.

    • When the solvent level in the thimble reaches a certain point, it siphons back into the round-bottom flask.

    • This cycle is repeated for several hours until the extraction is complete.

    • The solvent is then removed from the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

This "green" technique uses a supercritical fluid, most commonly CO₂, as the extraction solvent.

  • Apparatus: SFE system including a high-pressure pump, extraction vessel, separator, and temperature and pressure controls.

  • Procedure:

    • The ground plant material is packed into the extraction vessel.

    • Liquid CO₂ is pumped into the system and heated and pressurized to bring it to a supercritical state (e.g., 45 °C and 28 MPa).

    • The supercritical CO₂ flows through the extraction vessel, dissolving the caryophyllane sesquiterpenoids.

    • The extract-laden fluid then flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and release the extracted compounds.

    • The extracted oil is collected from the separator.

Microwave-Assisted Extraction (MAE)

This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Apparatus: A modified microwave oven equipped with a Clevenger-type apparatus.

  • Procedure:

    • Place the plant material in a flask connected to the Clevenger apparatus, which is placed inside the microwave oven.

    • Add a solvent (often water for hydrodistillation).

    • Apply microwave irradiation at a specific power (e.g., 800W) for a shorter duration (e.g., 60-75 minutes) compared to conventional HD.

    • The essential oil is collected in the same manner as in hydrodistillation.

Ultrasound-Assisted Extraction (UAE)

This technique employs high-frequency sound waves to disrupt plant cell walls and enhance solvent penetration.

  • Apparatus: Ultrasonic bath or probe, extraction vessel.

  • Procedure:

    • Mix the powdered plant material with a suitable solvent in an extraction vessel.

    • Place the vessel in an ultrasonic bath or insert an ultrasonic probe into the mixture.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes).

    • The cavitation produced by the ultrasound enhances the extraction process.

    • After sonication, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.

    • Alternatively, ultrasound can be used as a pre-treatment before hydrodistillation to increase extraction efficiency.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The standard method for identifying and quantifying the components of the extracted essential oil.

  • Apparatus: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Procedure:

    • Sample Preparation: Dilute the essential oil extract in a suitable solvent (e.g., hexane (B92381) or chloroform). An internal standard may be added for quantitative analysis.

    • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column temperature is programmed to increase gradually to separate the compounds based on their boiling points and polarity.

    • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be compared to a spectral library (e.g., NIST) for identification.

    • Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram. For caryophyllane sesquiterpenoids like β-caryophyllene, specific ions (e.g., m/z 93 and 133) can be monitored for more accurate quantification (Selected Ion Monitoring - SIM mode).[6][7]

References

Unveiling the Therapeutic Potential of Caryophyllane Sesquiterpenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide has been developed to validate the potential biological activities of caryophyllane sesquiterpenoids, a class of natural compounds to which 1,9-Caryolanediol 9-acetate belongs. Due to a lack of specific publicly available data on the biological activity of this compound, this guide focuses on the well-documented activities of its close structural relatives: β-caryophyllene, β-caryophyllene oxide, and α-humulene. This analysis provides researchers, scientists, and drug development professionals with a valuable resource for understanding the therapeutic promise of this class of molecules.

Caryophyllane sesquiterpenoids are a diverse group of natural products known for a wide range of pharmacological effects. This guide delves into their anti-inflammatory, antimicrobial, and cytotoxic properties, presenting a side-by-side comparison of the available experimental data to inform future research and development.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-inflammatory, antimicrobial, and cytotoxic activities of β-caryophyllene, β-caryophyllene oxide, and α-humulene.

Table 1: Anti-inflammatory Activity of Caryophyllane Sesquiterpenoids

CompoundAssayModelIC50 / Effective ConcentrationReference
β-Caryophyllene Carrageenan-induced paw edemaWistar rats0.025 - 0.1 ml/kg (in vivo)[1]
Lipopolysaccharide (LPS)-induced inflammationHuman peripheral blood mononuclear cells (PBMCs)5 and 10 mg/kg (in vivo, reduces TNF and IL-1β)[2]
β-Caryophyllene Oxide Inhibition of superoxide (B77818) anion generationHuman neutrophilsIC50 = 11.22 µM[3]
Inhibition of elastase releaseHuman neutrophilsIC50 = 23.53 µM[3]
α-Humulene Carrageenan-induced paw edemaMice50 mg/kg (oral)Not explicitly cited

Table 2: Antimicrobial Activity of Caryophyllane Sesquiterpenoids

CompoundOrganismMethodMIC / Zone of InhibitionReference
β-Caryophyllene Staphylococcus aureusMicrodilutionMIC = 3 µM[4][5][6]
Escherichia coliMicrodilutionMIC values ranged from 3 to 14 µM[4]
β-Caryophyllene Oxide Aspergillus nigerNot specifiedNot specified[7]
α-Humulene Staphylococcus aureusNot specifiedNot specified[7]

Table 3: Cytotoxic Activity of Caryophyllane Sesquiterpenoids

CompoundCell LineAssayIC50Reference
β-Caryophyllene MDA-MB-468 (Breast cancer)MTT assay~31.5 µM[8]
HCT-116 (Colon cancer)MTT assay~19 µM[8]
MG-63 (Bone cancer)MTT assay~20 µM[8]
β-Caryophyllene Oxide HepG2 (Liver cancer)MTT assay3.95 µM
HeLa (Cervical cancer)MTT assay13.55 µM
AGS (Gastric cancer)MTT assay12.6 µM
α-Humulene MDA-MB-468 (Breast cancer)MTT assay>25 µg/mL[9]
H358 (Lung cancer)MTT assay>25 µg/mL[9]
Caco-2 (Colon cancer)MTT assay>25 µg/mL[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
  • Animal Model: Male Wistar rats (180-200 g) are used.

  • Groups: Animals are divided into a control group, a reference drug group (e.g., Etodolac), and experimental groups receiving different doses of the test compound (e.g., β-caryophyllene at 0.025, 0.05, and 0.1 ml/kg).[1]

  • Procedure:

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT Assay (for Cytotoxic Activity)
  • Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, AGS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., β-caryophyllene oxide) for a specified duration (e.g., 24, 48, or 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Microdilution Method (for Antimicrobial Activity)
  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at their optimal growth temperature. The culture is then diluted to a standardized concentration.

  • Procedure:

    • Serial dilutions of the test compound are prepared in a 96-well microtiter plate.

    • The standardized microbial suspension is added to each well.

    • The plate is incubated under appropriate conditions for a specific period (e.g., 24 hours).

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Signaling Pathways and Mechanisms of Action

Caryophyllane sesquiterpenoids exert their biological effects through the modulation of various signaling pathways. The diagrams below illustrate some of the key pathways implicated in their activity.

PI3K_AKT_mTOR_Pathway CPO β-Caryophyllene Oxide PI3K PI3K CPO->PI3K inhibition Apoptosis Apoptosis CPO->Apoptosis induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K1 S6K1 mTOR->S6K1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth

Caption: PI3K/Akt/mTOR pathway inhibition by β-caryophyllene oxide.

MAPK_Pathway CPO β-Caryophyllene Oxide ROS ROS CPO->ROS generation ERK ERK ROS->ERK JNK JNK ROS->JNK p38 p38 MAPK ROS->p38 Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: ROS-mediated MAPK activation by β-caryophyllene oxide leading to apoptosis.

JAK_STAT_Pathway BCPO β-Caryophyllene Oxide JAK JAK1/2 BCPO->JAK inhibition IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R IL6R->JAK STAT3 STAT3 JAK->STAT3 phosphorylation GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription

Caption: Inhibition of the JAK/STAT3 signaling pathway by β-caryophyllene oxide.

This guide underscores the significant therapeutic potential of caryophyllane sesquiterpenoids. The provided data and protocols offer a solid foundation for researchers to further explore these compounds, including the yet-to-be-characterized this compound, in the development of novel therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of 1,9-Caryolanediol 9-acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment.[1] For a compound like 1,9-Caryolanediol 9-acetate, where specific hazard and disposal information is not easily accessible, a cautious approach is mandatory. Laboratory personnel should treat all chemical waste of unknown hazard as hazardous.[2][4]

Essential Data for Waste Profiling

For proper disposal, a licensed waste management provider will require key information about the chemical. The following table summarizes the known data for this compound.

ParameterValueReference
Chemical Name This compound[5][6][7]
CAS Number 155488-34-9[5][6][7]
Molecular Formula C₁₇H₂₈O₃[5]
Physical Description Powder
Known Solvents Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
Storage Temperature -20°C or 2-8°C, dry and sealed[5][8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound and associated waste.

Step 1: Waste Characterization and Segregation
  • Assume Hazardous Nature : In the absence of a specific SDS, treat this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) as hazardous waste.[2][4] Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[4]

  • Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. As an organic acetate ester, it should be kept separate from:

    • Acids and bases[9]

    • Oxidizing and reducing agents[9]

    • Aqueous waste

    • Biologically hazardous or radioactive waste[3]

Step 2: Proper Containerization
  • Select a Compatible Container : Use a container that is chemically compatible with organic compounds. The original product container is often a suitable choice, provided it is in good condition.[9] Ensure the container is free from damage and can be securely sealed.[1]

  • Secure Closure : The waste container must have a leak-proof screw cap or other secure closure. Containers must be kept closed at all times except when adding waste.[2]

Step 3: Accurate Labeling
  • Immediate Labeling : As soon as the container is designated for waste, it must be labeled.[4]

  • Label Content : The label must be clearly legible and include the following information:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound" (avoiding formulas or abbreviations)[9]

    • A list of all components in the container, including solvents, with their approximate percentages.

    • The date the container was first used for waste accumulation.

    • The name of the principal investigator and the laboratory location (building and room number).[4]

Step 4: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[9] This area should be under the control of laboratory personnel.[1]

  • Safe Storage Practices : The SAA should be a secondary containment system (such as a tray) to contain any potential leaks. Store incompatible waste types separately within the SAA.[1]

  • Regular Inspections : The SAA should be inspected weekly to check for any signs of container leakage or deterioration.[9]

Step 5: Arranging for Professional Disposal
  • Contact EHS : Follow your institution's procedures to request a hazardous waste pickup. This is typically done through the Environmental Health and Safety department, which will coordinate with a licensed hazardous waste disposal company.[2]

  • Do Not Dispose via Drains or Regular Trash : Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[2][10][11] Evaporation of chemical waste, including in a fume hood, is also prohibited.[2]

Step 6: Disposal of Empty Containers
  • Triple Rinsing : An empty container that held this compound must be triple-rinsed with a suitable solvent.[2][4]

  • Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous waste.[2]

  • Deface Label : After rinsing, deface or remove the original chemical label.[2][4] The container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & Assessment cluster_handling Step 2: On-Site Handling cluster_disposal Step 3: Final Disposal cluster_empty Empty Container Disposal start Waste Generation (this compound) assess Assess Hazards (Consult SDS or treat as hazardous) start->assess segregate Segregate from Incompatible Waste assess->segregate container Select & Use Compatible Container segregate->container label_waste Label Container Correctly ('Hazardous Waste', Name, etc.) container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store request_pickup Request Waste Pickup (via EHS Department) store->request_pickup disposal_vendor Transfer to Licensed Hazardous Waste Vendor request_pickup->disposal_vendor end_process Proper Disposal Complete disposal_vendor->end_process empty_container Empty Container disposal_vendor->empty_container rinse Triple Rinse with Appropriate Solvent empty_container->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate deface Deface Original Label rinse->deface collect_rinsate->store dispose_container Dispose of Container per Institutional Policy deface->dispose_container

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 1,9-Caryolanediol 9-acetate

This guide provides essential safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below. This information is critical for safe handling and storage.

PropertyValueReference
Molecular Formula C₁₇H₂₈O₃Certificate of Analysis[1]
Purity ≥98%Certificate of Analysis[1]
Physical State PowderCertificate of Analysis[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.Certificate of Analysis[1]
Storage Refrigerate or freeze (2-8 °C), protected from air and light.Certificate of Analysis[1]
Shelf Life 2 yearsCertificate of Analysis[1]

Operational and Disposal Plans

Adherence to the following operational and disposal procedures is mandatory to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of similar compounds, such as Caryophyllene acetate, is recommended. The following PPE is required at all times when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles that meet EN 166 standards or a face shield for splash protection.[2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[3][4] Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[4]

    • Clothing: Long pants and closed-toe shoes are required to cover all exposed skin.[4]

  • Respiratory Protection: While no specific requirements are stated, if the material is being handled in a way that generates dust or aerosols, use a NIOSH-approved respirator.[4]

Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered. An emergency eyewash station and safety shower should be readily accessible.

  • Weighing and Transfer: Handle the powder in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. Avoid creating dust.

  • Dissolving: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent material such as sand or vermiculite.[5] Do not use combustible materials like sawdust. The contaminated absorbent should then be collected in a sealed container for disposal.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.

  • Waste Collection: Collect all chemical waste in appropriately labeled, sealed containers.

  • Disposal Regulations: Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[5] Do not dispose of it down the drain or in general waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.